Sphingomyelins
Descripción
Propiedades
Número CAS |
85187-10-6 |
|---|---|
Fórmula molecular |
C24H50N2O6P+ |
Peso molecular |
493.6 g/mol |
Nombre IUPAC |
2-[[(E,2S,3R)-2-formamido-3-hydroxyoctadec-4-enoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium |
InChI |
InChI=1S/C24H49N2O6P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24(28)23(25-22-27)21-32-33(29,30)31-20-19-26(2,3)4/h17-18,22-24,28H,5-16,19-21H2,1-4H3,(H-,25,27,29,30)/p+1/b18-17+/t23-,24+/m0/s1 |
Clave InChI |
LRYZPFWEZHSTHD-HEFFAWAOSA-O |
SMILES isomérico |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](COP(=O)([O-])OCC[N+](C)(C)C)[C@@H](/C=C/CCCCCCCCCCCCC)O |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)NC(COP(=O)([O-])OCC[N+](C)(C)C)C(C=CCCCCCCCCCCCCC)O |
Apariencia |
Unit:25 mgSolvent:nonePurity:98+%Physical solid |
Descripción física |
Beige solid; [Sigma-Aldrich MSDS] |
Sinónimos |
SPM; Ceramide-1-phosphorylcholine |
Origen del producto |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Sphingomyelin in Eukaryotes: Structure, Function, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sphingomyelin, a ubiquitous sphingolipid in eukaryotic cell membranes, is far more than a structural component. It is a critical player in maintaining membrane integrity, forming specialized microdomains known as lipid rafts, and serving as a precursor for a cascade of potent signaling molecules. This technical guide provides a comprehensive overview of the structure and multifaceted functions of sphingomyelin. We delve into its intricate metabolism, its pivotal role in signal transduction pathways that govern cell fate, and its implication in a spectrum of diseases, including neurological disorders and cancer. This document further presents quantitative data on sphingomyelin composition and biophysical properties, details key experimental protocols for its study, and visualizes complex signaling and metabolic pathways to offer a thorough resource for researchers and professionals in drug development.
The Molecular Architecture of Sphingomyelin
Sphingomyelin is a type of sphingophospholipid, distinguished by its ceramide core linked to a phosphocholine or phosphoethanolamine head group.[1] The ceramide moiety consists of a long-chain amino alcohol, sphingosine, N-acylated with a fatty acid.[2] This unique structure, lacking a glycerol backbone, imparts specific biophysical properties that are crucial for its functions within the cell membrane.[2]
The fatty acid chains of sphingomyelin are typically long and highly saturated (e.g., palmitic acid, C16:0; stearic acid, C18:0; and lignoceric acid, C24:0), which allows for tight packing with other lipids.[3] This contrasts with many glycerophospholipids that often contain unsaturated fatty acids. The largely saturated nature of sphingomyelin's acyl chains contributes to the formation of more ordered and thicker membrane domains.[4]
Cellular Localization and Distribution
Sphingomyelin is predominantly found in the plasma membrane of animal cells, where it can constitute 10-20 mol% of the total lipid content.[2] It is asymmetrically distributed, with a higher concentration in the outer leaflet of the plasma membrane.[5] Sphingomyelin is also present in the membranes of the Golgi apparatus and endosomes, reflecting its sites of synthesis and trafficking pathways.[5] Its concentration varies significantly among different tissues, with particularly high levels in nervous tissue, red blood cells, and the ocular lens.[2]
Quantitative Data on Sphingomyelin
A precise understanding of sphingomyelin's quantitative aspects is crucial for contextualizing its cellular roles. The following tables summarize key data on its fatty acid composition and biophysical properties.
Table 1: Fatty Acid Composition of Sphingomyelin in Various Mammalian Tissues
| Fatty Acid | Human Brain (%) | Human Liver (%) | Human Adipose Tissue (%) | Mouse Brain (%) | Rat Liver (%) |
| C16:0 | 10.5 | 45.1 | 38.2 | 8.7 | 40.3 |
| C18:0 | 35.1 | 8.2 | 6.5 | 38.4 | 9.1 |
| C20:0 | 2.1 | 1.5 | 1.1 | 2.5 | 1.8 |
| C22:0 | 5.3 | 3.9 | 2.8 | 6.1 | 4.5 |
| C24:0 | 15.8 | 10.2 | 7.5 | 17.3 | 11.8 |
| C24:1 | 21.2 | 15.4 | 12.1 | 18.9 | 16.7 |
| Other | 10.0 | 15.7 | 31.8 | 8.1 | 15.8 |
| Data compiled from quantitative lipidomic studies.[6][7] |
Table 2: Biophysical Properties of Sphingomyelin Bilayers
| Sphingomyelin Species | Acyl Chain | Main Transition Temp (°C) | Area per Lipid (Ų) at 50°C | Bending Modulus (kT) |
| PSM | 16:0 (Palmitoyl) | 41.3 | 48.5 | 15.2 |
| SSM | 18:0 (Stearoyl) | 57.0 | 46.2 | 18.5 |
| Egg SM | Mixed | ~39.0 | 53.3 | Not specified |
| Data from experimental and simulation studies.[4][8][9] |
The Functional Significance of Sphingomyelin in Eukaryotic Cells
Membrane Structure and Lipid Rafts
One of the most well-established functions of sphingomyelin is its role in organizing the plasma membrane into distinct microdomains known as lipid rafts.[2] These are dynamic, ordered platforms enriched in sphingolipids, cholesterol, and specific proteins.[10] The preferential interaction between the saturated acyl chains of sphingomyelin and the rigid sterol structure of cholesterol drives the formation of these liquid-ordered (Lo) phase domains within the more fluid liquid-disordered (Ld) bulk membrane.[4]
Lipid rafts serve as crucial signaling hubs by concentrating or excluding specific proteins, thereby regulating their activity and downstream signaling cascades.[11] They are implicated in a vast array of cellular processes, including signal transduction, membrane trafficking, and pathogen entry.
Caption: Conceptual diagram of a lipid raft domain.
Signal Transduction: The Sphingomyelin Cycle and Beyond
Sphingomyelin is not merely a static structural lipid; it is the central component of a dynamic signaling network. The "sphingomyelin cycle" refers to the enzymatic hydrolysis of sphingomyelin by sphingomyelinases (SMases) to generate ceramide and phosphocholine.[12] Ceramide is a potent second messenger that can initiate a variety of cellular responses, including apoptosis, cell cycle arrest, and inflammation.[13]
Conversely, ceramide can be further metabolized to sphingosine, which is then phosphorylated by sphingosine kinases (SphK1 and SphK2) to form sphingosine-1-phosphate (S1P).[14] S1P often exerts opposing effects to ceramide, promoting cell survival, proliferation, and migration.[15] The balance between cellular levels of ceramide and S1P, often termed the "sphingolipid rheostat," is a critical determinant of cell fate.[1]
Sphingomyelin Metabolism: A Tightly Regulated Network
The synthesis and degradation of sphingomyelin are complex processes involving multiple enzymes localized in different cellular compartments.
De Novo Synthesis
The de novo synthesis of sphingomyelin begins in the endoplasmic reticulum (ER) with the condensation of serine and palmitoyl-CoA to form 3-ketodihydrosphingosine.[16] This is followed by a series of reactions that produce ceramide. Ceramide is then transported to the Golgi apparatus, where sphingomyelin synthase (SMS) transfers a phosphocholine head group from phosphatidylcholine to ceramide, yielding sphingomyelin and diacylglycerol (DAG).[16]
Caption: Key steps in the de novo synthesis of sphingomyelin.
Degradation and Signaling Cascade
Sphingomyelin is degraded by a family of enzymes called sphingomyelinases (SMases), which are classified based on their optimal pH (acid, neutral, and alkaline).[12] The activation of SMases in response to various stimuli leads to the rapid generation of ceramide, initiating downstream signaling events.
Caption: The sphingolipid rheostat: ceramide vs. S1P signaling.
Role in Disease Pathogenesis
Dysregulation of sphingomyelin metabolism and signaling is implicated in a wide range of human diseases.
-
Neurological Disorders: Given its abundance in the myelin sheath, alterations in sphingomyelin levels are associated with neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[17] Niemann-Pick disease is a lysosomal storage disorder caused by a deficiency in acid sphingomyelinase, leading to the accumulation of sphingomyelin.
-
Cancer: The sphingolipid rheostat is often dysregulated in cancer.[18] Many cancer cells exhibit increased levels of S1P, which promotes tumor growth, angiogenesis, and resistance to therapy, while downregulating the pro-apoptotic effects of ceramide.[19]
-
Cardiovascular Disease: Sphingomyelin is a component of lipoproteins and has been linked to the development of atherosclerosis.[12]
Experimental Protocols for Sphingomyelin Research
Studying sphingomyelin requires a specialized set of biochemical and cell biology techniques. Below are overviews of key experimental protocols.
Lipid Extraction: The Folch Method
This is a classic and widely used method for extracting total lipids from biological samples.
Protocol Overview:
-
Homogenization: Homogenize the tissue or cell sample in a 2:1 (v/v) mixture of chloroform and methanol.[20] This creates a single-phase system that solubilizes both polar and non-polar molecules.
-
Phase Separation: Add water or a salt solution (e.g., 0.9% NaCl) to the homogenate to induce phase separation.[20] Lipids will partition into the lower chloroform phase, while more polar molecules will remain in the upper aqueous methanol phase.
-
Isolation: Carefully collect the lower chloroform phase containing the lipids.
-
Drying: Evaporate the solvent under a stream of nitrogen gas to obtain the total lipid extract.[17]
Caption: Workflow for the Folch method of lipid extraction.
Quantification by Mass Spectrometry
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate quantification of different sphingomyelin species.
Protocol Overview:
-
Sample Preparation: Extract total lipids using the Folch method.
-
Chromatographic Separation: Separate the different lipid classes using high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18).[21]
-
Mass Spectrometry Analysis: Introduce the separated lipids into a mass spectrometer. Use electrospray ionization (ESI) to generate ions.
-
Quantification: Perform tandem mass spectrometry (MS/MS) to fragment the parent ions and generate characteristic product ions for each sphingomyelin species.[22] Quantify the abundance of each species by comparing its signal to that of a known amount of an internal standard (e.g., a deuterated sphingomyelin analog).[21]
Sphingomyelinase Activity Assay
The activity of sphingomyelinases can be measured using fluorometric or colorimetric assay kits.
Protocol Overview (Fluorometric):
-
Sample Preparation: Prepare cell or tissue lysates.
-
Reaction Setup: In a microplate, combine the sample with a sphingomyelin substrate and a reaction buffer at the optimal pH for the SMase of interest (e.g., pH 5.0 for acid SMase).[18]
-
Coupled Enzyme Reaction: The phosphocholine produced from sphingomyelin hydrolysis is used in a series of coupled enzymatic reactions that ultimately generate a fluorescent product.[23]
-
Detection: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.[23]
-
Quantification: Determine the SMase activity by comparing the fluorescence signal to a standard curve generated with a known amount of purified sphingomyelinase.[23]
Studying Lipid Rafts: Detergent-Resistant Membranes (DRMs)
A common biochemical method to isolate and study lipid rafts is based on their resistance to solubilization by non-ionic detergents at low temperatures.
Protocol Overview:
-
Cell Lysis: Lyse cells in a cold buffer containing a non-ionic detergent (e.g., 1% Triton X-100).[10]
-
Sucrose Gradient Ultracentrifugation: Mix the lysate with a high-concentration sucrose solution and place it at the bottom of an ultracentrifuge tube. Create a discontinuous sucrose gradient by layering solutions of decreasing sucrose concentration on top.[24]
-
Separation: Centrifuge at high speed for a prolonged period. Detergent-resistant membranes, being less dense, will float up to the interface of the lower-density sucrose layers.[24]
-
Fraction Collection: Carefully collect fractions from the top of the gradient.
-
Analysis: Analyze the protein and lipid composition of each fraction by Western blotting and mass spectrometry to identify components enriched in the DRM fractions.[24]
Therapeutic Targeting of Sphingomyelin Metabolism
The central role of the sphingolipid rheostat in cell fate decisions makes the enzymes involved in sphingomyelin metabolism attractive targets for drug development.
-
Inhibitors of Sphingosine Kinases: By blocking the production of pro-survival S1P, SphK inhibitors can sensitize cancer cells to chemotherapy and radiation.
-
Ceramide Analogs: The development of cell-permeable ceramide analogs aims to directly induce apoptosis in cancer cells.
-
Modulators of Sphingomyelinase Activity: Targeting SMases could be a strategy to either promote ceramide-induced cell death in cancer or prevent excessive ceramide production in other diseases.
Conclusion
Sphingomyelin is a fundamentally important lipid in eukaryotes, with a diverse and complex biology. Its structural role in maintaining membrane integrity and forming lipid rafts is intricately linked to its function as a source of potent signaling molecules that regulate a wide array of cellular processes. A thorough understanding of sphingomyelin's structure, function, and metabolism is essential for elucidating the mechanisms of numerous diseases and for the development of novel therapeutic strategies that target the intricate network of sphingolipid signaling. The experimental approaches detailed in this guide provide a framework for researchers to further unravel the complexities of this fascinating and critically important molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. Sphingomyelin - Wikipedia [en.wikipedia.org]
- 3. The many faces (and phases) of ceramide and sphingomyelin I – single lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure of Sphingomyelin Bilayers: A Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. The fatty acids of sphingomyelins and ceramides in mammalian tissues and cultured cells: Biophysical and physiological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mixing Properties of Sphingomyelin Ceramide Bilayers: A Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. Lipid Rafts and Detergent-Resistant Membranes in Epithelial Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipid rafts and detergent-resistant membranes in epithelial keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ceramide Signaling Pathway [m.antpedia.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An overview of sphingolipid metabolism: from synthesis to breakdown - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Single Step Lipid Extraction From Food Stuffs [rockedu.rockefeller.edu]
- 18. A high-throughput sphingomyelinase assay using natural substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cellbiolabs.com [cellbiolabs.com]
- 20. Lipid extraction by folch method | PPTX [slideshare.net]
- 21. Video: Quantitative and Qualitative Method for Sphingomyelin by LC-MS Using Two Stable Isotopically Labeled Sphingomyelin Species [jove.com]
- 22. ideaexchange.uakron.edu [ideaexchange.uakron.edu]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. Preparation of membrane rafts - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to Sphingomyelin Metabolism and Synthesis Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sphingomyelin, a principal sphingolipid in animal cell membranes, is not merely a structural component but also a critical hub in a complex network of bioactive lipid signaling. The metabolism of sphingomyelin, encompassing its synthesis and degradation, generates a cascade of second messengers, including ceramide and sphingosine-1-phosphate, which are integral to the regulation of numerous cellular processes such as proliferation, apoptosis, inflammation, and cellular stress responses. A comprehensive understanding of the intricate pathways governing sphingomyelin metabolism is therefore paramount for the development of novel therapeutic strategies targeting a wide array of diseases, including cancer, neurodegenerative disorders, and metabolic syndromes. This technical guide provides a detailed exploration of the core synthesis and degradation pathways of sphingomyelin, presents quantitative data on key enzymatic players and metabolite concentrations, outlines detailed experimental protocols for their study, and visually represents these complex interactions through signaling pathway diagrams.
Core Pathways of Sphingomyelin Metabolism
Sphingomyelin homeostasis is maintained through a delicate balance of three interconnected pathways: the de novo synthesis pathway, the sphingomyelinase (degradation) pathway, and the salvage pathway.
De Novo Synthesis Pathway
The de novo synthesis of sphingomyelin begins in the endoplasmic reticulum (ER) with the condensation of serine and palmitoyl-CoA and culminates in the Golgi apparatus. This pathway is the primary route for generating new sphingolipid molecules.
The key enzymatic steps are:
-
Serine Palmitoyltransferase (SPT) : This rate-limiting enzyme catalyzes the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine.
-
3-Ketodihydrosphingosine Reductase : This enzyme reduces 3-ketodihydrosphingosine to dihydrosphingosine (also known as sphinganine).
-
Ceramide Synthase (CerS) : Dihydrosphingosine is then acylated by one of six ceramide synthases (CerS1-6) to form dihydroceramide. Each CerS exhibits specificity for fatty acyl-CoAs of different chain lengths, leading to a diverse pool of dihydroceramide species.
-
Dihydroceramide Desaturase (DES) : A double bond is introduced into the dihydroceramide backbone by DES to produce ceramide, the central molecule in sphingolipid metabolism.
-
Ceramide Transport (CERT) : Ceramide is transported from the ER to the trans-Golgi network by the ceramide transport protein (CERT).
-
Sphingomyelin Synthase (SMS) : In the Golgi, sphingomyelin synthase 1 (SMS1) catalyzes the transfer of a phosphocholine headgroup from phosphatidylcholine to ceramide, yielding sphingomyelin and diacylglycerol (DAG). A second isoform, SMS2, is primarily located at the plasma membrane and also contributes to sphingomyelin synthesis.
Sphingomyelinase (Degradation) Pathway
The degradation of sphingomyelin is initiated by a family of enzymes called sphingomyelinases (SMases), which hydrolyze sphingomyelin into ceramide and phosphocholine. This pathway is a critical source of signaling ceramide in response to various cellular stimuli.
There are several types of sphingomyelinases, classified by their optimal pH and subcellular location:
-
Acid Sphingomyelinase (aSMase) : Located in lysosomes, aSMase plays a crucial role in the turnover of sphingomyelin. Its activity is essential for maintaining lysosomal health.
-
Neutral Sphingomyelinase (nSMase) : Several isoforms of nSMase exist, with nSMase2 being the most well-characterized. It is primarily located at the plasma membrane and is activated by various stress stimuli, leading to the rapid generation of ceramide.
-
Alkaline Sphingomyelinase : Found predominantly in the intestinal tract, this enzyme is involved in the digestion of dietary sphingomyelin.
Salvage Pathway
The salvage pathway provides an efficient mechanism for recycling sphingosine, the backbone of sphingolipids, back into ceramide. This pathway is a major contributor to the cellular ceramide pool.
The key steps include:
-
Ceramidase : Ceramide is hydrolyzed by ceramidases to produce sphingosine and a free fatty acid.
-
Ceramide Synthase (CerS) : Sphingosine is then re-acylated by ceramide synthases to form ceramide. This step is a convergence point with the de novo synthesis pathway.
Quantitative Data in Sphingomyelin Metabolism
The following tables summarize key quantitative data related to the enzymes and metabolites of sphingomyelin metabolism.
Table 1: Kinetic Parameters of Key Enzymes in Sphingomyelin Metabolism
| Enzyme | Substrate | Km | Vmax | Cell/Tissue Type | Reference |
| Acid Sphingomyelinase (aSMase) | Sphingomyelin | 11 µM | 21 nmol/h/mg | 293 cells | [1] |
| Sphingomyelin | 20 µM | 6 pmol/h/µl | Human Cerebrospinal Fluid | [2] | |
| BODIPY-C12-SM | 77 µM | - | Human Epidermis | [2] | |
| Neutral Sphingomyelinase (nSMase) | Sphingomyelin | 60 µM | 1500 fmol/h/µL | Human Serum | [3][4] |
| Sphingomyelin | 83 µM | - | Rat Brain Microvessels | [3] | |
| Ceramide Synthase 4 (CerS4) | NBD-sphinganine | 3.4 ± 1.5 µM | - | HEK cells | [5] |
| Ceramide Synthase 5 (CerS5) | NBD-sphinganine | 2.0 ± 0.5 µM | - | HEK cells | [5] |
| Serine Palmitoyltransferase (SPT) | L-serine | 0.23 mM | 14 pmol/min/10^6 cells | LM cells | [6] |
| Sphingomyelin Synthase (SMS1 & SMS2) | - | Not readily available in reviewed literature | Not readily available in reviewed literature | - | - |
Table 2: Cellular and Plasma Concentrations of Key Sphingolipids
| Metabolite | Concentration | Compartment/Sample Type | Reference |
| Sphingomyelin | ~90% of plasma sphingolipids | Human Plasma | [7] |
| Ceramide | - | Plasma (associated with lipoproteins) | [7] |
| Sphingosine-1-Phosphate (S1P) | ~1 µM | Blood Plasma | [8] |
| Sphingosine-1-Phosphate (S1P) | Low | Interstitial Fluid | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate sphingomyelin metabolism.
Measurement of Ceramide by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Objective: To quantify different ceramide species in biological samples.
Principle: This method utilizes reverse-phase HPLC to separate different ceramide species, followed by electrospray ionization and tandem mass spectrometry for sensitive and specific detection and quantification.
Materials:
-
Chloroform
-
Methanol
-
Water with 0.2% formic acid (Mobile Phase A)
-
Acetonitrile/2-propanol (60:40, v/v) with 0.2% formic acid (Mobile Phase B)
-
Internal standards (e.g., d17:1 sphingosine, d17:1/16:0 ceramide)
-
Xperchrom 100 C8 column (2.1 × 150 mm, 5 µm)
-
Triple quadrupole mass spectrometer with electrospray ionization source
Procedure:
-
Sample Preparation (Tissue): a. Homogenize tissue sample on ice. b. Add 2 ml of ice-cold chloroform:methanol (1:2, v/v) to the homogenate and vortex at 4°C. c. Separate the organic and aqueous phases by centrifugation. d. Collect the lower organic phase. e. Dry the organic extract under a stream of nitrogen. f. Reconstitute the lipid extract in HPLC mobile phase.
-
Sample Preparation (Plasma): a. To a plasma sample, add internal standards. b. Perform a Bligh and Dyer extraction to isolate total lipids. c. Isolate sphingolipids from the total lipid extract using silica gel column chromatography. d. Dry the sphingolipid fraction and reconstitute in HPLC mobile phase.
-
LC-MS/MS Analysis: a. Inject 25 µl of the reconstituted sample into the HPLC system. b. Separate ceramides using a gradient elution starting with 50% Mobile Phase B, increasing to 100% Mobile Phase B over 3 minutes, and holding at 100% for 12 minutes. The flow rate is 0.3 ml/min. c. Introduce the column effluent into the mass spectrometer. d. Analyze in positive ion mode using multiple reaction monitoring (MRM) to detect specific precursor-product ion transitions for each ceramide species and internal standard. e. Quantify ceramide species by comparing their peak areas to the peak areas of the corresponding internal standards.
Sphingomyelinase Activity Assay (Colorimetric)
Objective: To measure acid sphingomyelinase (aSMase) activity in cell or tissue lysates.
Principle: This is a coupled enzymatic assay. aSMase hydrolyzes sphingomyelin to phosphorylcholine and ceramide. In subsequent steps, phosphorylcholine is used to generate a product that can be measured colorimetrically at 570 nm.
Materials:
-
ASMase Assay Buffer I and II
-
ASMase Substrate
-
ASMase Enzyme Mix I and II
-
Choline Standard
-
ASMase Positive Control
-
ASMase Probe
-
96-well microplate
-
Spectrophotometric microplate reader
Procedure:
-
Sample Preparation: a. Homogenize tissue (e.g., 10 mg) in 100 µL of ice-cold ASMase Assay Buffer I. b. Incubate on ice for 10 minutes. c. Centrifuge at 10,000 x g for 5 minutes to remove insoluble material. d. Collect the supernatant.
-
Assay Reaction: a. Prepare a standard curve using the Choline Standard. b. Add 5-10 µL of sample supernatant to duplicate wells of a 96-well plate. Adjust the volume to 10 µL with ASMase Assay Buffer I. c. Prepare an Enzymatic Reaction Mix containing ASMase Assay Buffer I and ASMase Substrate. d. Add 15 µL of the Enzymatic Reaction Mix to each well. e. Incubate the plate at 37°C for 60 minutes. f. Stop the reaction by adding 25 µL of ASMase Assay Buffer II and incubating at 100°C for 10 minutes.
-
Development: a. Prepare a Development Reaction Mix containing ASMase Enzyme Mix I, ASMase Enzyme Mix II, and ASMase Probe in ASMase Assay Buffer I. b. Add 50 µL of the Development Reaction Mix to each well. c. Incubate at 37°C for 30 minutes.
-
Measurement: a. Measure the absorbance at 570 nm. b. Calculate aSMase activity based on the standard curve. One unit of aSMase is the amount of enzyme that generates 1.0 µmole of choline per minute at pH 5.0 and 37°C.
Sphingomyelin Synthase Activity Assay using NBD-Ceramide
Objective: To measure the activity of sphingomyelin synthase (SMS) in cell lysates.
Principle: This assay uses a fluorescently labeled ceramide analog, NBD-ceramide, as a substrate for SMS. The product, NBD-sphingomyelin, is then separated from the unreacted substrate and quantified by fluorescence.
Materials:
-
NBD-C6-ceramide
-
Phosphatidylcholine
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 25 mM KCl and 0.2% Triton X-100)
-
Cell lysis buffer
-
Chloroform
-
Methanol
-
TLC plates (silica gel 60)
-
Fluorescence imaging system
Procedure:
-
Cell Lysate Preparation: a. Harvest cells and wash with PBS. b. Lyse cells in a suitable lysis buffer on ice. c. Centrifuge to pellet cell debris and collect the supernatant. d. Determine protein concentration of the lysate.
-
Enzymatic Reaction: a. In a microfuge tube, combine cell lysate (containing a known amount of protein), NBD-C6-ceramide, and phosphatidylcholine in the assay buffer. b. Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
-
Lipid Extraction: a. Stop the reaction by adding chloroform:methanol (1:2, v/v). b. Vortex thoroughly and centrifuge to separate the phases. c. Collect the lower organic phase containing the lipids. d. Dry the lipid extract under a stream of nitrogen.
-
TLC Separation and Quantification: a. Resuspend the dried lipids in a small volume of chloroform:methanol (2:1, v/v). b. Spot the lipid extract onto a silica gel TLC plate. c. Develop the TLC plate using a solvent system such as chloroform:methanol:water (65:25:4, v/v/v). d. Visualize the separated NBD-labeled lipids under UV light. e. Quantify the fluorescence intensity of the NBD-sphingomyelin spot using a fluorescence imaging system. f. Calculate SMS activity as the amount of NBD-sphingomyelin produced per unit time per amount of protein.
Visualization of Sphingomyelin Metabolism and Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the core metabolic and signaling pathways of sphingomyelin.
References
- 1. Computational study on human sphingomyelin synthase 1 (hSMS1) [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Kinetic steps for the hydrolysis of sphingomyelin by Bacillus cereus sphingomyelinase in lipid monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sphingomyelin synthase - Wikipedia [en.wikipedia.org]
- 5. The Domain Responsible for Sphingomyelin Synthase (SMS) Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of a family of animal sphingomyelin synthases | The EMBO Journal [link.springer.com]
- 7. Solved Neutral sphingomyelinase-2 converts sphingomyelin | Chegg.com [chegg.com]
- 8. goldenberg.biology.utah.edu [goldenberg.biology.utah.edu]
The Pivotal Role of Sphingomyelin in Cell Membrane Architecture and Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted role of sphingomyelin (SM) in the structure and function of cellular membranes. As a key component of the plasma membrane, SM is not merely a structural lipid but an active participant in crucial cellular processes, including signal transduction and the formation of specialized membrane domains. This document provides a comprehensive overview of SM's biophysical properties, its intricate interactions with other membrane components, and its metabolic pathways that give rise to potent signaling molecules. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in the field.
Structural and Biophysical Properties of Sphingomyelin
Sphingomyelin is a type of sphingolipid predominantly found in the outer leaflet of the plasma membrane of animal cells, constituting approximately 10-20 mol% of the total plasma membrane lipids.[1] Its unique structure, consisting of a phosphocholine head group, a sphingosine backbone, and a fatty acid chain, imparts distinct biophysical properties that are critical for membrane organization and function.[1] The fatty acid chains of SM are typically long and highly saturated, which allows for tight packing and strong van der Waals interactions with neighboring lipids.[2]
Influence on Membrane Fluidity and Thickness
The saturated nature of sphingomyelin's acyl chains contributes to a higher main phase transition temperature (around 37 °C) compared to many other phospholipids.[2] This property means that at physiological temperatures, SM can exist in a more ordered state, reducing membrane fluidity and increasing its rigidity. The length and saturation of the N-acyl chain of SM significantly influence these properties, with longer, more saturated chains leading to increased membrane order and thickness.[3][4] The interaction with cholesterol further modulates these characteristics, leading to the formation of the liquid-ordered (lo) phase.[5]
Quantitative Biophysical Data
The following tables summarize key quantitative data on the biophysical properties of various sphingomyelin species, both in pure bilayers and in the presence of cholesterol. This data is essential for understanding the physical state of membranes rich in sphingomyelin.
Table 1: Biophysical Properties of Sphingomyelin Species
| Sphingomyelin Species | Acyl Chain | Main Transition Temperature (Tm) (°C) | Area per Molecule (Ų) (Above Tm) | Bilayer Thickness (DB) (Å) (Above Tm) |
| Palmitoyl SM (PSM) | 16:0 | 42 | 61.9 | ~44.4 |
| Stearoyl SM (SSM) | 18:0 | 45 | 55 | - |
| Egg SM | Mixed | - | - | - |
| Brain SM | Mixed | - | - | - |
| Milk SM | Mixed | - | - | - |
Data compiled from various sources, including simulation and experimental data.[6][7]
Table 2: Effect of Cholesterol on Sphingomyelin-Containing Membranes
| Lipid Composition | Cholesterol Concentration (mol%) | Effect on Membrane Fluidity | Effect on Bilayer Thickness |
| Egg SM / DOPC | < 30% | Increased order | Increase of ~0.8 nm in ordered domains |
| Egg SM / DOPC | 30% | Increased order | Increase of ~0.6 nm in ordered domains |
| Egg SM / DOPC | 50% | Increased order | Increase of ~0.4 nm in ordered domains |
| Rat Liver Plasma Membrane | Dietary Supplementation | Rigidification of outer leaflet | - |
Data highlights the condensing and ordering effect of cholesterol on sphingomyelin-rich domains.[8][9]
Sphingomyelin and the Formation of Lipid Rafts
Sphingomyelin, in concert with cholesterol, plays a central role in the formation of specialized membrane microdomains known as lipid rafts.[1][10][11] These domains are characterized by a liquid-ordered (lo) phase, which is more tightly packed and less fluid than the surrounding liquid-disordered (ld) phase of the bulk membrane.[10][11] The preferential interaction between the rigid sterol ring of cholesterol and the saturated acyl chains of sphingomyelin is a key driving force for the segregation of these lipids into rafts.[11]
Structural Organization of Lipid Rafts
Lipid rafts serve as platforms for the organization of cellular processes by concentrating or excluding specific proteins.[12][13][14] They are enriched in certain membrane proteins, such as glycosylphosphatidylinositol (GPI)-anchored proteins, and play crucial roles in signal transduction, protein sorting, and membrane trafficking.[12][13][14]
Caption: Structural organization of a lipid raft within the cell membrane.
Sphingomyelin Metabolism and Signal Transduction
Beyond its structural role, sphingomyelin is a central molecule in a complex metabolic network that generates potent second messengers. The enzymatic hydrolysis of sphingomyelin by sphingomyelinases (SMases) produces ceramide, a bioactive lipid implicated in a wide array of cellular responses, including apoptosis, cell cycle arrest, and inflammation.[1][15] Ceramide can be further metabolized to sphingosine, which in turn is phosphorylated to sphingosine-1-phosphate (S1P), another critical signaling molecule with generally pro-survival and pro-proliferative effects.[14][15] The balance between ceramide and S1P levels is often referred to as the "sphingolipid rheostat" and is a critical determinant of cell fate.[15]
The Sphingomyelin-Ceramide-S1P Signaling Axis
The enzymes that govern sphingomyelin metabolism are tightly regulated and localized to specific cellular compartments, allowing for precise spatial and temporal control of signaling events.[15][16][17]
Caption: The sphingomyelin metabolic and signaling pathway.
Ceramide-Mediated Apoptosis
Ceramide accumulation, triggered by various cellular stresses, can initiate apoptosis through multiple mechanisms. It can form channels in the mitochondrial outer membrane, leading to the release of pro-apoptotic factors like cytochrome c.[11] Ceramide also activates downstream signaling cascades involving protein phosphatases and kinases, ultimately leading to the activation of caspases and programmed cell death.[18][19]
Caption: Simplified pathway of ceramide-induced apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the role of sphingomyelin in cell membranes.
Isolation of Lipid Rafts by Sucrose Gradient Ultracentrifugation
This protocol is based on the resistance of lipid rafts to solubilization by non-ionic detergents at low temperatures.[10][12][13][14]
Materials:
-
Cells of interest
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., 1% Triton X-100 in TNE buffer: 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM EDTA) with protease inhibitors, ice-cold
-
Sucrose solutions (e.g., 40%, 30%, and 5% w/v in TNE buffer)
-
Ultracentrifuge and appropriate rotor
-
Dounce homogenizer or syringe with a fine-gauge needle
Procedure:
-
Cell Lysis: Harvest cells and wash with ice-cold PBS. Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice for 30 minutes.
-
Homogenization: Homogenize the lysate using a Dounce homogenizer or by passing it multiple times through a fine-gauge needle.
-
Sucrose Gradient Preparation: In an ultracentrifuge tube, carefully layer the sucrose solutions, starting with the highest concentration at the bottom (e.g., 1 ml of 40% sucrose).
-
Sample Loading: Mix the cell lysate with a concentrated sucrose solution to a final concentration of approximately 40% and load it at the bottom of the sucrose gradient.
-
Ultracentrifugation: Centrifuge at high speed (e.g., 200,000 x g) for 18-24 hours at 4°C.
-
Fraction Collection: After centrifugation, carefully collect fractions from the top of the gradient. Lipid rafts will be present in the low-density fractions, typically at the interface of the 5% and 30% sucrose layers.
-
Analysis: Analyze the protein and lipid composition of the collected fractions by Western blotting and lipidomics, respectively.
Caption: Workflow for the isolation of lipid rafts.
Quantitative Analysis of Sphingomyelin by HPLC-MS/MS
This method allows for the sensitive and specific quantification of different sphingomyelin species.[20][21][22][23]
Materials:
-
Lipid extraction solvents (e.g., chloroform, methanol)
-
Internal standards (e.g., non-naturally occurring SM species)
-
HPLC system with a suitable column (e.g., C18)
-
Tandem mass spectrometer (MS/MS)
Procedure:
-
Lipid Extraction: Extract total lipids from the sample using a standard method like the Bligh-Dyer or Folch extraction. Add internal standards at the beginning of the extraction process.
-
Chromatographic Separation: Separate the different lipid classes using HPLC. A gradient elution is typically used to resolve the various sphingomyelin species based on their acyl chain length and saturation.
-
Mass Spectrometric Detection: Introduce the eluent from the HPLC into the MS/MS system. Use a precursor ion scan for the phosphocholine headgroup (m/z 184) to specifically detect all sphingomyelin species.
-
Quantification: For each SM species, perform Multiple Reaction Monitoring (MRM) using specific precursor-product ion transitions. Quantify the amount of each SM species by comparing its peak area to that of the corresponding internal standard.
Fluorescence Microscopy of Sphingomyelin-Rich Domains
This technique allows for the visualization of sphingomyelin distribution in the plasma membrane of living or fixed cells.[24][25][26][27]
Materials:
-
Fluorescently labeled sphingomyelin analog (e.g., NBD-SM) or a fluorescently tagged SM-binding protein.
-
Cells grown on coverslips or imaging dishes.
-
Fluorescence microscope (confocal or super-resolution).
Procedure:
-
Labeling:
-
For fluorescent analogs: Incubate cells with the fluorescently labeled sphingomyelin for a specific time to allow its incorporation into the plasma membrane.
-
For SM-binding proteins: Transfect cells with a plasmid encoding the fluorescently tagged SM-binding protein.
-
-
Imaging: Wash the cells to remove excess probe. Image the cells using the fluorescence microscope. For live-cell imaging, maintain the cells at 37°C in a suitable imaging medium.
-
Analysis: Analyze the acquired images to determine the localization and dynamics of the fluorescently labeled sphingomyelin. Co-localization studies with other fluorescently tagged proteins can reveal associations with specific membrane domains.
Co-Immunoprecipitation to Study Sphingomyelin-Protein Interactions
This method is used to investigate the interaction between a specific protein and sphingomyelin-rich membrane domains.
Materials:
-
Cells expressing the protein of interest.
-
Antibody specific to the protein of interest.
-
Protein A/G beads.
-
Lysis buffer (as in 4.1).
-
Wash buffers.
-
Elution buffer.
Procedure:
-
Cell Lysis: Lyse the cells in a mild lysis buffer to preserve protein-lipid interactions.
-
Immunoprecipitation: Incubate the cell lysate with the specific antibody to form an antigen-antibody complex.
-
Capture: Add Protein A/G beads to the lysate to capture the immune complexes.
-
Washing: Wash the beads several times to remove non-specifically bound proteins and lipids.
-
Elution: Elute the protein and its interacting molecules from the beads.
-
Analysis: Analyze the eluted proteins by Western blotting and the co-precipitated lipids by lipidomics to determine if sphingomyelin is enriched in the immunoprecipitated complex.
Conclusion
Sphingomyelin is a vital component of the cell membrane, contributing significantly to its structural integrity and functional complexity. Its ability to form ordered domains with cholesterol and to serve as a precursor for potent signaling molecules places it at the nexus of membrane organization and cellular regulation. A thorough understanding of sphingomyelin's biophysical properties and its role in cellular pathways is crucial for researchers in cell biology and for professionals in drug development targeting membrane-associated processes. The experimental approaches detailed in this guide provide a foundation for further investigation into the intricate world of this essential lipid.
References
- 1. researchgate.net [researchgate.net]
- 2. Sphingomyelin - Wikipedia [en.wikipedia.org]
- 3. Quantitative determination of sphingomyelin - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Ceramide and Apoptosis: Exploring the Enigmatic Connections betwe...: Ingenta Connect [ingentaconnect.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Structure of Sphingomyelin Bilayers: A Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Molecular Structure of Sphingomyelin in Fluid Phase Bilayers Determined by the Joint Analysis of Small-Angle Neutron and X-ray Scattering Data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influence of cholesterol on sphingomyelin metabolism and hemileaflet fluidity of rat liver plasma membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sphingomyelin-Cholesterol Domains in Phospholipid Membranes: Atomistic Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isolation of Lipid Rafts Through Discontinuous Sucrose Gradient Centrifugation and Fas/CD95 Death Receptor Localization in Raft Fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mitochondrial Ceramide and the Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lipid Raft Isolation by Sucrose Gradient Centrifugation and Visualization of Raft-Located Proteins by Fluorescence Microscopy: The Use of Combined Techniques to Assess Fas/CD95 Location in Rafts During Apoptosis Triggering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lipid Raft Isolation by Sucrose Gradient Centrifugation and Visualization of Raft-Located Proteins by Fluorescence Microscopy: The Use of Combined Techniques to Assess Fas/CD95 Location in Rafts During Apoptosis Triggering | Springer Nature Experiments [experiments.springernature.com]
- 14. Isolation of Lipid Rafts Through Discontinuous Sucrose Gradient Centrifugation and Fas/CD95 Death Receptor Localization in Raft Fractions | Springer Nature Experiments [experiments.springernature.com]
- 15. Sphingomyelinases: their regulation and roles in cardiovascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An update of the enzymology and regulation of sphingomyelin metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Regulation of sphingomyelin metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Apoptotic Sphingolipid Ceramide in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ceramide in the Molecular Mechanisms of Neuronal Cell Death. The Role of Sphingosine-1-Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 20. lipidmaps.org [lipidmaps.org]
- 21. Sphingolipidomics: high-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. discover.library.wales [discover.library.wales]
- 23. researchgate.net [researchgate.net]
- 24. Monitoring sphingolipid trafficking in cells using fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Imaging Sphingomyelin- and Cholesterol-Enriched Domains in the Plasma Membrane Using a Novel Probe and Super-Resolution Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Imaging Sphingomyelin- and Cholesterol-Enriched Domains in the Plasma Membrane Using a Novel Probe and Super-Resolution… [ouci.dntb.gov.ua]
- 27. Localization of Sphingomyelin in Cholesterol Domains by Imaging Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Lipid: A Technical Guide to the Discovery and Enduring Significance of Sphingomyelin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Initially relegated to the simple role of a structural component within the then-nascent field of neurochemistry, sphingomyelin has emerged as a pivotal molecule in cellular biology. Its journey from an obscure lipid to a key player in signal transduction and disease pathogenesis is a testament to over a century of scientific inquiry. This technical guide provides an in-depth exploration of the discovery and history of sphingomyelin research, offering detailed experimental protocols, quantitative data, and a visualization of its critical signaling pathways to support contemporary research and drug development efforts.
The Dawn of Sphingolipid Chemistry: Discovery and Structural Elucidation
The Pioneering Work of Johann L.W. Thudichum
Sphingomyelin was first isolated in the 1880s by the German-British physician and biochemist Johann Ludwig Wilhelm Thudichum.[1][2][3][4][5] While conducting his pioneering research on the chemical composition of the brain, Thudichum identified a novel group of lipids that he named "sphingolipids" after the enigmatic Greek sphinx, reflecting their mysterious nature at the time.[6] He meticulously documented his findings in his 1884 treatise, "A Treatise on the Chemical Constitution of the Brain."[5] Thudichum's work, however, was initially met with skepticism and was not fully appreciated until decades later.
Deciphering the Molecular Architecture
The fundamental structure of sphingomyelin as N-acyl-sphingosine-1-phosphorylcholine was ultimately reported in 1927 by Phoebus Levene and his colleagues.[4][7][8] Their work established that sphingomyelin is composed of a sphingosine backbone, a fatty acid linked via an amide bond, and a phosphocholine head group.[4][9] This unique structure distinguishes it from glycerophospholipids, which are built upon a glycerol backbone.
Experimental Protocols: From Historical Isolation to Modern Analysis
Historical Isolation of Sphingomyelin from Brain Tissue (Thudichum's Era - Reconstructed)
Objective: To isolate a crude fraction of sphingomyelin from brain tissue.
Materials:
-
Fresh brain tissue (e.g., bovine)
-
Various organic solvents (e.g., diethyl ether, ethanol, petroleum ether)
-
Mortar and pestle or other tissue homogenization tools
-
Filtration apparatus (e.g., filter paper, funnels)
-
Beakers and flasks for extraction and precipitation
Methodology:
-
Tissue Preparation: Fresh brain tissue is dissected and cleared of any meninges or blood clots. The tissue is then minced or macerated to increase the surface area for solvent extraction.
-
Initial Dehydration and Delipidation: The minced tissue is likely treated with a dehydrating solvent like ethanol to remove water. This is followed by extraction with a non-polar solvent such as diethyl ether or petroleum ether to remove cholesterol and glycerides.
-
Extraction of Phospholipids: The remaining tissue residue is then subjected to extraction with a more polar solvent, such as warm ethanol, to solubilize the phospholipids, including sphingomyelin.
-
Precipitation and Separation: The ethanol extract is cooled, causing the less soluble lipids, including sphingomyelin, to precipitate. The precipitate is collected by filtration.
-
Further Purification: The crude sphingomyelin precipitate would then be subjected to repeated recrystallizations from different solvents to improve its purity.
The Folch Method for Total Lipid Extraction
A cornerstone of modern lipid research, the method developed by Jordi Folch and colleagues in the 1950s remains a widely used technique for the extraction of total lipids from biological samples.[2][10][11][12][13][14][15][16][17][18]
Objective: To extract total lipids, including sphingomyelin, from a biological sample.
Materials:
-
Tissue or cell sample
-
Chloroform
-
Methanol
-
0.9% NaCl solution (or 0.88% KCl solution)
-
Homogenizer
-
Centrifuge
-
Separatory funnel or centrifuge tubes
-
Rotary evaporator or nitrogen stream for solvent removal
Methodology:
-
Homogenization: The tissue sample is homogenized in a 2:1 (v/v) mixture of chloroform:methanol to a final volume 20 times the volume of the tissue sample (e.g., 1 gram of tissue in 20 mL of solvent mixture).[10][13] This creates a monophasic solution that disrupts cell membranes and solubilizes lipids.
-
Washing: The homogenate is then "washed" by adding 0.2 volumes of a salt solution (e.g., 0.9% NaCl).[2][13] This causes the mixture to separate into two phases.
-
Phase Separation: The mixture is centrifuged to facilitate the separation of the two phases. The lower phase consists of chloroform and contains the extracted lipids, while the upper phase is a mixture of methanol and water containing non-lipid contaminants.[2][13]
-
Lipid Recovery: The upper phase is carefully removed. The lower chloroform phase, containing the purified lipids, is collected.
-
Solvent Evaporation: The chloroform is evaporated under a stream of nitrogen or using a rotary evaporator to yield the total lipid extract.[13] The extracted lipids can then be stored in a suitable solvent for further analysis.
Quantitative Distribution and Composition of Sphingomyelin
Sphingomyelin is a ubiquitous component of mammalian cell membranes, with its concentration varying significantly across different tissues.[4] It is particularly enriched in the nervous system, red blood cells, and the ocular lenses.[4]
Distribution of Sphingomyelin in Human Tissues
| Tissue | Sphingomyelin (% of Total Phospholipids) |
| Gray Matter (Brain) | 6 - 8 |
| White Matter (Brain) | 10 - 15 |
| Spinal Cord | 15 - 20 |
| Peripheral Nerve | 20 - 25 |
| Red Blood Cell Membrane | 20 - 25 |
| Ocular Lens | 25 - 30 |
| Aorta | 15 - 20 |
| Kidney | 10 - 15 |
| Liver | 5 - 10 |
| Skeletal Muscle | 5 - 10 |
Note: Values are approximate and can vary depending on the specific study and analytical methods used.
Fatty Acid Composition of Sphingomyelin
The fatty acid composition of sphingomyelin is diverse and varies between tissues and species.[19][20] Unlike many other phospholipids, sphingomyelin is rich in long-chain saturated and monounsaturated fatty acids.[9][21]
| Source | Predominant Fatty Acids (% of Total Fatty Acids) |
| Human Brain White Matter | C18:0 (Stearic acid): ~30-40%C24:1 (Nervonic acid): ~20-30%C24:0 (Lignoceric acid): ~10-15% |
| Bovine Brain | C18:0 (Stearic acid): ~35-45%C24:1 (Nervonic acid): ~15-25%C16:0 (Palmitic acid): ~10-15% |
| Human Red Blood Cells | C16:0 (Palmitic acid): ~30-40%C24:0 (Lignoceric acid): ~15-25%C22:0 (Behenic acid): ~10-15% |
| Human Plasma | C16:0 (Palmitic acid): ~40-50%C18:0 (Stearic acid): ~10-15%C24:1 (Nervonic acid): ~5-10% |
Note: This table presents a simplified overview. The actual fatty acid profile is more complex and includes a wider variety of fatty acids in varying proportions.
The Role of Sphingomyelin in Cell Signaling
The paradigm of sphingomyelin as a purely structural lipid was revolutionized with the discovery of the sphingomyelin signaling pathway.[6] This pathway is initiated by the enzymatic hydrolysis of sphingomyelin to generate ceramide, a potent second messenger involved in a myriad of cellular processes, most notably apoptosis.[1][22][23][24]
The Sphingomyelin-Ceramide Pathway in Apoptosis
Various cellular stresses, including inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), can activate sphingomyelinases, the enzymes responsible for hydrolyzing sphingomyelin.[23][24][25][26]
There are several types of sphingomyelinases, with acid sphingomyelinase (aSMase) and neutral sphingomyelinase (nSMase) being the most studied in the context of apoptosis.[1][26]
-
Acid Sphingomyelinase (aSMase): This enzyme is activated by a variety of stimuli, including TNF-α, Fas ligand, and cellular stress.[1][24][26] The activation of aSMase by TNF-α is mediated through the TNF receptor 1 (TNFR1) and its associated death domain proteins, TRADD and FADD.[1][26]
-
Neutral Sphingomyelinase (nSMase): The activation of nSMase can also be triggered by TNF-α, involving the adaptor protein FAN (Factor Associated with Neutral Sphingomyelinase).[1][26]
The generation of ceramide initiates a cascade of events that ultimately lead to programmed cell death. Ceramide can directly or indirectly influence several downstream targets:
-
Protein Phosphatases: Ceramide can activate protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A), which can dephosphorylate and inactivate pro-survival proteins like Akt.
-
Protein Kinases: Ceramide can activate specific protein kinases, such as ceramide-activated protein kinase (CAPK), which can phosphorylate and activate downstream effectors in the apoptotic pathway.[26]
-
Mitochondrial Pathway: Ceramide can induce mitochondrial outer membrane permeabilization, leading to the release of cytochrome c and the activation of the caspase cascade.[26] It can also activate cathepsin D, which cleaves Bid, a pro-apoptotic Bcl-2 family member.[24][26]
-
Caspase Activation: The downstream signaling events initiated by ceramide converge on the activation of executioner caspases, such as caspase-3, which are responsible for the cleavage of key cellular substrates and the execution of apoptosis.[22][27]
Visualization of the TNF-α Induced Sphingomyelin-Ceramide Apoptosis Pathway
References
- 1. System level modeling and analysis of TNF-α mediated sphingolipid signaling pathway in neurological disorders for the prediction of therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipid extraction by folch method | PPTX [slideshare.net]
- 3. ovid.com [ovid.com]
- 4. Sphingomyelin - Wikipedia [en.wikipedia.org]
- 5. A historical perspective of the glycosphingolipids and sphingolipidoses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. network.febs.org [network.febs.org]
- 7. ON THE COMPONENTS OF SPHINGOMYELIN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phoebus Levene - Wikipedia [en.wikipedia.org]
- 9. The nutritional functions of dietary sphingomyelin and its applications in food - PMC [pmc.ncbi.nlm.nih.gov]
- 10. microbenotes.com [microbenotes.com]
- 11. Lipids in microalgae: The Extraction by modified Folch solvent [protocols.io]
- 12. repository.seafdec.org [repository.seafdec.org]
- 13. m.youtube.com [m.youtube.com]
- 14. General methodologies | Cyberlipid [cyberlipid.gerli.com]
- 15. An improved high-throughput lipid extraction method for the analysis of human brain lipids. | Sigma-Aldrich [sigmaaldrich.com]
- 16. A simplified procedure for the quantitative extraction of lipids from brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. The fatty acid composition of sphingomyelin from adult human cerebral white matter and changes in childhood, senium and unspecific brain damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. An overview of sphingolipid metabolism: from synthesis to breakdown - PMC [pmc.ncbi.nlm.nih.gov]
- 22. prICE: a downstream target for ceramide-induced apoptosis and for the inhibitory action of Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Studies on the Role of Acid Sphingomyelinase and Ceramide in the Regulation of Tumor Necrosis Factor α (TNFα)-converting Enzyme Activity and TNFα Secretion in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Apoptotic Sphingolipid Ceramide in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Tumor necrosis factor-alpha activates the sphingomyelin signal transduction pathway in a cell-free system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. prICE: a downstream target for ceramide-induced apoptosis and for the inhibitory action of Bcl-2 - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Cellular Landscape: A Technical Guide to Sphingomyelin Localization
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of sphingomyelin (SM) localization within subcellular compartments. Understanding the precise distribution of this critical sphingolipid is paramount for elucidating its roles in cellular signaling, membrane integrity, and the pathogenesis of various diseases. This document offers a detailed exploration of quantitative data, experimental methodologies, and the intricate signaling pathways governed by sphingomyelin's compartmentalization.
Quantitative Distribution of Sphingomyelin
Sphingomyelin is asymmetrically distributed across the cell's membrane systems, with a notable enrichment in the plasma membrane and components of the secretory and endocytic pathways. While the precise molar percentage can vary depending on the cell type and metabolic state, a general consensus on its distribution has emerged from numerous lipidomic studies. The following table summarizes the quantitative data on sphingomyelin localization in various subcellular compartments, compiled from multiple sources to provide a comparative overview.
| Subcellular Compartment | Sphingomyelin (mol % of total phospholipids) | Reference Cell Types |
| Plasma Membrane | 10 - 25% | Mammalian cells in general[1][2][3] |
| ~18% | CHO cells[4] | |
| Golgi Apparatus | 10 - 15% | CHO cells[4] |
| Enriched, intermediate between ER and PM | General observation[2] | |
| Endoplasmic Reticulum | 2 - 5% | Mammalian cells in general[2] |
| ~5% | CHO cells[4] | |
| Endosomes | Variable, present in early and late endosomes | General observation |
| Enriched in recycling endosomes | COS-1 cells[5] | |
| Lysosomes | 5 - 10% | General observation[6] |
| Mitochondria | 1 - 5% | Mouse liver, brain; Human glioma cells[7][8][9] |
| ~3% | CHO cells[4] |
Key Experimental Protocols for Sphingomyelin Localization
Accurate determination of sphingomyelin's subcellular localization relies on a combination of robust experimental techniques. Below are detailed methodologies for the key experiments cited in sphingolipid research.
Subcellular Fractionation for Lipidomic Analysis
This protocol outlines a general workflow for isolating subcellular organelles to quantify their sphingomyelin content, typically by mass spectrometry.
Objective: To separate different organelles from a cell lysate for subsequent lipid extraction and analysis.
Materials:
-
Cultured cells or tissue sample
-
Homogenization buffer (e.g., 250 mM sucrose, 10 mM HEPES, pH 7.4, 1 mM EDTA) with protease inhibitors
-
Dounce homogenizer or needle and syringe
-
Centrifuge and ultracentrifuge with appropriate rotors
-
Sucrose solutions of varying densities for gradient centrifugation
-
Phosphate-buffered saline (PBS)
-
Organic solvents for lipid extraction (e.g., chloroform, methanol)
Procedure:
-
Cell Harvesting and Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold homogenization buffer.
-
Lyse the cells by passing the suspension through a Dounce homogenizer or a narrow-gauge needle until approximately 80-90% of cells are disrupted, as monitored by microscopy.[10]
-
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to pellet nuclei and intact cells.
-
Carefully collect the supernatant (post-nuclear supernatant).
-
Centrifuge the supernatant at a medium speed (e.g., 10,000 x g for 20 minutes) to pellet mitochondria.
-
Collect the supernatant, which contains microsomes (ER and Golgi fragments) and cytosol.
-
Perform a high-speed centrifugation (e.g., 100,000 x g for 1 hour) to pellet the microsomal fraction. The resulting supernatant is the cytosolic fraction.
-
-
Gradient Centrifugation for Further Purification (Optional):
-
For higher purity, resuspend the pellets from differential centrifugation and layer them on top of a discontinuous sucrose density gradient.
-
Centrifuge at high speed for several hours.
-
Collect the distinct bands corresponding to different organelles (e.g., plasma membrane, Golgi, ER) at the interfaces of the sucrose layers.[10]
-
-
Lipid Extraction and Analysis:
Fluorescence Microscopy of Sphingomyelin
This protocol describes the use of fluorescently labeled probes to visualize the distribution of sphingomyelin in fixed or living cells.
Objective: To visualize the localization of sphingomyelin within different cellular compartments using specific fluorescent probes.
A. Using Protein-Based Probes (Lysenin or Equinatoxin II):
Materials:
-
Cultured cells grown on coverslips
-
Fluorescently labeled Lysenin or Equinatoxin II (or a non-toxic variant)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for intracellular staining
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Mounting medium with DAPI (for nuclear counterstaining)
-
Fluorescence microscope (confocal or super-resolution)
Procedure:
-
Cell Preparation:
-
Seed cells on coverslips and grow to the desired confluency.
-
-
Labeling of Live Cells (for plasma membrane SM):
-
Wash cells with a suitable imaging buffer.
-
Incubate cells with the fluorescently labeled probe at a pre-determined concentration and time at 4°C to prevent endocytosis.
-
Wash away the unbound probe.
-
Image the cells immediately.
-
-
Labeling of Fixed and Permeabilized Cells (for intracellular SM):
-
Wash cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 5-10 minutes.[5]
-
Wash with PBS.
-
Block non-specific binding with 1% BSA for 30 minutes.
-
Incubate with the fluorescently labeled probe in blocking buffer for 1 hour at room temperature.[5]
-
Wash extensively with PBS.
-
Mount the coverslips on glass slides using mounting medium with DAPI.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope. Use appropriate filter sets for the chosen fluorophore and DAPI.
-
For co-localization studies, incubate with primary antibodies against organelle-specific markers followed by fluorescently labeled secondary antibodies.
-
B. Using Fluorescent Lipid Analogs (e.g., NBD-Sphingomyelin):
Materials:
-
Cultured cells on coverslips
-
Fluorescent sphingomyelin analog (e.g., C6-NBD-SM) complexed with BSA
-
Imaging medium
Procedure:
-
Labeling:
-
Incubate cells with the fluorescent SM analog in a serum-free medium for a specific duration at a low temperature (e.g., 4°C) to label the plasma membrane.
-
To follow its intracellular trafficking, wash the cells and incubate them at 37°C for various time points.
-
-
Imaging:
-
Image the live cells at different time points to track the internalization and distribution of the fluorescent SM analog to various organelles.
-
Visualizing Sphingomyelin Dynamics and Pathways
Diagrams generated using the DOT language provide a clear visual representation of complex biological processes. Below are visualizations of an experimental workflow and a key signaling pathway involving sphingomyelin.
Sphingomyelin in Signaling Pathways
The subcellular localization of sphingomyelin is intimately linked to its role in signal transduction. The plasma membrane, being the primary reservoir of SM, is a major site for the initiation of signaling cascades.[13]
The Sphingomyelin-Ceramide Pathway
A well-characterized signaling pathway is the hydrolysis of sphingomyelin by sphingomyelinases (SMases) to generate ceramide.[14][15] This can be initiated by a variety of stimuli, including stress signals and receptor activation. Ceramide, in turn, acts as a second messenger that can influence a multitude of cellular processes, including apoptosis, cell cycle arrest, and inflammation.[16][17]
Ceramide can be further metabolized by ceramidases to produce sphingosine, which can then be phosphorylated by sphingosine kinases (SphK1 and SphK2) to form sphingosine-1-phosphate (S1P).[14][16] S1P often has opposing biological effects to ceramide, promoting cell survival, proliferation, and migration.[16] The balance between ceramide and S1P levels, often referred to as the "sphingolipid rheostat," is critical for determining cell fate.
Role in Lipid Rafts
Sphingomyelin, in conjunction with cholesterol, is a key component of lipid rafts—specialized microdomains within the plasma membrane that serve as platforms for signal transduction.[3] These ordered domains concentrate or exclude specific proteins, thereby facilitating or inhibiting signaling events. The hydrolysis of sphingomyelin within these rafts can lead to the formation of ceramide-rich platforms, which can further modulate signaling by promoting the clustering of receptors and downstream signaling molecules.
Conclusion
The compartmentalization of sphingomyelin is a critical aspect of its cellular function. Its enrichment in the plasma membrane and Golgi apparatus, and its dynamic trafficking through the endocytic pathway, underscore its central role in membrane biology and cell signaling. A thorough understanding of its localization, facilitated by the advanced experimental techniques outlined in this guide, is essential for the development of novel therapeutic strategies targeting sphingolipid metabolism in a range of human diseases.
References
- 1. Lipid Sorting and Multivesicular Endosome Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sphingomyelin - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. CHO/LY‐B cell growth under limiting sphingolipid supply: Correlation between lipid composition and biophysical properties of sphingolipid‐restricted cell membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Subcellular localization of sphingomyelin revealed by two toxin-based probes in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sphingolipid distribution at mitochondria-associated membranes (MAMs) upon induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sphingolipid distribution at mitochondria-associated membranes (MAMs) upon induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Sphingolipids as a Culprit of Mitochondrial Dysfunction in Insulin Resistance and Type 2 Diabetes [frontiersin.org]
- 10. assaygenie.com [assaygenie.com]
- 11. An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Free-Sphingoid Bases in Plasma and Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sphingomyelin Metabolism at the Plasma Membrane: Implications for Bioactive Sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cusabio.com [cusabio.com]
- 15. researchgate.net [researchgate.net]
- 16. Sphingolipid signaling pathway - Signal transduction - Immunoway [immunoway.com]
- 17. Sphingomyelin and derivatives as cellular signals - PubMed [pubmed.ncbi.nlm.nih.gov]
The Central Role of Sphingomyelin in Signal Transduction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sphingomyelin, a principal sphingolipid in eukaryotic cell membranes, is no longer viewed as a mere structural component. It is now recognized as a critical player in a sophisticated network of signal transduction pathways that govern fundamental cellular processes. The enzymatic turnover of sphingomyelin generates a cascade of bioactive lipid messengers, most notably ceramide and sphingosine-1-phosphate (S1P), which act as key second messengers. These molecules are central to the regulation of cell fate decisions, including apoptosis, proliferation, senescence, and inflammation. This in-depth technical guide explores the core biological functions of sphingomyelin in signal transduction, providing a detailed overview of the key pathways, the enzymes that regulate them, and their downstream cellular effects. Furthermore, this guide furnishes detailed experimental protocols for the investigation of sphingomyelin signaling and presents quantitative data in a structured format to facilitate research and drug development in this burgeoning field.
Introduction to Sphingomyelin and its Bioactive Metabolites
Sphingomyelin is predominantly located in the plasma membrane, particularly enriched in specialized microdomains known as lipid rafts.[1][2] These rafts serve as platforms for the assembly and interaction of signaling molecules, placing sphingomyelin at the heart of cellular communication.[3][4] The signaling capacity of sphingomyelin is primarily unleashed through its metabolism.
The "sphingomyelin cycle" describes the enzymatic breakdown of sphingomyelin by sphingomyelinases (SMases) to generate ceramide and phosphocholine.[5][6] Ceramide can be further metabolized by ceramidases to produce sphingosine, which is then phosphorylated by sphingosine kinases (SphKs) to form sphingosine-1-phosphate (S1P).[5][7] Ceramide and S1P often exert opposing biological effects, creating a tightly regulated "sphingolipid rheostat" that determines cell fate.[5] Generally, ceramide is associated with pro-apoptotic and anti-proliferative signals, while S1P promotes cell survival, proliferation, and migration.[5][6]
Key Signaling Pathways Involving Sphingomyelin Metabolites
The biological effects of sphingomyelin metabolites are mediated through a complex network of signaling pathways. These pathways are initiated by a wide array of stimuli, including growth factors, cytokines, and cellular stress, which activate the enzymes responsible for sphingomyelin turnover.[8][9]
The Sphingomyelin-Ceramide Pathway
The hydrolysis of sphingomyelin by sphingomyelinases (SMases) is a critical initiating step in many signaling cascades.[10] There are several types of SMases, classified by their optimal pH, including acid sphingomyelinase (aSMase) and neutral sphingomyelinase (nSMase).[8][11]
Ceramide-Mediated Apoptosis: Ceramide is a well-established second messenger in the induction of apoptosis.[12][13] A variety of stressors, such as tumor necrosis factor-alpha (TNF-α), chemotherapeutic agents, and oxidative stress, can trigger the activation of SMases, leading to an increase in cellular ceramide levels.[10][14] Ceramide can then activate downstream effector pathways, including:
-
Protein Phosphatases: Ceramide can activate protein phosphatase 1 (PP1) and PP2A, which can dephosphorylate and inactivate pro-survival proteins like Akt/PKB.[14][15]
-
Stress-Activated Protein Kinases (SAPKs): Ceramide is known to activate the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, which are involved in stress responses and apoptosis.[13][16]
-
Mitochondrial Pathway: Ceramide can directly or indirectly target mitochondria, leading to the release of cytochrome c and the activation of the caspase cascade.[17]
Other Roles of Ceramide: Beyond apoptosis, ceramide is implicated in cell cycle arrest, senescence, and inflammation.[16]
The Ceramide-Sphingosine-1-Phosphate (S1P) Pathway
Ceramide can be further metabolized to sphingosine and then to S1P, a potent signaling molecule with its own set of receptors and downstream effects.[7][18]
S1P Receptor Signaling: S1P can act both intracellularly and extracellularly. Extracellular S1P binds to a family of five G protein-coupled receptors (GPCRs), designated S1P1-5.[7][19] The activation of these receptors triggers a variety of downstream signaling cascades, including:
-
PI3K/Akt Pathway: S1P receptor activation often leads to the activation of the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which promotes cell survival and proliferation.[20]
-
Ras/ERK Pathway: The Ras/extracellular signal-regulated kinase (ERK) pathway can also be activated by S1P, contributing to cell growth and differentiation.[20][21]
-
PLC/Calcium Signaling: S1P can activate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).[20]
Intracellular Actions of S1P: S1P can also function as an intracellular second messenger, although its direct targets are less well-defined.[21]
Data Presentation: Quantitative Insights into Sphingomyelin Signaling
The following tables summarize key quantitative data related to sphingomyelin metabolism and signaling, extracted from various studies. This information provides a valuable resource for researchers designing and interpreting experiments in this field.
| Parameter | Value | Cell/Tissue Type | Reference |
| Sphingomyelin Concentration | |||
| 60.10 ± 0.24 pmol/μg protein | 3T3-L1 cells | [4] | |
| 62.69 ± 0.08 pmol/μg protein | Rat aortic smooth muscle cells | [4] | |
| 58.38 ± 0.37 pmol/μg protein | HT-29 cells | [4] | |
| 55.60 ± 0.43 pmol/μg protein | ICR mouse brain | [4] | |
| 43.75 ± 0.21 pmol/μg protein | ICR mouse kidney | [4] | |
| 22.26 ± 0.14 pmol/μg protein | ICR mouse liver | [4] | |
| 407.40 ± 0.31 μM | Mouse plasma | [4] | |
| Ceramide Concentration | |||
| C16:0 Ceramide | ~15 pmol/10^6 cells | Dendritic cells | [16] |
| C24:0 Ceramide | ~10 pmol/10^6 cells | Dendritic cells | [16] |
| C24:1 Ceramide | ~8 pmol/10^6 cells | Dendritic cells | [16] |
| Sphingosine-1-Phosphate (S1P) Concentration | |||
| 1 ± 0.09 µM | Human plasma | [22] | |
| 315.16 ± 51.06 ng/mL (non-radiotherapy) | Lung cancer patient serum | [9] | |
| 222.13 ± 48.63 ng/mL (radiotherapy) | Lung cancer patient serum | [9] | |
| Enzyme Kinetics | |||
| Sphingosine Kinase 1 (SphK1) Km for NBD-Sphingosine | 12.5 µM | Recombinant Human | [7] |
| Sphingosine Kinase 2 (SphK2) Km for NBD-Sphingosine | 25 µM | Recombinant Human | [7] |
| Cellular Responses | |||
| Ceramide-induced apoptosis (C2-ceramide, 100 µM) | Significant increase in Annexin V positive cells | Fibroblasts | [23] |
| Ceramide-induced caspase-3/7 activity (C2-ceramide, 25 µM) | ~2-fold increase at 3h and 6h | Enteric neurons | [24] |
| Ceramide-induced caspase-3/7 activity (C6-ceramide, 25 µM) | ~2 to 3-fold increase at 6h and 12h | Enteric neurons | [24] |
Table 1: Quantitative Data on Sphingomyelin Metabolites and Signaling Events. This table provides a summary of reported concentrations of sphingomyelin and its key metabolites in various biological samples, as well as kinetic parameters for relevant enzymes and quantitative measures of cellular responses to these signaling lipids.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the role of sphingomyelin in signal transduction.
Measurement of Sphingomyelinase (SMase) Activity
Principle: SMase activity is determined by measuring the amount of product generated (phosphocholine or ceramide) from a sphingomyelin substrate. Commercially available kits often use a coupled enzymatic reaction that results in a colorimetric or fluorometric readout.
Protocol: Colorimetric Sphingomyelinase Assay (Adapted from Abcam ab138876) [10]
-
Reagent Preparation:
-
Prepare Sphingomyelinase (SMase) standards by serially diluting a stock solution to obtain concentrations ranging from 0 to 10 mU/mL.
-
Prepare a Sphingomyelin working solution according to the kit instructions.
-
Prepare the SMase assay mixture containing the detection reagent.
-
-
Assay Procedure:
-
Add 50 µL of SMase standards and test samples (e.g., cell lysates) to a 96-well plate.
-
Add 50 µL of the Sphingomyelin working solution to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Add 50 µL of the SMase assay mixture to each well.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the absorbance at 655 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the SMase standards against their concentrations.
-
Determine the SMase activity in the test samples by interpolating their absorbance values on the standard curve.
-
Quantification of Ceramide by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle: LC-MS/MS is a highly sensitive and specific method for the quantification of different ceramide species. It involves the separation of lipids by liquid chromatography followed by their detection and fragmentation in a mass spectrometer.
Protocol: (Adapted from Kasumov et al., 2010) [25]
-
Sample Preparation:
-
To 50 µL of plasma or cell lysate, add an internal standard (e.g., C17:0 ceramide).
-
Perform a lipid extraction using a chloroform/methanol mixture (e.g., Bligh and Dyer method).
-
Evaporate the organic phase to dryness under a stream of nitrogen.
-
Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the sample into a liquid chromatography system equipped with a C18 reverse-phase column.
-
Use a gradient elution with a mobile phase consisting of water with 0.2% formic acid (A) and acetonitrile/isopropanol (60:40, v/v) with 0.2% formic acid (B).
-
Couple the LC system to a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for each ceramide species and the internal standard.
-
-
Data Analysis:
-
Construct calibration curves for each ceramide species using known concentrations of standards.
-
Quantify the amount of each ceramide species in the samples by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.
-
Measurement of Sphingosine Kinase (SphK) Activity
Principle: SphK activity is measured by quantifying the production of S1P from sphingosine and ATP. This can be done using radiolabeled ATP, fluorescently labeled sphingosine, or by measuring the depletion of ATP.
Protocol: Fluorescence-Based Sphingosine Kinase Assay (Adapted from Lenevich et al., 2016) [7]
-
Reagent Preparation:
-
Prepare a reaction buffer containing the necessary cofactors (e.g., MgCl₂).
-
Prepare a solution of NBD-labeled sphingosine (substrate).
-
Prepare a solution of ATP.
-
-
Assay Procedure:
-
In a 384-well plate, add the reaction buffer, NBD-sphingosine, and the enzyme source (e.g., purified SphK or cell lysate).
-
Initiate the reaction by adding ATP.
-
Monitor the change in fluorescence in real-time using a fluorescence plate reader. The phosphorylation of NBD-sphingosine leads to a change in its fluorescence properties.
-
-
Data Analysis:
-
Calculate the initial reaction velocity from the rate of fluorescence change.
-
Determine the kinetic parameters (Km and Vmax) by measuring the reaction rates at different substrate concentrations.
-
Assess the effect of inhibitors by measuring the reaction rate in their presence.
-
Quantification of Sphingosine-1-Phosphate (S1P) by LC-MS/MS
Principle: Similar to ceramide analysis, LC-MS/MS is the gold standard for the accurate quantification of S1P in biological samples.
Protocol: (Adapted from Sapkota et al., 2018) [22]
-
Sample Preparation:
-
To plasma or other biological samples, add a deuterated S1P internal standard (d7-S1P).
-
Precipitate proteins and extract lipids using methanol containing the internal standard.
-
Centrifuge to remove the protein pellet and collect the supernatant.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant into an LC-MS/MS system.
-
Use a C18 column and a suitable mobile phase gradient for chromatographic separation.
-
Employ a triple quadrupole or Q-TOF mass spectrometer in positive ESI mode.
-
Monitor the specific MRM transitions for S1P and the deuterated internal standard.
-
-
Data Analysis:
-
Generate a calibration curve using known concentrations of S1P standards.
-
Quantify S1P in the samples based on the peak area ratio of S1P to the internal standard and the calibration curve.
-
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the core signaling pathways and experimental workflows described in this guide.
Caption: The Sphingomyelin Metabolic Pathway.
Caption: Ceramide-Mediated Signaling Pathways.
Caption: Extracellular S1P Receptor Signaling.
References
- 1. Frontiers | Nanoscale Structure and Dynamics of Model Membrane Lipid Raft Systems, Studied by Neutron Scattering Methods [frontiersin.org]
- 2. metabolon.com [metabolon.com]
- 3. An update of the enzymology and regulation of sphingomyelin metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative Analysis of Sphingomyelin by High-Performance Liquid Chromatography after Enzymatic Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methodological Pitfalls of Investigating Lipid Rafts in the Brain: What Are We Still Missing? [mdpi.com]
- 6. Extraction and Quantification of Sphingosine 1-Phosphate (S1P) [en.bio-protocol.org]
- 7. A real-time high-throughput fluorescence assay for sphingosine kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tebubio.com [tebubio.com]
- 9. Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. abcam.com [abcam.com]
- 11. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]
- 12. A rapid assay for assessment of sphingosine kinase inhibitors and substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A high-throughput sphingomyelinase assay using natural substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. benchchem.com [benchchem.com]
- 16. karger.com [karger.com]
- 17. researchgate.net [researchgate.net]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. Sphingosine Kinase Activity Assay - Echelon Biosciences [echelon-inc.com]
- 20. Extraction and Quantification of Sphingosine 1-Phosphate (S1P) [bio-protocol.org]
- 21. tandfonline.com [tandfonline.com]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. Modulation of Ceramide-Induced Apoptosis in Enteric Neurons by Aryl Hydrocarbon Receptor Signaling: Unveiling a New Pathway beyond ER Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 25. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
The Intricate Dance: A Technical Guide to Sphingomyelin-Cholesterol Interactions in Lipid Rafts
For Researchers, Scientists, and Drug Development Professionals
Abstract
The plasma membrane is not a homogenous sea of lipids and proteins but rather a dynamic mosaic of functional microdomains known as lipid rafts. These platforms, enriched in sphingolipids and cholesterol, are critical hubs for cellular signaling, protein trafficking, and pathogenesis. The precise interplay between sphingomyelin and cholesterol is fundamental to the formation, stability, and function of these domains. This technical guide provides an in-depth exploration of the core principles governing sphingomyelin-cholesterol interactions within lipid rafts. It offers a comprehensive summary of quantitative biophysical data, detailed experimental protocols for studying these interactions, and visual representations of key signaling pathways modulated by these specialized membrane microdomains. This document is intended to serve as a valuable resource for researchers and professionals in the fields of cell biology, biophysics, and drug development, aiming to unravel the complexities of membrane organization and leverage this knowledge for therapeutic innovation.
The Physicochemical Core of the Interaction
The preferential interaction between sphingomyelin (SM) and cholesterol is the cornerstone of lipid raft formation. This affinity arises from the unique molecular structures of both lipids, which allow for favorable packing and intermolecular forces.
Sphingomyelin's Structure: Unlike glycerophospholipids, sphingomyelin possesses a sphingosine backbone. Its long, largely saturated acyl chain and the presence of a hydroxyl group and an amide linkage in the headgroup region are crucial. These features enable strong van der Waals interactions and the potential for hydrogen bonding with neighboring lipids.
Cholesterol's Role: Cholesterol, a rigid, planar molecule, acts as a "molecular glue" within the membrane. Its hydroxyl group can form hydrogen bonds with the amide group of sphingomyelin, and its rigid sterol ring system intercalates between the hydrocarbon chains of sphingolipids. This intercalation leads to the formation of a distinct lipid phase known as the liquid-ordered (Lo) phase, which is more tightly packed and less fluid than the surrounding liquid-disordered (Ld) phase of the bulk membrane. This difference in packing and fluidity is a defining characteristic of lipid rafts.
The ceramide moiety of sphingomyelin interacts hydrophobically with the sterol-ring system of cholesterol through both hydrogen bonds and van der Waals forces[1]. This preferential interaction is enthalpically driven, meaning it releases heat and becomes more favorable at lower temperatures[2][3]. However, this is partially offset by a decrease in entropy due to the increased order of the lipid chains[2].
Quantitative Insights into the Sphingomyelin-Cholesterol Partnership
Understanding the quantitative parameters of the sphingomyelin-cholesterol interaction is crucial for building accurate models of lipid raft formation and function. The following tables summarize key data from various biophysical studies.
Table 1: Thermodynamic Parameters of Sphingomyelin-Cholesterol Interaction
| Parameter | Value | Conditions | Reference |
| Affinity Ratio (RK) | ~5 | Extrapolated to pure SM vs. POPC | [2][3] |
| ~2 | POPC/SM (1:1) with 30 mol% Chol vs. POPC alone | [2][3] | |
| Enthalpy of Transfer (ΔH) | -13 kJ/mol | Extrapolated to pure SM from POPC | [2][3] |
| -7 kJ/mol | POPC/SM (1:1) from POPC | [2][3] | |
| Entropic Contribution (-TΔS0) | +(8–15) kJ/mol | Contribution to standard free energy for SM/Chol interaction | [2] |
Table 2: Stoichiometry of Sphingomyelin-Cholesterol Complexes
| Stoichiometric Ratio (SM:Cholesterol) | Method | Comments | Reference |
| 1.7:1 | Synchrotron X-ray Powder Diffraction | In equimolar mixtures of egg-SM and egg-PC at 37°C | |
| Common simple integral stoichiometry | Monolayer studies | Observed in binary mixtures of cholesterol and a series of five sphingomyelins |
Experimental Methodologies for Studying Sphingomyelin-Cholesterol Interactions
A variety of sophisticated techniques are employed to investigate the formation, structure, and dynamics of sphingomyelin-cholesterol-rich domains. Below are detailed protocols for several key experimental approaches.
Fluorescence Microscopy for Visualizing Lipid Rafts
Fluorescence microscopy is a powerful tool for directly visualizing lipid domains in model membranes and living cells. The use of environment-sensitive probes like Laurdan allows for the mapping of membrane fluidity.
Protocol: Laurdan Staining and Two-Photon Microscopy
-
Cell Culture and Staining:
-
Culture cells of interest on glass-bottom dishes suitable for microscopy.
-
Prepare a 5 mM stock solution of Laurdan in dimethyl sulfoxide (DMSO).
-
Dilute the Laurdan stock solution to a final concentration of 5-10 µM in serum-free culture medium.
-
Incubate the cells with the Laurdan-containing medium for 30-60 minutes at 37°C.
-
Wash the cells three times with pre-warmed phosphate-buffered saline (PBS) to remove excess dye.
-
Replace the PBS with fresh, pre-warmed imaging medium (e.g., phenol red-free medium).
-
-
Image Acquisition:
-
Use a two-photon microscope equipped with a mode-locked titanium-sapphire laser tuned to ~780 nm for Laurdan excitation.
-
Collect fluorescence emission in two channels simultaneously using bandpass filters: 400-460 nm (for the ordered, gel-like phase) and 470-530 nm (for the disordered, liquid-crystalline phase).
-
Acquire images with a high numerical aperture objective (e.g., 63x or 100x oil immersion).
-
-
Image Analysis (Generalized Polarization - GP):
-
Calculate the GP value for each pixel using the following formula: GP = (I_440 - I_490) / (I_440 + I_490) where I_440 and I_490 are the fluorescence intensities in the 400-460 nm and 470-530 nm channels, respectively.
-
Generate a pseudo-colored GP image where different colors represent different GP values, providing a map of membrane fluidity. Higher GP values (typically shifted towards blue) indicate a more ordered membrane environment (lipid rafts), while lower GP values (shifted towards red) indicate a more disordered environment.
-
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state NMR provides atomic-level information about the structure, dynamics, and interactions of lipids in bilayer systems. Deuterium (²H) NMR of specifically labeled lipids is particularly powerful for probing the order of acyl chains.
Protocol: ²H Solid-State NMR of Sphingomyelin-Cholesterol Bilayers
-
Sample Preparation:
-
Co-dissolve deuterated sphingomyelin (e.g., with a perdeuterated acyl chain) and cholesterol in a chloroform/methanol solvent mixture at the desired molar ratio.
-
Remove the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of a glass tube.
-
Further dry the film under high vacuum for at least 4 hours to remove residual solvent.
-
Hydrate the lipid film with a specific amount of buffer (e.g., PBS in D₂O) to achieve the desired water content (typically 30-50 wt%).
-
Vortex the sample above the phase transition temperature of the sphingomyelin to form a milky suspension of multilamellar vesicles (MLVs).
-
Transfer the hydrated lipid sample into a solid-state NMR rotor.
-
-
NMR Data Acquisition:
-
Use a solid-state NMR spectrometer equipped with a wideline probe.
-
Acquire ²H NMR spectra using a quadrupolar echo pulse sequence (90°x - τ - 90°y - τ - acquire).
-
Perform experiments at various temperatures to study the phase behavior of the lipid mixture.
-
-
Data Analysis:
-
Analyze the resulting Pake doublet spectra. The quadrupolar splitting (Δνq) is directly proportional to the order parameter (S_CD) of the C-²H bond, which reflects the motional restriction of the acyl chain.
-
The appearance of multiple overlapping Pake doublets can indicate the coexistence of different lipid phases (e.g., Lo and Ld).
-
By analyzing the changes in quadrupolar splitting as a function of cholesterol concentration and temperature, a phase diagram for the sphingomyelin-cholesterol system can be constructed[4].
-
Small-Angle X-ray Scattering (SAXS)
SAXS is used to determine the structure of lipid bilayers, including their thickness and the electron density profile.
Protocol: SAXS of Lipid Vesicles
-
Vesicle Preparation:
-
Prepare a lipid film of the desired sphingomyelin and cholesterol composition as described for the NMR protocol.
-
Hydrate the film with buffer and create multilamellar vesicles (MLVs) by vortexing.
-
To obtain large unilamellar vesicles (LUVs), subject the MLV suspension to several freeze-thaw cycles followed by extrusion through polycarbonate filters with a defined pore size (e.g., 100 nm).
-
-
SAXS Data Collection:
-
Load the vesicle suspension into a thin-walled quartz capillary.
-
Use a SAXS instrument with a high-intensity X-ray source (e.g., a synchrotron source).
-
Collect scattering data over a range of scattering vectors (q).
-
Also, collect scattering data from the buffer alone for background subtraction.
-
-
Data Analysis:
-
Subtract the buffer scattering from the sample scattering.
-
Analyze the resulting scattering curve. For MLVs, the positions of the Bragg peaks provide the lamellar repeat distance (d-spacing). For LUVs, the form factor of the scattering curve can be fitted to a model of the bilayer electron density profile.
-
This analysis yields information about the bilayer thickness, the area per lipid, and the location of different chemical groups within the bilayer[5].
-
Sphingomyelin-Cholesterol Rafts as Signaling Platforms
Lipid rafts serve as organizing centers for a multitude of signaling pathways by concentrating specific receptors and downstream signaling molecules while excluding others. This compartmentalization facilitates efficient signal transduction. Below are diagrams of key signaling pathways known to be modulated by lipid rafts.
Caption: EGFR signaling pathway initiated within a lipid raft.
Caption: T-Cell Receptor (TCR) signaling complex assembled in a lipid raft.
Caption: B-Cell Receptor (BCR) signaling initiated upon recruitment to a lipid raft.
Implications for Drug Development
The critical role of sphingomyelin-cholesterol-rich lipid rafts in cellular signaling makes them an attractive target for therapeutic intervention. Disruption of these domains can modulate signaling pathways involved in various diseases, including cancer, infectious diseases, and neurodegenerative disorders.
-
Cancer: Many receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), are localized in lipid rafts, and their signaling is enhanced within these domains.[6][7][8] Drugs that disrupt lipid raft integrity, for instance by depleting cholesterol, can inhibit the signaling of these receptors and sensitize cancer cells to other therapies.
-
Infectious Diseases: Numerous pathogens, including viruses (e.g., HIV, influenza) and bacteria, utilize lipid rafts as entry portals into host cells. Targeting the interaction between sphingomyelin and cholesterol could therefore represent a novel antiviral or antibacterial strategy.
-
Neurodegenerative Diseases: The processing of amyloid precursor protein (APP) to produce amyloid-β peptides, a hallmark of Alzheimer's disease, is known to occur within lipid rafts. Modulating the lipid composition of these domains could therefore influence amyloidogenesis.
Conclusion
The interaction between sphingomyelin and cholesterol is a fundamental organizing principle of the plasma membrane, driving the formation of lipid rafts that are essential for a myriad of cellular functions. This technical guide has provided a comprehensive overview of the physicochemical basis of this interaction, a summary of key quantitative data, detailed experimental protocols for its investigation, and an illustration of its importance in cellular signaling. A deeper understanding of the intricate dance between sphingomyelin and cholesterol will continue to be a fertile ground for basic research and will undoubtedly pave the way for novel therapeutic strategies targeting a wide range of human diseases.
References
- 1. Visualizing Lipid Raft Dynamics and Early Signaling Events during Antigen Receptor-mediated B-Lymphocyte Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thermodynamic Comparison of the Interactions of Cholesterol with Unsaturated Phospholipid and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermodynamic comparison of the interactions of cholesterol with unsaturated phospholipid and this compound. [sonar.rero.ch]
- 4. Raftlike Mixtures of Sphingomyelin and Cholesterol Investigated by Solid-State 2H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.iucr.org [journals.iucr.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Sphingomyelin as a Precursor for Ceramide and Sphingosine-1-Phosphate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingolipids, once considered mere structural components of cellular membranes, are now recognized as a critical class of bioactive molecules that play pivotal roles in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and inflammation.[1][2] Among the most abundant sphingolipids in mammalian cells is sphingomyelin, which is particularly enriched in the plasma membrane and the myelin sheath surrounding nerve cell axons.[3][4] Beyond its structural function, sphingomyelin serves as a crucial reservoir for the generation of potent second messengers, most notably ceramide and sphingosine-1-phosphate (S1P).[5][6] The metabolic interplay between sphingomyelin, ceramide, and S1P forms a tightly regulated signaling network that is fundamental to cell fate decisions. This technical guide provides an in-depth exploration of the biochemical pathways that govern the conversion of sphingomyelin to ceramide and S1P, the downstream signaling cascades they initiate, and detailed experimental protocols for their investigation.
The Sphingomyelin-Ceramide-S1P Metabolic Axis
The conversion of sphingomyelin into the bioactive lipids ceramide and S1P is a multi-step enzymatic process that is central to sphingolipid signaling. This pathway is often referred to as the "sphingolipid rheostat," where the balance between pro-apoptotic ceramide and pro-survival S1P can determine the fate of a cell.[2][7]
From Sphingomyelin to Ceramide: The Role of Sphingomyelinases
The initial and rate-limiting step in this signaling cascade is the hydrolysis of sphingomyelin into ceramide and phosphocholine, a reaction catalyzed by a family of enzymes known as sphingomyelinases (SMases).[8][9] SMases are classified based on their optimal pH and subcellular localization, with acid sphingomyelinase (aSMase) and neutral sphingomyelinase (nSMase) being the most extensively studied.[8][10]
-
Acid Sphingomyelinase (aSMase): Operating at an acidic pH (around 4.5-5.0), aSMase is primarily located in lysosomes.[8][10] Its activity is crucial for the turnover of sphingomyelin within the lysosomal compartment. A secreted form of aSMase also exists and is dependent on zinc ions for its activity.[8][10]
-
Neutral Sphingomyelinase (nSMase): These enzymes function at a neutral pH (around 7.4) and are found in various cellular locations, including the plasma membrane, Golgi apparatus, and endoplasmic reticulum.[8][11] nSMases are often activated in response to extracellular stimuli, such as inflammatory cytokines and growth factors.[11]
The generation of ceramide via SMase activation is a key event in the cellular response to stress.[8]
Caption: The core metabolic pathway from sphingomyelin to ceramide and S1P.
From Ceramide to Sphingosine-1-Phosphate
Once generated, ceramide can be further metabolized to produce other bioactive sphingolipids. A key pathway involves the deacylation of ceramide by enzymes called ceramidases to yield sphingosine.[2] Sphingosine can then be phosphorylated by sphingosine kinases (SphKs) to form S1P.[12] There are two main isoforms of sphingosine kinase:
-
Sphingosine Kinase 1 (SphK1): Primarily located in the cytosol, SphK1 can translocate to the plasma membrane upon activation.[13] It is generally considered to be pro-survival and pro-proliferative.[14]
-
Sphingosine Kinase 2 (SphK2): This isoform is predominantly found in the nucleus and other organelles and can have functions distinct from SphK1, sometimes even promoting apoptosis.[12]
The phosphorylation of sphingosine to S1P is a critical regulatory point in the sphingolipid rheostat.[7]
The Dichotomous Signaling of Ceramide and S1P
Ceramide and S1P often exert opposing effects on cell fate, creating a balance that is crucial for cellular homeostasis.
Ceramide: A Pro-Apoptotic Second Messenger
A wealth of evidence has established ceramide as a key mediator of apoptosis, or programmed cell death.[7] Elevated intracellular levels of ceramide, triggered by various cellular stresses, can initiate apoptotic signaling through several mechanisms:
-
Mitochondrial Pathway: Ceramide can directly act on mitochondria to promote the release of pro-apoptotic factors like cytochrome c.[7]
-
Caspase Activation: The release of mitochondrial factors leads to the activation of a cascade of proteases called caspases, which execute the apoptotic program.
-
Regulation of Protein Kinases and Phosphatases: Ceramide can influence the activity of various protein kinases and phosphatases that are involved in cell survival and death pathways.
Sphingosine-1-Phosphate: A Pro-Survival and Proliferative Mediator
In stark contrast to ceramide, S1P is a potent signaling molecule that promotes cell survival, proliferation, and migration.[1] S1P can act both intracellularly and extracellularly. Extracellularly, S1P binds to a family of five G protein-coupled receptors (GPCRs), designated S1P1-5, to initiate a wide range of downstream signaling events.[12] These pathways often converge on the activation of pro-survival kinases such as Akt and ERK.[1]
Caption: The sphingolipid rheostat: balancing cell fate.
Quantitative Data
The following tables summarize key quantitative data related to the enzymes and molecules in the sphingomyelin-ceramide-S1P pathway.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Substrate | Source | Km (µM) | Vmax | Reference(s) |
| Acid Sphingomyelinase (aSMase) | Sphingomyelin | Human CSF | ~20 | 6 pmol/h/µl | [15] |
| Neutral Sphingomyelinase (nSMase) | Sphingomyelin | Human Serum | ~60 | 1500 fmol/h/µL | [5][16] |
| Sphingosine Kinase 1 (SphK1) | Sphingosine | Recombinant Human | 2.75 | 7.15 pmol/min | [14] |
| Sphingosine Kinase 1 (SphK1) | Sphingosine | 12 | [17] | ||
| Sphingosine Kinase 2 (SphK2) | Sphingosine | 6 | [17] | ||
| Ceramide Kinase (CerK) | NBD-C6-ceramide | C. crescentus | 19.2 ± 5.5 | 2586.29 ± 231.99 pmol/min/mg | |
| Ceramide Synthase (CerS) | Sphinganine | Mammalian (various) | 2 - 5 | [18] |
Note: Km and Vmax values can vary significantly depending on the enzyme source, substrate used, and assay conditions.
Table 2: Cellular and Fluid Concentrations of Sphingolipids
| Analyte | Sample Type | Concentration | Reference(s) |
| Sphingosine-1-Phosphate (S1P) | Human Plasma | 0.5 - 1.2 µM | |
| Ceramide-1-Phosphate (C1P) 16:0 | Osteoarthritic Synovial Fluid | 13.3 - 16.8 pmol/mL | [19] |
| Sphingosylphosphorylcholine (SPC) 18:1;O2 | Osteoarthritic Synovial Fluid | 8.0 - 9.3 pmol/mL | [19] |
Experimental Protocols
Accurate quantification of sphingolipids and measurement of the activity of their metabolizing enzymes are crucial for studying their roles in health and disease.
Protocol 1: Quantitative Analysis of Sphingolipids by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the specific and sensitive quantification of multiple sphingolipid species.[3][4][20]
Caption: A typical workflow for sphingolipid analysis by LC-MS/MS.
Methodology:
-
Sample Preparation and Lipid Extraction:
-
Homogenize cell or tissue samples in an appropriate buffer.
-
Add a mixture of internal standards (e.g., C17-sphingosine, C12-ceramide) to the homogenate for accurate quantification.[3]
-
Perform lipid extraction using a method such as the Bligh-Dyer procedure (chloroform/methanol/water) or a butanolic extraction.[3]
-
Separate the organic and aqueous phases by centrifugation.
-
Collect the organic phase containing the lipids and dry it under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis.[3]
-
-
Liquid Chromatography (LC) Separation:
-
Employ a hydrophilic interaction liquid chromatography (HILIC) or a C8/C18 reversed-phase column for the separation of different sphingolipid classes.[3][4][20]
-
Use a gradient elution with mobile phases typically consisting of acetonitrile and water with additives like formic acid and ammonium formate to improve ionization and peak shape.[3][4]
-
-
Tandem Mass Spectrometry (MS/MS) Analysis:
-
Utilize a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[3]
-
Operate the mass spectrometer in the Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
For each sphingolipid species, define a specific precursor ion (the molecular ion) and a characteristic product ion (a fragment ion generated by collision-induced dissociation).
-
The transition from the precursor to the product ion is monitored for each analyte and its corresponding internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for each analyte and its internal standard.
-
Generate a calibration curve using known concentrations of sphingolipid standards.
-
Calculate the concentration of each sphingolipid in the biological sample based on the peak area ratios and the calibration curve.
-
Protocol 2: Sphingomyelinase Activity Assay (Fluorometric)
Commercially available kits provide a convenient and sensitive method for measuring SMase activity.[6][21][22][23][24] This protocol is a general guideline based on such kits.
Principle:
This is a coupled enzyme assay. SMase hydrolyzes sphingomyelin to phosphocholine and ceramide. The phosphocholine is then used in a series of reactions to generate a fluorescent product, which is proportional to the SMase activity.
Methodology:
-
Reagent Preparation:
-
Prepare assay buffers and reconstitute lyophilized reagents (e.g., enzyme mix, fluorescent probe, SMase standard) according to the kit manufacturer's instructions.[21]
-
-
Standard Curve Preparation:
-
Prepare a serial dilution of the SMase standard to generate a standard curve.[21]
-
-
Sample Preparation:
-
Homogenize cell or tissue samples in the provided assay buffer.
-
Centrifuge the homogenates to pellet debris and collect the supernatant for the assay.
-
-
Assay Procedure (96-well plate format):
-
Add standards and samples to the wells of a black, clear-bottom 96-well plate.
-
Prepare a sphingomyelin working solution by diluting the substrate in the reaction buffer.
-
Add the sphingomyelin working solution to all wells to initiate the reaction.
-
Incubate the plate at 37°C for 1-2 hours.[22]
-
Prepare the sphingomyelinase assay mixture containing the detection reagents.
-
Add the assay mixture to each well.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.[22]
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 540/590 nm).[21]
-
-
Data Analysis:
-
Subtract the blank reading from all measurements.
-
Plot the standard curve of fluorescence intensity versus SMase activity.
-
Determine the SMase activity in the samples from the standard curve.
-
Protocol 3: Sphingosine Kinase Activity Assay (Radiometric)
Radiometric assays are a classic and highly sensitive method for measuring SphK activity.[17]
Principle:
This assay measures the transfer of a radiolabeled phosphate group from [γ-32P]ATP or [γ-33P]ATP to sphingosine, forming radiolabeled S1P. The labeled product is then separated from the unreacted radiolabeled ATP and quantified.
Methodology:
-
Reaction Setup:
-
Prepare a reaction buffer containing HEPES, MgCl2, and other necessary components.
-
In a microcentrifuge tube, combine the cell lysate or purified enzyme, sphingosine (the substrate), and the reaction buffer.
-
Initiate the reaction by adding [γ-32P]ATP or [γ-33P]ATP.[17]
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes), ensuring the reaction is in the linear range.[17]
-
-
Reaction Termination and Lipid Extraction:
-
Stop the reaction by adding an acidic solution of chloroform/methanol.
-
Add a basic solution to partition the lipids into the organic phase.
-
Vortex and centrifuge to separate the phases.
-
Carefully collect the lower organic phase containing the radiolabeled S1P.
-
-
Separation and Quantification:
-
Spot the extracted lipids onto a thin-layer chromatography (TLC) plate.
-
Develop the TLC plate using a suitable solvent system (e.g., chloroform/acetone/methanol/acetic acid/water).
-
Visualize the radiolabeled S1P spot using autoradiography or a phosphorimager.
-
Scrape the S1P spot from the TLC plate and quantify the radioactivity using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the amount of S1P produced based on the specific activity of the radiolabeled ATP and the measured radioactivity.
-
Express the SphK activity as pmol of S1P formed per minute per mg of protein.
-
Conclusion
The metabolic cascade originating from sphingomyelin is a cornerstone of cellular signaling, with its products, ceramide and S1P, acting as critical regulators of cell fate. The delicate balance between the pro-apoptotic signals of ceramide and the pro-survival signals of S1P underscores the importance of this pathway in both normal physiology and a wide range of pathological conditions, including cancer, neurodegenerative diseases, and inflammatory disorders. A thorough understanding of the enzymes that govern this "sphingolipid rheostat" and the downstream signaling pathways they control is paramount for the development of novel therapeutic strategies targeting these processes. The experimental methodologies outlined in this guide provide a robust framework for researchers to quantitatively investigate the intricate roles of sphingomyelin and its bioactive derivatives in cellular and organismal biology.
References
- 1. A real-time high-throughput fluorescence assay for sphingosine kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 3. benchchem.com [benchchem.com]
- 4. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of a Neutral Sphingomyelinase Activity in Human Serum and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abcam.cn [abcam.cn]
- 7. swi-prolog.discourse.group [swi-prolog.discourse.group]
- 8. Sphingosine Kinase 2 Inhibition and Blood Sphingosine 1-Phosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Roles and regulation of Neutral Sphingomyelinase-2 in cellular and pathological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sphingosine kinase - Wikipedia [en.wikipedia.org]
- 12. Sphingosine kinase 1 - Wikipedia [en.wikipedia.org]
- 13. ENHANCEMENT OF SPHINGOSINE KINASE 1 CATALYTIC ACTIVITY BY DELETION OF 21 AMINO ACIDS FROM THE COOH-TERMINUS* - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of Acid Sphingomyelinase Activity in Human Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A rapid assay for assessment of sphingosine kinase inhibitors and substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Kinetic characterization of mammalian ceramide synthases: determination of K(m) values towards sphinganine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Functional Insights into the Sphingolipids C1P, S1P, and SPC in Human Fibroblast-like Synoviocytes by Proteomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Simultaneous Quantification of Sphingolipids in Small Quantities of Liver by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. abcam.com [abcam.com]
- 22. Acid Sphingomyelinase Activity Assay Kit - Echelon Biosciences [echelon-inc.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. researchgate.net [researchgate.net]
Genetic Regulation of Sphingomyelin Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingomyelin, a principal sphingolipid in mammalian cells, is a critical component of cellular membranes and a key player in signal transduction.[1] The metabolic pathways governing sphingomyelin synthesis and degradation are tightly regulated, ensuring cellular homeostasis. Dysregulation of these pathways is implicated in numerous pathologies, including neurodegenerative disorders, cancer, and metabolic diseases.[2][3] This technical guide provides an in-depth overview of the genetic regulation of sphingomyelin metabolism, focusing on the core enzymes and transcriptional control mechanisms. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals in this field.
Core Enzymes and Genes in Sphingomyelin Metabolism
The cellular concentration of sphingomyelin is maintained by a delicate balance between its synthesis and degradation, catalyzed by specific enzymes encoded by a host of genes.
Sphingomyelin Synthesis
The final and most critical step in the de novo synthesis of sphingomyelin is catalyzed by sphingomyelin synthases (SMS).[4] This process involves the transfer of a phosphocholine headgroup from phosphatidylcholine to ceramide, yielding sphingomyelin and diacylglycerol.[1]
-
Sphingomyelin Synthase 1 (SMS1), encoded by the SGMS1 gene: Primarily located in the Golgi apparatus, SMS1 is the major enzyme responsible for sphingomyelin synthesis.[5]
-
Sphingomyelin Synthase 2 (SMS2), encoded by the SGMS2 gene: While also contributing to sphingomyelin synthesis, SMS2 is predominantly found at the plasma membrane.[5]
Sphingomyelin Degradation
The hydrolysis of sphingomyelin into ceramide and phosphocholine is carried out by a family of enzymes known as sphingomyelinases (SMases). These enzymes are classified based on their optimal pH.[6]
-
Acid Sphingomyelinase (ASM), encoded by the SMPD1 gene: This lysosomal enzyme plays a crucial role in the degradation of sphingomyelin.[7] Mutations in SMPD1 that lead to a deficiency in ASM activity are the cause of Niemann-Pick disease types A and B, which are lysosomal storage disorders.[8]
-
Neutral Sphingomyelinases (NSMases): This group of enzymes functions at a neutral pH and includes several isoforms with distinct localizations and functions.
-
Neutral Sphingomyelinase 2 (nSMase2), encoded by the SMPD3 gene: This is a well-characterized neutral sphingomyelinase involved in various cellular processes.[1]
-
Quantitative Data on Sphingomyelin Metabolism
The following tables summarize key quantitative data related to sphingomyelin metabolism, providing a comparative overview for researchers.
Table 1: Kinetic Parameters of Key Enzymes in Sphingomyelin Metabolism
| Enzyme | Gene | Substrate | Km | Vmax | Source |
| Acid Sphingomyelinase (human, in CSF) | SMPD1 | BODIPY-C12-Sphingomyelin | 20 µM | 6 pmol/h/µl | [2] |
| Neutral Sphingomyelinase (human serum) | SMPD (isoform not specified) | Labeled Sphingomyelin | 60 µM | Not specified | [9] |
| Neutral Sphingomyelinase 2 (nSMase2) | SMPD3 | Sphingomyelin | Not specified | 953 nmol/h/mg | [10] |
| Sphingomyelin Synthase 1 (mouse) | Sgms1 | NBD-ceramides | Varies with substrate | Varies with substrate | [11] |
| Sphingomyelin Synthase 2 (mouse) | Sgms2 | NBD-ceramides | Varies with substrate | Varies with substrate | [11] |
Table 2: Sphingomyelin Concentrations in Various Biological Samples
| Sample Type | Organism | Concentration | Method | Source |
| 3T3-L1 cells | Mouse | 60.10 ± 0.24 pmol/µg protein | HPLC | [8][12] |
| Rat Aortic Smooth Muscle Cells | Rat | 62.69 ± 0.08 pmol/µg protein | HPLC | [8][12] |
| HT-29 cells | Human | 58.38 ± 0.37 pmol/µg protein | HPLC | [8][12] |
| Brain | Mouse (ICR) | 55.60 ± 0.43 pmol/µg protein | HPLC | [8][12] |
| Kidney | Mouse (ICR) | 43.75 ± 0.21 pmol/µg protein | HPLC | [8][12] |
| Liver | Mouse (ICR) | 22.26 ± 0.14 pmol/µg protein | HPLC | [8][12] |
| Plasma | Mouse (ICR) | 407.40 ± 0.31 µM | HPLC | [8][12] |
Transcriptional Regulation of Sphingomyelin Metabolism
The expression of genes encoding the key enzymes in sphingomyelin metabolism is tightly controlled by a network of transcription factors.
Regulation of SMPD1 (Acid Sphingomyelinase)
The promoter region of the SMPD1 gene contains binding sites for several transcription factors that regulate its expression. Studies have shown that the transcription factors Sp1 and AP-2 are essential for the upregulation of ASM expression during the differentiation of monocytes into macrophages.[13] The concerted action of these two factors binds to a specific responsive element located between -319 and -219 bp upstream of the initiation codon, leading to augmented SMPD1 promoter activity.[13]
Regulation of SMPD3 (Neutral Sphingomyelinase 2)
The spatial and temporal expression of SMPD3 during embryonic development is regulated by members of the SOX (SRY-box) family of transcription factors . Specifically, SOX9 and SOX10 have been identified as positive regulators of SMPD3 expression in migrating neural crest cells.[12][14][15] These transcription factors act through enhancer regions located within the first intron of the SMPD3 gene to drive its expression in specific cell types.[12][14][15]
Regulation of SGMS1 (Sphingomyelin Synthase 1)
Recent studies have identified the GATA1-TAL1 transcriptional complex as a direct regulator of SGMS1 expression in erythroleukemic cells.[16][17][18] GATA1, in a complex with its binding partner TAL1, occupies a consensus DNA binding sequence within an alternative promoter of the SGMS1 gene, leading to its transcriptional activation.[16][17][18] This regulatory axis has been implicated in controlling cell cycle progression.[16][17][18]
Signaling Pathways in Sphingomyelin Metabolism
The products of sphingomyelin metabolism, particularly ceramide and its downstream metabolite sphingosine-1-phosphate (S1P), are potent bioactive molecules that function as second messengers in a variety of signaling pathways.
Ceramide-Mediated Signaling
Ceramide, generated through the hydrolysis of sphingomyelin by SMases, is a central player in cellular stress responses, often leading to apoptosis, cell growth arrest, and senescence.[19]
Ceramide-Mediated Stress Response Pathway.
Sphingosine-1-Phosphate (S1P) Signaling
Ceramide can be further metabolized to sphingosine, which is then phosphorylated by sphingosine kinases (SphK) to form S1P. In contrast to ceramide, S1P typically promotes cell survival, proliferation, and migration by acting on a family of G protein-coupled receptors (S1PRs).[15][20]
Sphingosine-1-Phosphate (S1P) Pro-Survival Pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the genetic regulation of sphingomyelin metabolism.
Sphingomyelinase Activity Assay (Colorimetric)
This protocol is adapted from commercially available kits and provides a method for measuring acid sphingomyelinase (ASMase) activity.[14][18]
Materials:
-
ASMase Assay Buffer I
-
ASMase Assay Buffer II
-
ASMase Substrate (e.g., a fluorescently labeled sphingomyelin)
-
Enzyme Mix I
-
Development Mix
-
Choline Standard
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Sample Preparation: Homogenize tissue or lyse cells in ice-cold ASMase Assay Buffer I. Centrifuge to remove insoluble material and collect the supernatant.
-
Standard Curve Preparation: Prepare a series of Choline standards in ASMase Assay Buffer I.
-
Assay Reaction:
-
Add samples and standards to the wells of a 96-well plate.
-
Prepare an Enzymatic Reaction Mix containing ASMase Assay Buffer I and ASMase Substrate.
-
Add the Enzymatic Reaction Mix to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
-
Stop Reaction: Add ASMase Assay Buffer II to each well and incubate at 100°C for 10 minutes.
-
Development:
-
Prepare a Development Reaction Mix containing the necessary enzymes to generate a colored product from the choline produced.
-
Add the Development Reaction Mix to each well.
-
Incubate at 37°C for 30 minutes.
-
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the ASMase activity based on the standard curve.
Lipid Extraction and Sphingomyelin Quantification by LC-MS/MS
This protocol outlines a general procedure for the extraction of lipids from biological samples and subsequent quantification of sphingomyelin species using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][16][21][22]
Materials:
-
Chloroform
-
Methanol
-
Water (LC-MS grade)
-
Internal standards (e.g., isotopically labeled sphingomyelin species)
-
LC-MS/MS system with a C18 column
Procedure:
-
Sample Preparation: Homogenize tissue or lyse cells. Add a known amount of internal standard to each sample.
-
Lipid Extraction (Bligh-Dyer Method):
-
Add a mixture of chloroform:methanol (1:2, v/v) to the sample.
-
Vortex thoroughly and incubate on ice.
-
Add chloroform and water to induce phase separation.
-
Centrifuge to separate the aqueous and organic phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol).
-
Inject the sample into the LC-MS/MS system.
-
Separate the lipid species using a C18 column with an appropriate gradient of mobile phases.
-
Detect and quantify the different sphingomyelin species using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis: Quantify the amount of each sphingomyelin species by comparing its peak area to that of the corresponding internal standard.
Chromatin Immunoprecipitation (ChIP)
This protocol describes a general workflow for performing ChIP to investigate the in vivo binding of a transcription factor to a specific DNA region, such as the promoter of a sphingomyelin metabolism gene.[1][23][24]
Materials:
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Lysis buffer
-
Sonication buffer
-
Antibody specific to the transcription factor of interest
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
DNA purification kit
-
Primers for qPCR targeting the promoter region of interest
Procedure:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (typically 200-1000 bp) using sonication.
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific to the transcription factor of interest.
-
Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
-
Washes: Wash the beads extensively to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the protein-DNA complexes from the beads and reverse the formaldehyde cross-links by heating.
-
DNA Purification: Treat with Proteinase K to digest the proteins and purify the DNA using a DNA purification kit.
-
Analysis: Quantify the amount of precipitated DNA corresponding to the target promoter region using quantitative PCR (qPCR) with specific primers.
Experimental Workflow Example: Investigating the Transcriptional Regulation of SMPD1
This section outlines a logical workflow for investigating the transcriptional regulation of a key gene in sphingomyelin metabolism, using SMPD1 as an example.
Workflow for studying SMPD1 transcriptional regulation.
Conclusion
The genetic regulation of sphingomyelin metabolism is a complex and multifaceted process involving a network of enzymes, transcription factors, and signaling molecules. A thorough understanding of these regulatory mechanisms is paramount for elucidating the role of sphingomyelin in health and disease and for the development of novel therapeutic strategies targeting this critical metabolic pathway. This technical guide provides a foundational resource for researchers and professionals, offering a comprehensive overview of the key genes, quantitative data, experimental protocols, and signaling pathways that govern sphingomyelin metabolism. Continued research in this area will undoubtedly uncover further layers of regulation and provide new avenues for therapeutic intervention.
References
- 1. Neutral sphingomyelinase 2 (smpd3) in the control of postnatal growth and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of Acid Sphingomyelinase Activity in Human Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sinobiological.com [sinobiological.com]
- 4. uniprot.org [uniprot.org]
- 5. SGMS2 sphingomyelin synthase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. Sphingomyelin phosphodiesterase 1 - Wikipedia [en.wikipedia.org]
- 7. medlineplus.gov [medlineplus.gov]
- 8. cocukmetabolizma.com [cocukmetabolizma.com]
- 9. mdpi.com [mdpi.com]
- 10. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 11. All members in the sphingomyelin synthase gene family have ceramide phosphoethanolamine synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SMPD3 expression is spatially regulated in the developing embryo by SOXE factors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Transcription factors Sp1 and AP-2 mediate induction of acid sphingomyelinase during monocytic differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 15. biorxiv.org [biorxiv.org]
- 16. Regulation of cell cycle by the novel GATA1/TAL1/Sphingomyelin Synthase 1 ( SGMS1 ) transcriptional axis. Implications for anti-leukemic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. biorxiv.org [biorxiv.org]
- 19. genecards.org [genecards.org]
- 20. researchgate.net [researchgate.net]
- 21. SGMS1 sphingomyelin synthase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 22. neuroforschung-zmmk.uni-koeln.de [neuroforschung-zmmk.uni-koeln.de]
- 23. Impact of sphingomyelin synthase 1 deficiency on sphingolipid metabolism and atherosclerosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Sgms2 sphingomyelin synthase 2 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Sphingomyelin Extraction from Tissues
Introduction
Sphingomyelin is a critical sphingophospholipid component of animal cell membranes, particularly abundant in the myelin sheath of nerve cells.[1][2] Beyond its structural role in maintaining membrane integrity and forming lipid rafts, sphingomyelin and its metabolites, such as ceramide and sphingosine-1-phosphate (S1P), are key players in a variety of cellular signaling pathways that regulate cell proliferation, differentiation, apoptosis, and stress responses.[1][2][3][4] Accurate extraction and quantification of sphingomyelin from tissues are therefore essential for researchers in cell biology, neuroscience, and drug development to elucidate its physiological functions and its role in disease pathogenesis.
This document provides detailed protocols for the most widely used methods for sphingomyelin extraction from tissues, a comparison of their performance, and troubleshooting guidance.
Sphingomyelin Signaling Pathway
Sphingomyelin serves as a precursor for several bioactive signaling molecules. The central hub of this pathway is the generation of ceramide through the hydrolysis of sphingomyelin by the enzyme sphingomyelinase (SMase).[4][5] Ceramide can then be further metabolized by ceramidase to produce sphingosine, which in turn is phosphorylated by sphingosine kinases (SphK) to form S1P.[1][4] Ceramide and S1P often have opposing effects, with ceramide typically promoting apoptosis and cell cycle arrest, while S1P is generally associated with cell survival and proliferation.[1][4]
Sphingomyelin Extraction Techniques
The accurate isolation of sphingomyelin from complex biological matrices is a critical first step for any downstream analysis. The choice of extraction method depends on the sample type, the required purity, and the available equipment. The most common techniques are based on liquid-liquid extraction using organic solvents.
-
Folch Method : This is a classic and widely used method that employs a chloroform and methanol mixture to extract total lipids from tissues.[3] It is known for its simplicity and cost-effectiveness but can be time-consuming and require relatively large sample volumes.[3]
-
Bligh & Dyer Method : This technique is a modification of the Folch method that uses a different ratio of chloroform, methanol, and water.[3][6] It is particularly suitable for samples with high water content, such as tissue homogenates, and generally uses smaller solvent volumes than the Folch method.[3]
-
Solid-Phase Extraction (SPE) : SPE is a more modern chromatographic technique that uses a solid sorbent to selectively bind and elute sphingomyelin from a sample.[3] It offers higher throughput, improved sensitivity, and requires smaller sample volumes compared to traditional liquid-liquid extraction methods, making it ideal for high-throughput analyses or when sample material is limited.[3]
Experimental Protocols
Protocol 1: Modified Folch Method for Tissue Lipid Extraction
This protocol is based on the method described by Folch et al. and is suitable for the extraction of total lipids, including sphingomyelin, from various tissues.[7][8]
Materials:
-
Tissue sample (e.g., brain, liver)
-
Chloroform (HPLC grade)[9]
-
Methanol (HPLC grade)[9]
-
0.9% NaCl solution (or ultrapure water)[9]
-
Homogenizer
-
Glass centrifuge tubes with Teflon-lined caps[9]
-
Vortex mixer
-
Centrifuge[9]
-
Nitrogen gas evaporator[9]
Procedure:
-
Sample Preparation: Weigh a known amount of fresh or frozen tissue (e.g., 50-100 mg) and place it in a glass homogenizer tube.
-
Homogenization: Add 20 volumes of chloroform:methanol (2:1, v/v) to the tissue (e.g., 2 mL for 100 mg of tissue). Homogenize the tissue thoroughly on ice until a uniform suspension is achieved.[8]
-
Incubation: Incubate the mixture at room temperature for 15-20 minutes with occasional shaking to ensure complete lipid extraction.[9]
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the homogenate (e.g., 0.4 mL for 2 mL of solvent).[9] Vortex the mixture vigorously for 30 seconds to induce phase separation.[9]
-
Centrifugation: Centrifuge the tubes at a low speed (e.g., 2000 x g) for 10 minutes to achieve a clear separation of the two phases.[9]
-
Collection: Carefully aspirate the upper aqueous phase. Using a clean glass Pasteur pipette, transfer the lower organic phase, which contains the lipids, to a new glass tube, being careful to avoid the protein interface.[9]
-
Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas.[9]
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol or chloroform:methanol 2:1) for subsequent analysis by HPLC or mass spectrometry.[9][10]
Protocol 2: Bligh & Dyer Method for Tissue Lipid Extraction
This protocol is a modification of the original Bligh & Dyer method and is efficient for extracting lipids from samples with high water content.[11][12]
Materials:
-
Tissue homogenate (in a known volume of water, e.g., 1 mL)
-
Chloroform (HPLC grade)[9]
-
Methanol (HPLC grade)[9]
-
Deionized water[9]
-
Glass centrifuge tubes with Teflon-lined caps[9]
-
Vortex mixer
-
Centrifuge[9]
-
Nitrogen gas evaporator[9]
Procedure:
-
Sample Preparation: Start with a known volume of tissue homogenate in water (e.g., 1 mL) in a glass centrifuge tube.[6]
-
Monophasic Mixture Formation: Add 3.75 volumes of a chloroform:methanol (1:2, v/v) mixture (e.g., 3.75 mL).[9][12] Vortex vigorously for 1 minute to create a single-phase system.[9]
-
Phase Separation Induction: a. Add 1.25 volumes of chloroform (e.g., 1.25 mL). Vortex for 30 seconds.[9][12] b. Add 1.25 volumes of deionized water (e.g., 1.25 mL). Vortex for another 30 seconds to induce phase separation.[9][12]
-
Centrifugation: Centrifuge the tube at low speed (e.g., 2000 x g) for 10 minutes to complete the phase separation.[9]
-
Collection: Carefully collect the lower organic (chloroform) phase containing the lipids, avoiding the upper aqueous phase and the protein interface.[9]
-
Drying: Dry the collected organic phase under a gentle stream of nitrogen.[9]
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for downstream analysis.[9]
Data Presentation
Comparison of Sphingomyelin Extraction Methods
| Feature | Folch Method | Bligh & Dyer Method | Solid-Phase Extraction (SPE) |
| Principle | Liquid-Liquid Extraction | Liquid-Liquid Extraction | Chromatographic Separation |
| Solvent Usage | High | Moderate | Low |
| Sample Volume | Can be substantial[3] | Moderate | Low[3] |
| Throughput | Low | Low | High[3] |
| Sensitivity | Good | Good | Excellent[3] |
| Advantages | Simple, cost-effective, versatile[3] | Faster than Folch, good for wet samples[3] | High selectivity, automation potential |
| Disadvantages | Time-consuming, large solvent volume[3] | Can require high sample volumes[3] | Higher cost, method development required |
Sphingomyelin Content in Various Mouse Tissues
The following table summarizes the concentration of sphingomyelin in different tissues of ICR mice, as determined by HPLC analysis following extraction. This data highlights the tissue-specific distribution of sphingomyelin.
| Tissue | Sphingomyelin Concentration (pmol/µg protein) |
| Brain | 55.60 ± 0.43[13][14] |
| Kidney | 43.75 ± 0.21[13][14] |
| Liver | 22.26 ± 0.14[13][14] |
| Cultured Cells | |
| 3T3-L1 cells | 60.10 ± 0.24[13][14] |
| Rat Aortic Smooth Muscle Cells | 62.69 ± 0.08[13][14] |
| HT-29 cells | 58.38 ± 0.37[13][14] |
| Plasma | Concentration (µM) |
| Mouse Plasma | 407.40 ± 0.31[13][14] |
Data adapted from a study using HPTLC separation followed by enzymatic hydrolysis and HPLC quantification.[13][14]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Phase Separation | Incorrect solvent ratios; Insufficient centrifugation. | Double-check all solvent volumes and ratios.[15] Increase centrifugation time or speed.[15] Adding a small amount of water can help sharpen the interface.[11][15] |
| Low Sphingomyelin Yield | Incomplete homogenization; Insufficient extraction time; Sample degradation. | Ensure tissue is completely homogenized. Increase extraction time with agitation. Always work on ice and use high-purity solvents to minimize degradation.[15] |
| Contamination of Organic Phase | Aspiration of the protein interface or upper aqueous layer. | Carefully aspirate the lower phase, leaving a small amount behind to avoid the interface.[12] A "backwash" step with a fresh upper phase can be performed for cleaner preparations.[11][12] |
| Inconsistent Results | Variability in tissue samples; Inconsistent pipetting; Sample degradation. | Use age-matched samples and standardize tissue collection procedures.[16] Use calibrated pipettes. Add an appropriate internal standard (e.g., a stable isotope-labeled version) at the beginning of the extraction to account for variability.[15] |
References
- 1. cusabio.com [cusabio.com]
- 2. What Is Sphingomyelin? Structure, Metabolism, and Its Role in Human Health - MetwareBio [metwarebio.com]
- 3. Sphingomyelin: Mechanisms, Functions, Extraction, and Detection - Creative Proteomics [creative-proteomics.com]
- 4. Sphingolipid signaling pathway - Signal transduction - Immunoway [immunoway.com]
- 5. researchgate.net [researchgate.net]
- 6. Special procedures | Cyberlipid [cyberlipid.gerli.com]
- 7. repository.seafdec.org [repository.seafdec.org]
- 8. cascade.limnology.wisc.edu [cascade.limnology.wisc.edu]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. biochem.wustl.edu [biochem.wustl.edu]
- 12. tabaslab.com [tabaslab.com]
- 13. Quantitative Analysis of Sphingomyelin by High-Performance Liquid Chromatography after Enzymatic Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Measuring Brain Lipids - PMC [pmc.ncbi.nlm.nih.gov]
Protocols for Sphingomyelin Extraction: A Comparative Guide to the Folch and Bligh-Dyer Methods
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the extraction of sphingomyelin from biological samples using two classical lipid extraction methods: the Folch and Bligh-Dyer techniques. A quantitative comparison of their efficiencies is presented to aid in method selection for applications in sphingolipid research and drug development.
Introduction
Sphingomyelin is a crucial sphingolipid component of cell membranes, particularly abundant in the myelin sheath of nerve cells. Beyond its structural role, sphingomyelin and its metabolites, such as ceramide and sphingosine-1-phosphate, are key signaling molecules involved in various cellular processes, including proliferation, apoptosis, and inflammation.[1][2] Accurate and efficient extraction of sphingomyelin is therefore a critical first step for its quantification and the study of its roles in health and disease.
The Folch and Bligh-Dyer methods are two of the most widely used techniques for the total lipid extraction from biological samples. Both methods utilize a chloroform and methanol solvent system to partition lipids from other cellular components. The choice between these methods often depends on the sample type, the lipid content, and the desired purity of the extract.
Quantitative Comparison of Extraction Methods
The efficiency of sphingomyelin extraction can vary between the Folch and Bligh-Dyer methods. The following table summarizes the recovery rates of sphingomyelin using these two methods as reported in a comparative study.
| Extraction Method | Sphingomyelin (SM) Recovery (%) |
| Folch | 69-96%[3] |
| Bligh-Dyer | 35-72%[3] |
Note: Recovery rates can be influenced by the specific tissue or cell type, sample handling, and precise protocol execution.
Sphingomyelin Signaling Pathway
The hydrolysis of sphingomyelin by sphingomyelinases initiates a signaling cascade. This pathway generates ceramide, which acts as a second messenger, influencing a variety of cellular responses. Ceramide can be further metabolized to sphingosine and then phosphorylated to sphingosine-1-phosphate (S1P), another potent signaling molecule with often opposing effects to ceramide.[2][4] Understanding this pathway is crucial for researchers in drug development targeting cellular signaling.
Caption: The Sphingomyelin Signaling Pathway.
Experimental Protocols
The following are detailed protocols for the Folch and Bligh-Dyer methods for sphingomyelin extraction.
Protocol 1: Folch Method for Sphingomyelin Extraction
This method is particularly effective for tissues with high lipid content and is considered a gold standard for comprehensive lipid extraction.[5]
Materials:
-
Tissue sample (e.g., brain tissue)
-
Chloroform
-
Methanol
-
0.9% NaCl solution (or 0.88% KCl)
-
Homogenizer
-
Centrifuge
-
Glass centrifuge tubes with Teflon-lined caps
-
Rotary evaporator or nitrogen stream evaporator
Procedure:
-
Homogenization: Homogenize a known weight of tissue (e.g., 1 gram) in 20 volumes of a 2:1 (v/v) chloroform:methanol mixture (e.g., 20 mL).[6]
-
Agitation: Agitate the homogenate for 15-20 minutes at room temperature using an orbital shaker.
-
Filtration/Centrifugation: Separate the liquid phase from the solid residue by either filtering through a funnel with filter paper or by centrifuging the homogenate.
-
Washing: Transfer the liquid phase to a new tube and add 0.2 volumes of 0.9% NaCl solution (e.g., 4 mL for 20 mL of extract).
-
Phase Separation: Vortex the mixture for a few seconds and then centrifuge at a low speed (e.g., 2000 x g) for 10 minutes to facilitate the separation of the two phases.[7]
-
Collection of Lipid Phase: Carefully remove the upper aqueous phase. The lower chloroform phase contains the lipids.
-
Evaporation: Evaporate the solvent from the lower phase under a vacuum using a rotary evaporator or under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for downstream analysis.
Caption: Experimental Workflow for the Folch Method.
Protocol 2: Bligh-Dyer Method for Sphingomyelin Extraction
This method uses a smaller volume of solvent and is particularly suitable for samples with high water content, such as cell suspensions or plasma.[5][8]
Materials:
-
Cell suspension or tissue homogenate (assumed to be ~80% water)
-
Chloroform
-
Methanol
-
Deionized water
-
Vortex mixer
-
Centrifuge
-
Glass centrifuge tubes with Teflon-lined caps
-
Nitrogen stream evaporator
Procedure:
-
Initial Monophasic Mixture: To 1 volume of sample (e.g., 1 mL), add 3.75 volumes of a 1:2 (v/v) chloroform:methanol mixture (e.g., 3.75 mL).[8]
-
Vortexing: Vortex the mixture thoroughly for 10-15 minutes to ensure a single-phase system and complete extraction.[8]
-
Addition of Chloroform: Add 1.25 volumes of chloroform (e.g., 1.25 mL) and vortex for 1 minute.[8]
-
Addition of Water: Add 1.25 volumes of deionized water (e.g., 1.25 mL) and vortex for another minute to induce phase separation.[8]
-
Centrifugation: Centrifuge the mixture at a low speed (e.g., 1000 x g) for 5-10 minutes. This will result in two distinct phases with a protein disk at the interface.
-
Collection of Lipid Phase: Carefully aspirate the lower organic phase, which contains the lipids.
-
Evaporation: Dry the collected organic phase under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for further analysis.
Caption: Experimental Workflow for the Bligh-Dyer Method.
Conclusion
Both the Folch and Bligh-Dyer methods are robust and reliable for the extraction of sphingomyelin. The Folch method generally provides a higher recovery of total lipids, including sphingomyelin, and is recommended for tissues with higher lipid content.[9] The Bligh-Dyer method, on the other hand, is faster and uses less solvent, making it a practical choice for a large number of samples or for samples with high water content. The selection of the optimal method should be based on the specific experimental needs, sample characteristics, and the desired balance between recovery, purity, and throughput. For both methods, careful execution of each step is critical to ensure reproducible and accurate results in sphingolipid analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Sphingolipid signaling pathway - Signal transduction - Immunoway [immunoway.com]
- 3. researchgate.net [researchgate.net]
- 4. cusabio.com [cusabio.com]
- 5. mdpi.com [mdpi.com]
- 6. microbenotes.com [microbenotes.com]
- 7. General procedure | Cyberlipid [cyberlipid.gerli.com]
- 8. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]
- 9. vliz.be [vliz.be]
Application Note: Quantitative Analysis of Sphingomyelin Using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingomyelin (SM) is a critical class of sphingolipids found in animal cell membranes, particularly abundant in the myelin sheath of nerve cells. It plays a vital role in membrane structure and integrity, as well as in signal transduction pathways. Dysregulation of sphingomyelin metabolism has been implicated in numerous diseases, including neurodegenerative disorders, cardiovascular disease, and cancer. Consequently, accurate and robust quantification of sphingomyelin species is essential for understanding disease mechanisms and for the development of novel therapeutic interventions.
Mass spectrometry (MS) has emerged as the gold standard for the analysis of lipids due to its high sensitivity, specificity, and ability to provide detailed structural information.[1][2] This application note provides a comprehensive overview and detailed protocols for the quantification of sphingomyelin species from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principles of Sphingomyelin Analysis by Mass Spectrometry
The quantification of sphingomyelin by mass spectrometry typically involves three key stages:
-
Extraction: Isolation of lipids from the biological matrix.
-
Chromatographic Separation: Separation of individual sphingomyelin species using liquid chromatography.
-
Mass Spectrometric Detection and Quantification: Ionization of the separated sphingomyelin species and their subsequent detection and quantification based on their mass-to-charge ratio (m/z).
Tandem mass spectrometry (MS/MS) is a powerful technique that allows for the structural characterization of individual sphingomyelin species.[1] In a typical MS/MS experiment for sphingomyelin, a specific precursor ion is selected and fragmented, and the resulting product ions are analyzed. A common approach for sphingomyelin analysis is to perform a precursor ion scan for the phosphocholine headgroup fragment at m/z 184, which is characteristic of all sphingomyelin species.[3]
Experimental Workflow
A generalized workflow for the quantification of sphingomyelin by LC-MS/MS is depicted below.
Detailed Protocols
Protocol 1: Lipid Extraction from Cultured Cells
This protocol is adapted from established lipid extraction methods.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol, HPLC grade
-
Chloroform, HPLC grade
-
Deionized water
-
Internal standard solution (e.g., C16 Sphingomyelin-13C, C12:0 SM (d18:1/12:0))[3][4]
-
Cell scraper
-
Conical tubes (15 mL)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Aspirate the culture medium from the cell culture dish (e.g., 10 cm dish).
-
Wash the cells twice with 5 mL of ice-cold PBS.
-
Add 1 mL of ice-cold PBS and scrape the cells. Transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge the cell suspension at 1000 x g for 5 minutes at 4°C. Discard the supernatant.
-
Resuspend the cell pellet in 1 mL of methanol.
-
Add a known amount of internal standard to the cell suspension. The amount should be optimized based on the expected concentration of endogenous sphingomyelin.
-
Add 2 mL of chloroform and vortex vigorously for 2 minutes.
-
Add 0.8 mL of deionized water and vortex for another 2 minutes.
-
Centrifuge the mixture at 2000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase, which contains the lipids, and transfer it to a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol:chloroform 1:1, v/v).
Protocol 2: LC-MS/MS Analysis of Sphingomyelin
This is a general protocol and may require optimization based on the specific LC-MS system used.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.
LC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate
-
Mobile Phase B: Acetonitrile:Isopropanol (50:50, v/v) with 0.1% formic acid and 10 mM ammonium formate
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: Linear gradient to 100% B
-
15-20 min: Hold at 100% B
-
20.1-25 min: Re-equilibrate at 30% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Gas Flow: Desolvation gas at 600 L/hr, Cone gas at 50 L/hr
-
Detection Mode: Multiple Reaction Monitoring (MRM) or Precursor Ion Scan
-
Precursor Ion Scan: Scan for precursors of m/z 184.0739 (phosphocholine headgroup).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for each sphingomyelin species and the internal standard. Examples are provided in the table below.
-
Data Presentation
Table 1: Common Sphingomyelin Species and their MRM Transitions
| Sphingomyelin Species | Precursor Ion (m/z) | Product Ion (m/z) |
| SM (d18:1/16:0) | 703.6 | 184.1 |
| SM (d18:1/18:0) | 731.6 | 184.1 |
| SM (d18:1/18:1) | 729.6 | 184.1 |
| SM (d18:1/20:0) | 759.7 | 184.1 |
| SM (d18:1/22:0) | 787.7 | 184.1 |
| SM (d18:1/24:0) | 815.8 | 184.1 |
| SM (d18:1/24:1) | 813.8 | 184.1 |
| Internal Standard | ||
| SM (d18:1/12:0) | 647.5 | 184.1 |
Note: The exact m/z values may vary slightly depending on the adduct ion (e.g., [M+H]+, [M+Na]+).
Table 2: Example Quantitative Data of Sphingomyelin in Different Biological Samples
| Sample Type | SM (d18:1/16:0) | SM (d18:1/18:0) | SM (d18:1/24:1) | Total SM | Reference |
| Human Plasma (µM) | ~15-30 | ~5-15 | ~10-25 | ~50-100 | [5][6] |
| Bovine Brain (mg/kg) | - | 40.7% of total SM | 17.1% of total SM | - | [7][8] |
| Egg Yolk (mg/kg) | 94.1% of total SM | - | - | - | [7][8] |
| 3T3-L1 Cells (pmol/µg protein) | - | - | - | 60.10 ± 0.24 | [5][6] |
| HT-29 Cells (pmol/µg protein) | - | - | - | 58.38 ± 0.37 | [5][6] |
This table presents a summary of representative data from the literature and should be used for comparative purposes only. Actual values will vary depending on the specific sample and experimental conditions.
Signaling Pathway Involving Sphingomyelin
Sphingomyelin is a key player in the sphingolipid metabolic pathway, which generates several important signaling molecules.
Conclusion
The LC-MS/MS-based methodology described in this application note provides a robust and sensitive platform for the quantification of sphingomyelin species in a variety of biological samples. Accurate measurement of sphingomyelin is crucial for advancing our understanding of its role in health and disease and for the development of targeted therapeutics. The provided protocols offer a solid foundation for researchers to establish and validate sphingomyelin quantification in their own laboratories.
References
- 1. Sphingomyelin: Mechanisms, Functions, Extraction, and Detection - Creative Proteomics [creative-proteomics.com]
- 2. Mass Spectrometry Detects Sphingolipid Metabolites for Discovery of New Strategy for Cancer Therapy from the Aspect of Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sphingomyelin analysis [bio-protocol.org]
- 4. caymanchem.com [caymanchem.com]
- 5. Quantitative Analysis of Sphingomyelin by High-Performance Liquid Chromatography after Enzymatic Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Liquid Chromatography–Tandem Mass Spectrometry for the Determination of Sphingomyelin Species from Calf Brain, Ox Liver, Egg Yolk, and Krill Oil [agris.fao.org]
- 8. Liquid chromatography-tandem mass spectrometry for the determination of sphingomyelin species from calf brain, ox liver, egg yolk, and krill oil. | Semantic Scholar [semanticscholar.org]
high-performance liquid chromatography (HPLC) for sphingomyelin analysis.
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis of sphingomyelin using High-Performance Liquid Chromatography (HPLC). It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development who are engaged in the qualitative and quantitative analysis of this critical lipid.
Introduction
Sphingomyelin is a crucial component of cell membranes and plays a significant role in signal transduction pathways.[1][2][3] Its metabolism produces bioactive lipids like ceramide and sphingosine-1-phosphate (S1P), which are involved in regulating cell proliferation, differentiation, apoptosis, and stress responses.[3][4][5] Accurate and robust analytical methods are therefore essential for understanding its physiological functions and its role in various disease states. HPLC, particularly when coupled with mass spectrometry (MS), has become the method of choice for the sensitive and specific quantification and structural elucidation of sphingomyelin species.[3][6][7]
Experimental Protocols
Sample Preparation: Lipid Extraction
A critical first step in sphingomyelin analysis is its extraction from complex biological matrices. The classic Folch and Bligh and Dyer methods are commonly employed for this purpose.[3]
Protocol 1: Folch Extraction [3]
-
Homogenization: Homogenize the tissue or cell sample in a chloroform/methanol mixture (2:1, v/v).
-
Phase Separation: Add water to the homogenate to induce phase separation. The final ratio of chloroform:methanol:water should be approximately 8:4:3 (v/v).
-
Lipid Collection: The lower organic phase, containing the lipids, is carefully collected.
-
Drying and Reconstitution: The solvent is evaporated under a stream of nitrogen, and the lipid extract is reconstituted in an appropriate solvent for HPLC analysis.
Protocol 2: Bligh and Dyer Extraction [3]
-
Initial Extraction: Add chloroform and methanol to the sample in a ratio of 1:2 (v/v).
-
Phase Separation: Add chloroform and water to achieve a final ratio of 2:2:1.8 (v/v/v) of chloroform:methanol:water.
-
Lipid Collection: Centrifuge the mixture to facilitate phase separation and collect the lower chloroform layer containing the lipids.
-
Drying and Reconstitution: Evaporate the solvent and reconstitute the lipid extract for analysis.
Enzymatic Hydrolysis for Sphingosine Quantification
An alternative to direct analysis of intact sphingomyelin involves enzymatic hydrolysis to release the sphingosine backbone, which can then be derivatized and quantified by HPLC with fluorescence detection.[8][9]
Protocol 3: Enzymatic Hydrolysis and Derivatization [8][9][10]
-
Initial Separation: Separate sphingomyelin from other lipids in the extract using high-performance thin-layer chromatography (HPTLC).[8][9]
-
Enzymatic Reaction: Scrape the sphingomyelin band from the HPTLC plate and incubate with sphingomyelinase (SMase) and sphingolipid ceramide N-deacylase (SCDase) to release sphingosine.[8][9][10]
-
Derivatization: Derivatize the released sphingosine with o-phthalaldehyde (OPA) to produce a fluorescent derivative.[8][9]
-
HPLC Analysis: Analyze the OPA-derivatized sphingosine using reversed-phase HPLC with fluorescence detection.[8]
HPLC Methodologies
The choice of HPLC method depends on the specific analytical goal. Reversed-phase HPLC is often used for separating sphingomyelin species based on their fatty acid chain length and saturation, while normal-phase and hydrophilic interaction liquid chromatography (HILIC) are suitable for class separations.[11][12][13]
Reversed-Phase HPLC (RP-HPLC)
RP-HPLC separates molecules based on their hydrophobicity. For sphingomyelins, retention time increases with the length of the fatty acid chain and decreases with the presence of double bonds.[12][14]
Table 1: Example RP-HPLC-MS/MS Method Parameters
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., µ-BondaPak C18, Nucleosil-5-C18)[12][14] |
| Mobile Phase | Methanol/5 mM potassium phosphate buffer, pH 7.4 (9:1, v/v)[12][14] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 203-205 nm or ESI-MS/MS[12][14] |
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a valuable technique for separating polar lipids like sphingomyelin from less polar lipids.
Table 2: Example HILIC-HPLC-ESI-MS/MS Method Parameters [15]
| Parameter | Value |
| Column | HILIC column |
| Mobile Phase | Gradient elution with solvents such as acetonitrile/methanol/acetic acid with ammonium acetate[16] |
| Detection | ESI-MS/MS, monitoring the transition of the precursor ion to the characteristic fragment ion of the phosphocholine headgroup (m/z 184.2)[17] |
Normal-Phase HPLC (NP-HPLC)
NP-HPLC separates lipids based on the polarity of their headgroups.
Table 3: Example NP-HPLC Method Parameters [11][18]
| Parameter | Value |
| Column | Diol or silica column[11] |
| Mobile Phase | A binary gradient of hexane:isopropanol:acetic acid and isopropanol:water:acetic acid with triethylamine[11] |
| Detection | ESI-MS |
Quantitative Data Summary
The following tables summarize quantitative data from various HPLC-based methods for sphingomyelin analysis.
Table 4: Performance Characteristics of an HPLC-Fluorescence Method [8][9][19]
| Parameter | Value |
| Limit of Detection (LOD) | 5 pmol |
| Limit of Quantification (LOQ) | 20 pmol |
| Intra-day Precision (CV) | 2.56% (for mouse plasma) |
| Accuracy | 99.46% (for mouse plasma) |
Table 5: Sphingomyelin Concentrations in Various Biological Samples (pmol/µg protein or µM) [8][9][19]
| Sample | Concentration |
| Mouse Plasma | 407.40 ± 0.31 µM |
| Mouse Brain | 55.60 ± 0.43 pmol/µg protein |
| Mouse Kidney | 43.75 ± 0.21 pmol/µg protein |
| Mouse Liver | 22.26 ± 0.14 pmol/µg protein |
| 3T3-L1 Cells | 60.10 ± 0.24 pmol/µg protein |
| Rat Aortic Smooth Muscle Cells | 62.69 ± 0.08 pmol/µg protein |
| HT-29 Cells | 58.38 ± 0.37 pmol/µg protein |
Table 6: Recovery Rates for HILIC-HPLC-ESI-MS/MS Method [15]
| Spiking Concentration | Recovery Rate |
| 2.5 mg/kg C6-SM in beef | 91.3% ± 5.3% |
| 12 mg/kg C6-SM in beef | 80.4% ± 3.2% |
Visualizations
Sphingomyelin Signaling Pathway
The degradation of sphingomyelin by sphingomyelinase initiates a signaling cascade by producing ceramide, a potent second messenger. Ceramide can then be further metabolized to sphingosine, which is subsequently phosphorylated to form sphingosine-1-phosphate (S1P). Both ceramide and S1P are critical signaling molecules with often opposing effects on cell fate, with ceramide generally promoting apoptosis and S1P promoting cell survival and proliferation.[4][5]
Caption: Simplified Sphingomyelin Signaling Pathway.
Experimental Workflow for HPLC-Based Sphingomyelin Analysis
The general workflow for analyzing sphingomyelin using HPLC involves several key steps, from sample collection to data analysis. This process ensures the accurate and reliable quantification of sphingomyelin species in various biological samples.
Caption: General Experimental Workflow for Sphingomyelin Analysis.
References
- 1. Signal transduction through the sphingomyelin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sphingomyelin - Wikipedia [en.wikipedia.org]
- 3. Sphingomyelin: Mechanisms, Functions, Extraction, and Detection - Creative Proteomics [creative-proteomics.com]
- 4. Sphingolipid signaling pathway - Signal transduction - Immunoway [immunoway.com]
- 5. cusabio.com [cusabio.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sphingolipid analysis by high performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative Analysis of Sphingomyelin by High-Performance Liquid Chromatography after Enzymatic Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Separation of molecular species of sphingomyelin by reversed-phase high-performance liquid chromatography. [agris.fao.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. lipidmaps.org [lipidmaps.org]
- 17. Structural profiling and quantification of sphingomyelin in human breast milk by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quantitation of Multiple Sphingolipid Classes Using Normal and Reversed-Phase LC–ESI–MS/MS: Comparative Profiling of Two Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. discover.library.wales [discover.library.wales]
Application Notes and Protocols for the Separation of Sphingomyelin Species by Thin-Layer Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingomyelin (SM) is a critical class of sphingolipids found in animal cell membranes, particularly enriched in the myelin sheath of nerve cells. Beyond its structural role, sphingomyelin and its metabolites, such as ceramide and sphingosine-1-phosphate, are key players in a multitude of cellular signaling pathways that regulate cell growth, differentiation, apoptosis, and inflammation. Consequently, the accurate separation and quantification of different sphingomyelin species, which can vary in their fatty acid chain length and saturation, are crucial for understanding their distinct biological functions and for the development of therapeutics targeting sphingolipid metabolism.
Thin-Layer Chromatography (TLC) and its high-performance variant (HPTLC) offer a robust, cost-effective, and versatile platform for the separation of sphingomyelin from other lipid classes and for the resolution of its molecular species. This document provides detailed application notes and experimental protocols for the separation and analysis of sphingomyelin species using TLC.
Data Presentation: Separation of Sphingomyelin and Related Lipids
The separation of sphingomyelin from other phospholipids and sphingolipids is achieved based on the differential polarity of the lipid headgroups and the nonpolar nature of the acyl chains. The choice of the mobile phase is critical for achieving optimal resolution. Below are tables summarizing the retention factor (Rf) values for sphingomyelin and other relevant lipids in commonly used TLC solvent systems.
Table 1: Rf Values of Sphingolipids in a Representative TLC System.
| Lipid Species | Mobile Phase Composition | Approximate Rf Value |
| Sphingomyelin (SM) | Chloroform/Methanol/2M Aqueous Ammonia (65:25:4, v/v/v) | 0.16[1] |
| Ceramide (Cer) | Chloroform/Methanol/2M Aqueous Ammonia (65:25:4, v/v/v) | 0.92[1] |
| Sphingosine (Sph) | Chloroform/Methanol/2M Aqueous Ammonia (65:25:4, v/v/v) | 0.64[1] |
| Ceramide-1-Phosphate | Chloroform/Methanol/2M Aqueous Ammonia (65:25:4, v/v/v) | 0.06[1] |
| Sphingosine-1-Phosphate | Chloroform/Methanol/2M Aqueous Ammonia (65:25:4, v/v/v) | 0.02[1] |
Table 2: Separation of Sphingomyelin Molecular Species.
The separation of individual sphingomyelin species based on their acyl chain length can be achieved using specific HPTLC conditions. Generally, the Rf value of sphingomyelin species increases linearly with the length of the N-linked acyl chain.[2] Natural sphingomyelins may appear as a double band on HPTLC plates due to a bimodal fatty acid composition, with the lower band corresponding to shorter-chain fatty acids and the upper band containing longer-chain fatty acids.[2]
| Sphingomyelin Species | Principle of Separation |
| Short-chain SM (e.g., C16:0) | Migrates a shorter distance (lower Rf) |
| Long-chain SM (e.g., C24:0, C24:1) | Migrates a longer distance (higher Rf) |
Experimental Protocols
Protocol 1: Extraction of Total Lipids from Cultured Cells (Bligh and Dyer Method)
This protocol outlines the extraction of total lipids from cultured mammalian cells, a necessary first step before TLC analysis.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Chloroform
-
Methanol
-
Deionized water
-
Cell scraper
-
Glass centrifuge tubes with screw caps
-
Vortex mixer
-
Centrifuge
-
Nitrogen gas stream or vacuum concentrator
Procedure:
-
Aspirate the culture medium from the cell monolayer.
-
Wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold PBS and scrape the cells from the culture dish. Transfer the cell suspension to a glass centrifuge tube.
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. Discard the supernatant.
-
To the cell pellet, add 0.8 mL of deionized water and vortex to resuspend.
-
Add 2 mL of methanol and 1 mL of chloroform. Vortex the mixture vigorously for 2 minutes to form a single phase.
-
Add an additional 1 mL of chloroform and 1 mL of deionized water to induce phase separation. Vortex for 1 minute.
-
Centrifuge at 1,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried lipid extract in a small, known volume of chloroform:methanol (2:1, v/v) for spotting on the TLC plate.
Protocol 2: TLC Separation of Sphingomyelin
This protocol describes the separation of sphingomyelin from other lipids on a silica gel TLC plate.
Materials:
-
Silica Gel 60 HPTLC plates
-
TLC developing tank with a lid
-
Capillary tubes or micropipette for spotting
-
Mobile Phase: Chloroform/Methanol/Acetic Acid/Water (25:15:4:2, v/v/v/v)[2] or Chloroform/Methanol/2M Aqueous Ammonia (65:25:4, v/v/v)[1]
-
Sphingomyelin standard solution
Procedure:
-
Pour the chosen mobile phase into the TLC developing tank to a depth of approximately 0.5-1 cm. Place a piece of filter paper in the tank to aid in solvent vapor saturation. Cover the tank and allow it to equilibrate for at least 30 minutes.
-
Using a pencil, gently draw a faint origin line about 1.5 cm from the bottom of the HPTLC plate.
-
Using a capillary tube or micropipette, carefully spot the reconstituted lipid extract and the sphingomyelin standard onto the origin line. Keep the spots small and concentrated.
-
Allow the spotting solvent to evaporate completely.
-
Place the spotted HPTLC plate into the equilibrated developing tank. Ensure the solvent level is below the origin line. Cover the tank.
-
Allow the solvent front to migrate up the plate until it is about 1 cm from the top.
-
Remove the plate from the tank and immediately mark the solvent front with a pencil.
-
Allow the plate to air dry completely in a fume hood.
Protocol 3: Visualization of Sphingomyelin on TLC Plates
Method A: Molybdenum Blue Staining (Phospholipid-Specific)
This method specifically detects phosphorus-containing lipids, such as sphingomyelin, which appear as blue spots.
Materials:
-
Molybdenum Blue spray reagent
Procedure:
-
Spray the dried TLC plate evenly with the Molybdenum Blue reagent.
-
Gently heat the plate with a heat gun or in an oven at 100-110°C for a few minutes until blue spots appear.
-
The intensity of the blue color is proportional to the amount of phospholipid.
Method B: Primuline Staining (Non-Destructive, for Quantification)
This method is suitable for subsequent quantification by densitometry as it is non-destructive. Lipids appear as fluorescent yellow spots under UV light.
Materials:
-
Primuline solution (0.05% in acetone:water, 8:2 v/v)
-
UV lamp (365 nm)
Procedure:
-
Spray the dried TLC plate with the primuline solution until it is evenly damp.
-
Allow the plate to air dry.
-
Visualize the lipid spots under a UV lamp at 365 nm. Sphingomyelin will appear as a fluorescent yellow spot.
Protocol 4: Quantification of Sphingomyelin by Densitometry
This protocol describes the quantification of separated sphingomyelin spots using a densitometer.
Materials:
-
TLC plate with separated and visualized sphingomyelin spots
-
TLC scanner (densitometer)
-
Appropriate software for data analysis
Procedure:
-
Place the stained TLC plate in the densitometer.
-
Scan the plate at the appropriate wavelength (e.g., in fluorescence mode after primuline staining).
-
The software will generate a chromatogram with peaks corresponding to the separated lipid spots.
-
Integrate the peak area corresponding to the sphingomyelin spot.
-
Create a standard curve by running known concentrations of a sphingomyelin standard on the same plate.
-
Calculate the amount of sphingomyelin in the sample by comparing its peak area to the standard curve.
Mandatory Visualizations
Sphingomyelin Signaling Pathway
Caption: Overview of the Sphingomyelin-Ceramide signaling cascade.
Experimental Workflow for TLC Analysis of Sphingomyelin
Caption: Step-by-step workflow for TLC analysis of sphingomyelin.
References
Application Notes: Quantitative Determination of Sphingomyelin in Biological Samples using ELISA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the quantitative measurement of sphingomyelin in various biological samples using a competitive enzyme-linked immunosorbent assay (ELISA) kit. The information is intended for researchers, scientists, and professionals involved in drug development who are investigating lipid metabolism and its role in various physiological and pathological processes.
Introduction
Sphingomyelin is a crucial sphingolipid component of cell membranes, particularly enriched in the myelin sheath surrounding nerve cell axons.[1] It plays a significant role in membrane structure and signal transduction.[1] The enzymatic breakdown of sphingomyelin by sphingomyelinases yields ceramide, a key mediator in cellular signaling pathways that regulate processes such as cell proliferation, differentiation, and apoptosis. Dysregulation of sphingomyelin metabolism has been implicated in several diseases, including Niemann-Pick disease and atherosclerosis. Consequently, the accurate quantification of sphingomyelin in biological samples is essential for understanding its physiological functions and its role in disease.
This document outlines the principles of a competitive ELISA for sphingomyelin, provides detailed protocols for sample preparation and the assay procedure, and includes guidance on data analysis.
Assay Principle
The sphingomyelin ELISA kit typically employs a competitive inhibition enzyme immunoassay technique.[2][3] In this assay, a microtiter plate is pre-coated with sphingomyelin. When standards or biological samples are added to the wells, the sphingomyelin present in the sample competes with the coated sphingomyelin for binding to a limited amount of biotin-conjugated anti-sphingomyelin antibody that is subsequently added.[4] Following an incubation period, unbound antibodies are washed away.
Next, an enzyme conjugate, such as streptavidin-horseradish peroxidase (HRP), is added, which binds to the biotinylated antibody captured on the plate.[2][5] After another incubation and wash step, a substrate solution (e.g., TMB) is introduced. The enzyme catalyzes a colorimetric reaction, and the intensity of the color produced is inversely proportional to the amount of sphingomyelin in the original sample.[3][4] The reaction is then stopped, and the absorbance is measured spectrophotometrically. The concentration of sphingomyelin in the samples is determined by comparing their absorbance to a standard curve generated from known concentrations of sphingomyelin.[2][5]
Materials and Reagents
A typical sphingomyelin ELISA kit includes the following components:
-
Pre-coated 96-well microplate
-
Lyophilized Sphingomyelin Standard
-
Standard Diluent Buffer
-
Biotin-conjugated Anti-Sphingomyelin Antibody
-
Streptavidin-HRP Conjugate
-
Wash Buffer (concentrated)
-
TMB Substrate
-
Stop Solution
-
Plate Sealers
Note: Always refer to the specific kit manual for the complete list of provided materials and any additional required reagents.
Experimental Protocols
Reagent Preparation
-
Wash Buffer: Dilute the concentrated wash buffer to 1X with deionized or distilled water as instructed in the kit manual.
-
Sphingomyelin Standard: Reconstitute the lyophilized sphingomyelin standard with the provided standard diluent to create a stock solution.[3] Prepare a dilution series of the standard by serially diluting the stock solution with the standard diluent to generate a standard curve. Do not store and reuse diluted standards.[1]
-
Biotin-conjugated Antibody and Streptavidin-HRP: Prepare working solutions of the biotin-conjugated antibody and streptavidin-HRP by diluting the concentrated stocks in their respective diluents as specified in the kit protocol.
Sample Preparation
Proper sample collection and preparation are critical for accurate results. Avoid repeated freeze-thaw cycles for all samples.[2][3]
-
Serum: Collect whole blood in a serum separator tube. Allow the blood to clot for 2 hours at room temperature or overnight at 4°C. Centrifuge at approximately 1,000 x g for 20 minutes.[2][3] Carefully collect the serum supernatant. If not assayed immediately, store aliquots at -20°C or -80°C.[2][3]
-
Plasma: Collect whole blood into tubes containing EDTA or heparin as an anticoagulant.[3] Centrifuge at 1,000 x g for 15 minutes at 2-8°C within 30 minutes of collection.[2][3] Collect the plasma supernatant. Store aliquots at -20°C or -80°C if not for immediate use.[2][3]
-
Tissue Homogenates: The preparation will vary depending on the tissue type.[3] Rinse the tissue with ice-cold PBS to remove excess blood.[3][5] Weigh the tissue and homogenize it in a suitable lysis buffer on ice.[3][5] Centrifuge the homogenate to pellet cellular debris and collect the supernatant. Store aliquots at -20°C or -80°C.
-
Cell Culture Supernatants: Centrifuge the cell culture media at 1,000 x g for 20 minutes to remove cells and debris.[2] Collect the supernatant and assay immediately or store in aliquots at -20°C or -80°C.[2]
-
Other Biological Fluids: Centrifuge samples to remove any particulate matter before assaying.[2]
Note: Samples may require dilution to fall within the dynamic range of the assay. It is recommended to perform pilot experiments to determine the optimal dilution factor for your specific samples.[2]
Assay Procedure
The following is a generalized procedure. Always adhere to the specific instructions provided with your ELISA kit.
-
Bring all reagents and samples to room temperature before use.
-
Add 50 µL of each standard, blank (standard diluent), and prepared sample to the appropriate wells of the pre-coated microplate.[2]
-
Immediately add 50 µL of the biotin-conjugated anti-sphingomyelin antibody working solution to each well.[2]
-
Cover the plate with a plate sealer and incubate at 37°C for 60 minutes.[2]
-
Aspirate the liquid from each well and wash the plate 3-5 times with 1X Wash Buffer.[2][3] After the final wash, invert the plate and blot it against clean paper towels to remove any remaining buffer.[3]
-
Add 100 µL of the streptavidin-HRP working solution to each well.[2]
-
Cover the plate and incubate at 37°C for 30-60 minutes.[2][3]
-
Repeat the wash step as described in step 5.
-
Incubate the plate in the dark at 37°C for 15-20 minutes.[2][3]
-
Add 50 µL of Stop Solution to each well to terminate the reaction. The color will change from blue to yellow.[2][3]
-
Read the absorbance of each well at 450 nm using a microplate reader within 10-15 minutes of adding the stop solution.[2][4]
Caption: Workflow for the Sphingomyelin Competitive ELISA.
Data Presentation and Analysis
Calculation of Results
-
Average the duplicate readings for each standard, control, and sample.
-
Subtract the average zero standard optical density (OD) from all other readings.
-
Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.
-
The concentration of sphingomyelin in the samples can be determined by interpolating their mean absorbance values from the standard curve.
-
If samples were diluted, the calculated concentration must be multiplied by the dilution factor to obtain the final concentration.
Example Standard Curve Data
The following table represents typical data for a sphingomyelin ELISA standard curve. Note that the OD values are inversely proportional to the concentration of sphingomyelin.
| Standard Concentration (µg/mL) | Mean OD (450 nm) |
| 400 | 0.212 |
| 200 | 0.310 |
| 100 | 0.583 |
| 50 | 0.846 |
| 25 | 1.156 |
| 12.5 | 1.511 |
| 6.25 | 1.761 |
| 0 (Blank) | >2.0 |
| Data is for demonstration purposes only. A new standard curve must be generated for each assay.[2] |
Assay Performance Characteristics
-
Detection Range: The typical detection range for sphingomyelin ELISA kits can vary, for instance, from 6.25 to 400 µg/mL.[2]
-
Sensitivity: The sensitivity or lower limit of detection (LLD) is the lowest concentration of sphingomyelin that can be distinguished from zero.
-
Specificity: These assays generally exhibit high specificity for sphingomyelin with no significant cross-reactivity with structurally related analogues.[2][3]
-
Precision: The precision of the assay is evaluated by determining the intra-assay (within-run) and inter-assay (between-run) coefficients of variation (CV). Typically, CVs should be less than 10-15%.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background | Insufficient washing | Increase the number of washes or the soak time. |
| Contaminated reagents | Use fresh reagents and sterile technique. | |
| Low Signal | Inactive reagents (improper storage) | Ensure reagents are stored correctly and are within their expiration date. |
| Insufficient incubation times/temperatures | Adhere strictly to the protocol's incubation parameters. | |
| Poor Standard Curve | Improper standard dilution | Prepare fresh standards carefully. |
| Pipetting errors | Use calibrated pipettes and proper technique. | |
| High CV | Inconsistent pipetting or washing | Ensure consistent technique across the plate. |
| Temperature gradients across the plate | Allow the plate to equilibrate to room temperature before adding reagents. |
Conclusion
The sphingomyelin competitive ELISA is a robust and sensitive method for the quantitative determination of sphingomyelin levels in a variety of biological samples. Adherence to the detailed protocol, proper sample handling, and careful data analysis are essential for obtaining accurate and reproducible results. This assay serves as a valuable tool for researchers investigating lipid metabolism and its role in health and disease.
References
Application Notes: Solid-Phase Extraction (SPE) for Sphingomyelin Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingomyelin is a critical sphingolipid component of animal cell membranes, particularly abundant in the myelin sheath of nerve cells.[1] It plays significant roles in membrane structure and is a key player in cellular signal transduction.[1][2] The metabolism of sphingomyelin generates bioactive molecules like ceramide and sphingosine-1-phosphate, which are involved in fundamental cellular processes such as proliferation, differentiation, and apoptosis.[3][4] Given its importance, robust and efficient methods for the purification of sphingomyelin from complex biological matrices are essential for research and drug development.
Solid-phase extraction (SPE) offers a rapid, reliable, and efficient technique for isolating and purifying sphingomyelin.[5][6] This method utilizes a solid sorbent to selectively retain sphingomyelin while other lipids and contaminants are washed away, allowing for a more streamlined workflow compared to traditional liquid-liquid extraction techniques.[6] SPE is advantageous due to its operational simplicity, reduced solvent consumption, and amenability to automation.[5]
These application notes provide a detailed protocol for the purification of sphingomyelin using aminopropyl-bonded silica SPE cartridges, summarize quantitative data, and illustrate the relevant signaling pathway and experimental workflow.
Data Presentation
| Biological Sample | Sphingomyelin Concentration | Reference |
| Mouse Plasma | 407.40 ± 0.31 µM | [7][8] |
| Mouse Brain | 55.60 ± 0.43 pmol/µg protein | [7][8] |
| Mouse Kidney | 43.75 ± 0.21 pmol/µg protein | [7][8] |
| Mouse Liver | 22.26 ± 0.14 pmol/µg protein | [7][8] |
| 3T3-L1 Cells | 60.10 ± 0.24 pmol/µg protein | [7][8] |
| Rat Aortic Smooth Muscle Cells | 62.69 ± 0.08 pmol/µg protein | [7][8] |
| HT-29 Cells | 58.38 ± 0.37 pmol/µg protein | [7][8] |
Methodologies for quantification in the above table primarily involved HPLC after enzymatic hydrolysis.[7][8][9]
An SPE procedure using aminopropyl cartridges has been shown to provide high yield and purity for the separation of sphingolipid classes, including a fraction containing neutral phospholipids like sphingomyelin.[5][10]
Experimental Protocols
This protocol is adapted from a method for the fractionation of sphingolipid classes using aminopropyl SPE cartridges.[5][10]
Objective: To isolate a fraction enriched in sphingomyelin from a total lipid extract.
Materials:
-
SPE Cartridges: Aminopropyl-bonded silica (e.g., 500 mg)
-
Total lipid extract from a biological sample (e.g., plasma, tissue homogenate)
-
Solvents:
-
Hexane
-
Chloroform
-
Methanol
-
Di-isopropylether
-
Acetic acid
-
-
SPE vacuum manifold
-
Collection tubes
-
Nitrogen gas evaporator
Protocol:
-
SPE Cartridge Conditioning:
-
Wash the aminopropyl SPE cartridge with 5 mL of hexane.
-
Allow the solvent to pass through the sorbent by gravity or with gentle vacuum. Do not let the cartridge run dry.
-
-
Sample Loading:
-
Dissolve the dried total lipid extract in a minimal volume of chloroform (e.g., 200 µL).
-
Apply the lipid extract to the conditioned SPE cartridge.
-
Allow the sample to completely enter the sorbent bed.
-
-
Washing and Elution of Different Lipid Classes (Sequential Elution):
-
Fraction 1: Neutral Lipids (e.g., cholesterol, triglycerides)
-
Elute with 10 mL of chloroform-hexane (1:1, v/v).
-
Collect this fraction if analysis of these lipids is desired.
-
-
Fraction 2: Free Ceramides
-
Elute with 10 mL of di-isopropylether-acetic acid (98:2, v/v).
-
Collect this fraction for ceramide analysis.
-
-
Fraction 3: Neutral Glycosphingolipids
-
Elute with 10 mL of acetone-methanol (9:1.35, v/v).
-
Collect this fraction for neutral glycosphingolipid analysis.
-
-
Fraction 4: Sphingomyelin and other Neutral Phospholipids
-
Elute with 10 mL of methanol.
-
This fraction contains the purified sphingomyelin. Collect it in a clean collection tube.
-
-
Fraction 5: Acidic Phospholipids and other polar lipids
-
Elute with 10 mL of chloroform-methanol-0.1M ammonium acetate (30:60:8, v/v/v).
-
This step removes the remaining highly polar lipids from the column.
-
-
-
Sample Recovery:
-
Evaporate the solvent from the collected sphingomyelin fraction (Fraction 4) under a stream of nitrogen gas.
-
Reconstitute the dried lipid in an appropriate solvent for downstream analysis (e.g., chloroform-methanol mixture for TLC or a mobile phase compatible solvent for LC-MS).
-
-
Analysis and Quantification:
Visualization
Sphingomyelin Signaling Pathway
The sphingomyelin signaling pathway is a crucial cellular communication system. It is initiated by the hydrolysis of sphingomyelin in the plasma membrane by the enzyme sphingomyelinase, which produces ceramide. Ceramide then acts as a second messenger, activating downstream effectors such as protein kinases and phosphatases, ultimately leading to various cellular responses including apoptosis, cell cycle arrest, and inflammation.[1][2][3]
Caption: Sphingomyelin signaling cascade.
Experimental Workflow for Sphingomyelin Purification
The following diagram outlines the key steps in the solid-phase extraction workflow for the purification of sphingomyelin from a biological sample.
References
- 1. Sphingomyelin - Wikipedia [en.wikipedia.org]
- 2. Signal transduction through the sphingomyelin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sphingolipid signaling pathway - Signal transduction - Immunoway [immunoway.com]
- 4. cusabio.com [cusabio.com]
- 5. A procedure for fractionation of sphingolipid classes by solid-phase extraction on aminopropyl cartridges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sphingomyelin: Mechanisms, Functions, Extraction, and Detection - Creative Proteomics [creative-proteomics.com]
- 7. Quantitative analysis of sphingomyelin by high-performance liquid chromatography after enzymatic hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative Analysis of Sphingomyelin by High-Performance Liquid Chromatography after Enzymatic Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Visualizing Sphingomyelin in Live Cells: Application Notes and Protocols for Fluorescent Probes
References
- 1. graphviz.org [graphviz.org]
- 2. evrogen.com [evrogen.com]
- 3. Monomeric red fluorescent proteins with a large Stokes shift - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BODIPY | AAT Bioquest [aatbio.com]
- 5. Evrogen mKate2: Detailed description [evrogen.com]
- 6. Design, Spectral Characteristics, Photostability, and Possibilities for Practical Application of BODIPY FL-Labeled Thioterpenoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Sphingomyelinase Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the enzymatic measurement of sphingomyelinase (SMase) activity. Sphingomyelinases are a group of enzymes that catalyze the hydrolysis of sphingomyelin into ceramide and phosphocholine.[1][2] The activity of these enzymes is crucial in a variety of cellular signaling pathways, including those involved in cell proliferation, differentiation, apoptosis, and inflammation.[3][4] Dysregulation of SMase activity has been implicated in numerous diseases, making these enzymes important targets for drug development.[5][6][7][8]
This document outlines several common methods for assaying SMase activity, including colorimetric, fluorescent, and radiolabeled assays. The protocols provided are based on commercially available kits and established laboratory methods.
Sphingomyelinase Signaling Pathway
Sphingomyelinases are key enzymes in the sphingolipid signaling pathway.[4] The hydrolysis of sphingomyelin by SMase generates ceramide, a bioactive lipid that acts as a second messenger.[9] Ceramide can then be further metabolized to other signaling molecules like sphingosine and sphingosine-1-phosphate, which have their own distinct cellular effects.[3][5] The activation of sphingomyelinases can be triggered by various stimuli, including cytokines like Tumor Necrosis Factor-alpha (TNF-α), leading to downstream cellular responses.[9][10]
Caption: Sphingomyelinase signaling pathway.
Quantitative Data Summary of Sphingomyelinase Assays
The following table summarizes the key quantitative parameters of various commercially available sphingomyelinase assay kits. This allows for a direct comparison of their performance characteristics.
| Assay Type | Analyte | Detection Method | Sensitivity | Sample Types |
| Colorimetric | Acid Sphingomyelinase | Absorbance (570 nm) | ≥ 3 mU/mL | Tissue, Suspension cells, Serum, Adherent cells |
| Neutral Sphingomyelinase | Absorbance (655 nm) | As low as 0.08 mU/mL[2] | Blood, Cell extracts, other solutions[2] | |
| Alkaline Sphingomyelinase | Absorbance (570 nm) | As low as 0.5 µU | Variety of samples | |
| Fluorometric | Acid Sphingomyelinase | Fluorescence (Ex/Em = 540/590 nm) | As low as 80 µU/mL[11] | Blood, Cell extracts, other solutions[12] |
| Neutral Sphingomyelinase | Fluorescence | As low as 1 µM sphingomyelin | Cell culture extracts, Whole Blood | |
| Sphingomyelin | Fluorescence (Ex/Em = 540/590 nm) | - | Blood, Cell extracts[13][14] | |
| Radiolabeled | Sphingomyelinase | Scintillation Counting | High | Purified enzymes, cell/tissue lysates |
Experimental Protocols
Colorimetric Assay for Acid Sphingomyelinase (ASM) Activity
This protocol is a generalized procedure based on commercially available colorimetric assay kits.[15]
Principle: This assay involves a multi-step enzymatic reaction. First, ASM hydrolyzes sphingomyelin to phosphocholine and ceramide at an acidic pH (pH 5.0). Subsequently, the phosphocholine is utilized in a series of reactions that result in the formation of a colored product, which can be measured by absorbance.
Workflow Diagram:
Caption: Colorimetric ASM assay workflow.
Materials:
-
96-well clear flat-bottom plate
-
Spectrophotometric microplate reader
-
ASM Assay Buffer I and II
-
ASM Substrate (Sphingomyelin)
-
ASM Enzyme Mix I and II
-
Choline Standard
-
ASM Positive Control
-
Protease Inhibitor Cocktail (optional)
Procedure:
-
Sample Preparation:
-
Standard Curve Preparation:
-
Prepare a series of choline standards by diluting the stock solution in ASM Assay Buffer to generate a standard curve (e.g., 0, 1, 2, 3, 4, 5 nmol/well).[16]
-
-
Assay Reaction:
-
Add 5-10 µL of sample supernatant to duplicate wells of the 96-well plate.[15]
-
Adjust the volume in each well to 25 µL with ASM Assay Buffer I.[16]
-
Add 4 µL of ASM Substrate to each sample well.[16]
-
For the positive control, add the reconstituted ASM Positive Control to designated wells.
-
For the blank control, use assay buffer only.
-
Incubate the plate at 37°C for 1-2 hours.[2]
-
-
Reaction Termination and Development:
-
After incubation, add 25 µL of ASM Assay Buffer II to each well.[15]
-
Incubate the plate at 100°C for 10 minutes to stop the enzymatic reaction.[15]
-
Centrifuge the plate to pellet any precipitate and transfer the supernatant to fresh wells if necessary.[15]
-
Prepare a Development Reaction Mix containing ASM Enzyme Mix I, ASM Enzyme Mix II, and a probe according to the kit instructions.[15][16]
-
Add 50 µL of the Development Reaction Mix to each well.[15][16]
-
-
Measurement and Calculation:
-
Measure the absorbance at 570 nm using a microplate reader.[15]
-
Subtract the absorbance of the blank from all readings.
-
Plot the standard curve and determine the concentration of choline produced in the samples.
-
Calculate the ASM activity based on the amount of choline generated per unit of time. One unit of ASM is the amount of enzyme that generates 1.0 µmole of choline per minute at pH 5.0 at 37°C.[15]
-
Fluorometric Assay for Sphingomyelinase Activity
This protocol provides a general procedure for a fluorometric SMase assay, adaptable for both acid and neutral SMases by adjusting the buffer pH. This method is based on the Amplex® Red reagent.[12][17][18]
Principle: This is an enzyme-coupled assay. SMase hydrolyzes sphingomyelin to phosphocholine and ceramide. Alkaline phosphatase then hydrolyzes phosphocholine to choline. Choline is oxidized by choline oxidase to produce hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a fluorogenic probe (e.g., Amplex® Red) to generate a highly fluorescent product (resorufin), which can be measured.[17][18][19]
Workflow Diagram:
Caption: Fluorometric SMase assay workflow.
Materials:
-
96-well black plate with a clear bottom
-
Fluorescence microplate reader
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Choline oxidase
-
Alkaline phosphatase
-
Sphingomyelin
-
Reaction Buffer (pH adjusted for specific SMase type, e.g., pH 5.0 for acid SMase, pH 7.4 for neutral SMase)
-
DMSO
Procedure:
-
Reagent Preparation:
-
Sample and Standard Preparation:
-
Prepare samples (cell lysates, tissue homogenates, etc.) in the reaction buffer.
-
Prepare a standard curve using a known concentration of sphingomyelinase or by generating a hydrogen peroxide standard curve.
-
-
Assay Reaction:
-
Add 50 µL of samples or standards to the wells of the 96-well plate.
-
Prepare a sphingomyelinase assay mixture containing Amplex® Red reagent, HRP, choline oxidase, alkaline phosphatase, and sphingomyelin in the reaction buffer.[20]
-
Add 50 µL of the assay mixture to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 1-3 hours, protected from light.[20] The incubation time may need to be optimized based on the enzyme activity in the samples.
-
Measure the fluorescence using a microplate reader with excitation at approximately 540 nm and emission detection at approximately 590 nm.[13][14]
-
-
Calculation:
-
Subtract the fluorescence of the blank control from all readings.
-
Plot the standard curve and determine the SMase activity in the samples.
-
Radiolabeled Assay for Sphingomyelinase Activity
This protocol describes a classic and highly sensitive method for measuring SMase activity using a radiolabeled substrate.[21][22]
Principle: This assay measures the enzymatic activity by quantifying the release of a radiolabeled product from a radiolabeled substrate. [N-methyl-¹⁴C]Sphingomyelin is used as the substrate. SMase cleaves this substrate into [¹⁴C]phosphocholine and N-acylsphingosine (ceramide). The reaction is stopped, and the aqueous soluble [¹⁴C]phosphocholine is separated from the lipid-soluble [¹⁴C]sphingomyelin by solvent extraction. The radioactivity in the aqueous phase is then measured by liquid scintillation counting and is directly proportional to the SMase activity.[21][23]
Workflow Diagram:
Caption: Radiolabeled SMase assay workflow.
Materials:
-
[N-methyl-¹⁴C]Sphingomyelin
-
Assay buffer (pH adjusted for the specific SMase, e.g., pH 5.0 for acid SMase)
-
Chloroform/Methanol (2:1, v/v)
-
Scintillation vials
-
Liquid scintillation counter
-
Scintillation cocktail
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture containing the appropriate assay buffer, [¹⁴C]sphingomyelin, and the sample containing SMase (e.g., cell lysate or tissue homogenate). The final volume is typically around 100-200 µL.[21][23]
-
Include a blank control with heat-inactivated enzyme or no enzyme.
-
-
Enzymatic Reaction:
-
Incubate the reaction tubes at 37°C for a specified time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.[21]
-
-
Reaction Termination and Phase Separation:
-
Stop the reaction by adding 0.4 mL of chloroform/methanol (2:1, v/v).[21]
-
Vortex the tubes thoroughly to ensure proper mixing.
-
Centrifuge the tubes to separate the aqueous and organic phases.
-
-
Measurement:
-
Carefully collect an aliquot of the upper aqueous phase, which contains the [¹⁴C]phosphocholine.[21]
-
Transfer the aliquot to a scintillation vial.
-
Add an appropriate volume of scintillation cocktail.
-
Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
-
Calculation:
-
Determine the specific activity of the [¹⁴C]sphingomyelin (DPM/nmol).
-
Calculate the amount of product formed (nmol) based on the CPM of the aqueous phase.
-
Express the SMase activity as nmol of product formed per unit of time per amount of protein (e.g., nmol/h/mg protein). One unit is defined as the hydrolysis of 1.0 nanomole of sphingomyelin per hour at the specified pH and 37°C.[23]
-
Applications in Research and Drug Development
The choice of assay depends on the specific research question and available equipment.
-
Colorimetric and fluorometric assays are well-suited for high-throughput screening (HTS) of potential SMase inhibitors or activators due to their simplicity and compatibility with multi-well plate formats.[2][24] They are widely used in drug discovery and for routine activity measurements in various biological samples.[25]
-
Radiolabeled assays , while more complex and requiring specialized handling of radioactive materials, offer high sensitivity and are often considered the gold standard for detailed kinetic studies and for validating results from other assay formats.[22][26]
The study of sphingomyelinase activity is critical for understanding the pathophysiology of various diseases and for the development of novel therapeutic strategies.[5][7] These assays provide essential tools for researchers to investigate the role of SMases in health and disease.
References
- 1. biocompare.com [biocompare.com]
- 2. abcam.com [abcam.com]
- 3. cusabio.com [cusabio.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Drug targeting of sphingolipid metabolism: sphingomyelinases and ceramidases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Identification of Novel Functional Inhibitors of Acid Sphingomyelinase | PLOS One [journals.plos.org]
- 8. Discovery of Potent, Selective, and Direct Acid Sphingomyelinase Inhibitors with Antidepressant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Involvement of sphingomyelinases in TNF signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Signal transduction through the sphingomyelin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sphingomyelinase Fluorometric (Red) Assay Kit - 1 Kit | A & C International Group [acintergroup.com]
- 12. Amplite® Fluorimetric Acidic Sphingomyelinase Assay Kit *Red Fluorescence* | AAT Bioquest [aatbio.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. 荧光鞘磷脂检测试剂盒 sufficient for 100 fluorometric tests | Sigma-Aldrich [sigmaaldrich.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. abcam.com [abcam.com]
- 17. tools.thermofisher.com [tools.thermofisher.com]
- 18. Invitrogen Amplex Red Sphingomyelinase Assay Kit 500 Assays | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 19. Quantitative determination of sphingomyelin - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. docs.aatbio.com [docs.aatbio.com]
- 21. Crucial role of alkaline sphingomyelinase in sphingomyelin digestion: a study on enzyme knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Sphingomyelinase assay using radiolabeled substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. A high-throughput sphingomyelinase assay using natural substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 25. scientificlabs.co.uk [scientificlabs.co.uk]
- 26. Quantifying Fluorescently Labeled Ceramide Levels in Human Sarcoma Cell Lines in Response to a Sphingomyelin Synthase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Sphingomyelin Profiling in Lipidomics: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction to Sphingomyelin Profiling
Sphingomyelins (SM) are a critical class of sphingolipids found in animal cell membranes, particularly abundant in the myelin sheath of nerve cells.[1][2] Beyond their structural role, this compound and their metabolites, including ceramides (Cer), sphingosine (Sph), and sphingosine-1-phosphate (S1P), are pivotal signaling molecules.[1][3] These bioactive lipids are implicated in a multitude of cellular processes such as cell growth, differentiation, apoptosis, and inflammation.[1][2][4] Consequently, dysregulation of sphingomyelin metabolism is linked to numerous diseases, including cancer, neurodegenerative disorders, metabolic syndromes, and atherosclerosis, making sphingomyelin profiling a significant area of interest in lipidomics for biomarker discovery and drug development.[4][5][6]
Modern lipidomics workflows, predominantly utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), enable the sensitive and specific quantification of numerous sphingomyelin species.[1][7][8] This allows for a detailed understanding of the sphingolipidome's response to physiological or pathological stimuli.
Analytical Strategies for Sphingomyelin Profiling
The analysis of this compound can be approached through targeted or untargeted lipidomics.
-
Targeted Sphingolipid Quantification: This approach focuses on the absolute quantification of a predefined list of this compound and their metabolites. It offers high sensitivity and accuracy, making it ideal for validating potential biomarkers.[4] Triple quadrupole mass spectrometers are commonly used for this purpose.[7]
-
Untargeted Sphingolipidomics Profiling: This strategy aims to capture a global snapshot of all detectable sphingolipids in a sample. It is an exploratory approach used for discovering novel lipid species and identifying unexpected changes in the sphingolipidome. High-resolution mass spectrometers, such as Orbitrap or Q-TOF systems, are typically employed for these studies.[4]
Experimental Protocols
I. Lipid Extraction from Plasma/Serum
A robust lipid extraction method is crucial for accurate sphingomyelin profiling. The following protocol is a modification of the Folch and Bligh & Dyer methods, optimized for the extraction of sphingolipids from plasma or serum.[9][10]
Materials:
-
Chloroform
-
Methanol
-
Internal Standard (IS) solution (e.g., a cocktail of deuterated sphingolipid standards)
-
Sample (Plasma/Serum)
-
Phosphate Buffered Saline (PBS)
-
Centrifuge
-
Glass vials
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: Thaw plasma/serum samples on ice.
-
Internal Standard Spiking: To 50 µL of plasma/serum in a glass vial, add 10 µL of the internal standard solution.
-
Solvent Addition: Add 1 mL of a chloroform:methanol (2:1, v/v) mixture to the sample.
-
Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Phase Separation: Add 200 µL of PBS to induce phase separation. Vortex for another 1 minute.
-
Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C. This will result in two distinct liquid phases and a protein pellet at the interface.
-
Lower Phase Collection: Carefully collect the lower organic phase (containing the lipids) using a glass pipette and transfer it to a new clean glass vial. Be cautious not to disturb the protein interface.
-
Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., 100 µL of methanol:chloroform 1:1, v/v).
II. Sphingomyelin Analysis by LC-MS/MS
This protocol outlines a general method for the quantification of sphingomyelin species using a triple quadrupole mass spectrometer.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source
LC Conditions:
-
Column: A C18 reversed-phase column suitable for lipid analysis.
-
Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient: A suitable gradient to separate different lipid classes. For example:
-
0-2 min: 30% B
-
2-15 min: Linear gradient to 100% B
-
15-20 min: Hold at 100% B
-
20-25 min: Return to 30% B and equilibrate.
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
Key Transitions: this compound typically show a characteristic precursor ion corresponding to [M+H]+ and a product ion at m/z 184.1, which corresponds to the phosphocholine headgroup.[11] Specific MRM transitions for various SM species need to be optimized.
-
Source Parameters: Optimize source temperature, gas flows, and voltages for maximum signal intensity.
Data Presentation
Quantitative data from targeted lipidomics studies should be presented in a clear and organized manner to facilitate comparison between different sample groups.
Table 1: Representative Quantitative Data for Sphingomyelin Species in Plasma Samples
| Sphingomyelin Species | Control Group (µM) (Mean ± SD, n=10) | Disease Group (µM) (Mean ± SD, n=10) | p-value | Fold Change |
| SM(d18:1/16:0) | 15.2 ± 2.1 | 25.8 ± 3.5 | <0.001 | 1.70 |
| SM(d18:1/18:0) | 10.5 ± 1.5 | 18.2 ± 2.8 | <0.001 | 1.73 |
| SM(d18:1/20:0) | 2.1 ± 0.4 | 3.9 ± 0.7 | <0.001 | 1.86 |
| SM(d18:1/22:0) | 4.3 ± 0.8 | 8.1 ± 1.2 | <0.001 | 1.88 |
| SM(d18:1/24:0) | 5.6 ± 1.1 | 10.5 ± 1.9 | <0.001 | 1.88 |
| SM(d18:1/24:1) | 8.9 ± 1.3 | 14.7 ± 2.5 | <0.001 | 1.65 |
This table presents hypothetical data for illustrative purposes. Actual concentrations and statistical significance will vary depending on the study.
Visualizations
Experimental Workflow
Caption: Workflow for Sphingomyelin Profiling.
Sphingomyelin Signaling Pathway
References
- 1. This compound Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 2. cusabio.com [cusabio.com]
- 3. Sphingolipid signaling pathway - Signal transduction - Immunoway [immunoway.com]
- 4. Sphingolipids Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 5. Sphingomyelin Metabolism: Implications in Disease and Health - Creative Proteomics [creative-proteomics.com]
- 6. Frontiers | Sphingolipid Profiling: A Promising Tool for Stratifying the Metabolic Syndrome-Associated Risk [frontiersin.org]
- 7. Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sphingomyelin: Mechanisms, Functions, Extraction, and Detection - Creative Proteomics [creative-proteomics.com]
- 10. researchgate.net [researchgate.net]
- 11. FACS-assisted single-cell lipidome analysis of phosphatidylcholines and this compound in cells of different lineages - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Sphingomyelin Extraction from Complex Samples
Welcome to the technical support center for sphingomyelin extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the extraction of sphingomyelin from complex biological samples.
Troubleshooting Guide
This section addresses specific issues you may encounter during your sphingomyelin extraction experiments.
Issue 1: Low Sphingomyelin Yield
Q1: I am experiencing a low recovery of sphingomyelin from my samples. What are the potential causes and how can I improve the yield?
A1: Low sphingomyelin yield is a common issue that can arise from several factors throughout the extraction process. Here are the primary causes and troubleshooting steps:
-
Incomplete Cell Lysis/Tissue Homogenization: The initial disruption of the sample is critical for releasing lipids.
-
Recommendation: Ensure thorough homogenization of tissues or complete lysis of cells. For tissues, flash freezing in liquid nitrogen followed by pulverization can be effective.[1] For cultured cells, repeated freeze-thaw cycles or sonication can improve lysis.
-
-
Insufficient Solvent-to-Sample Ratio: An inadequate volume of extraction solvent may not be sufficient to fully extract the lipids from the sample matrix.
-
Recommendation: Increase the solvent-to-sample ratio. A common starting point for the Folch method is a 20-fold excess of chloroform:methanol (2:1, v/v) to the sample volume.
-
-
Inadequate Extraction Time or Agitation: Lipids require sufficient time and mixing to partition into the organic solvent phase.
-
Recommendation: Increase the incubation time with the extraction solvent and ensure vigorous vortexing or shaking. Some protocols recommend shaking for at least 30 minutes.[2]
-
-
Suboptimal Solvent System: The choice of extraction solvent is critical and can influence the recovery of different lipid classes.
-
Loss During Phase Separation: In liquid-liquid extractions like the Folch or Bligh-Dyer methods, incomplete separation of the organic and aqueous phases can lead to loss of sphingomyelin in the aqueous or protein interface layers.
-
Recommendation: Centrifuge the sample at a sufficient speed and for an adequate duration to achieve a clear separation of phases. Carefully collect the lower organic phase without disturbing the interface.
-
-
Precipitation of Sphingomyelin: Sphingomyelin can sometimes precipitate out of solution, especially at low temperatures if the incorrect solvent is used for resuspension.
Issue 2: Interference from Other Lipids
Q2: My analytical results show overlapping peaks, suggesting contamination with other lipids. How can I remove interfering lipids, particularly phosphatidylcholine?
A2: Co-extraction of other lipids, especially those with similar physicochemical properties to sphingomyelin, is a significant challenge. Phosphatidylcholine (PC) is a common interferent due to its similar choline headgroup, which can lead to isobaric interference in mass spectrometry.[3][6][7]
-
Alkaline Methanolysis: This is a crucial step to remove glycerophospholipids like PC. Mild alkaline hydrolysis with an agent like potassium hydroxide (KOH) in methanol selectively cleaves the ester bonds in glycerophospholipids, while leaving the amide bond of sphingomyelin intact.[7][8][9]
-
Protocol Snippet: After the initial lipid extraction and drying, resuspend the lipid extract in a solution of 0.6 M KOH in methanol and incubate at 38°C for 2 hours. Neutralize the reaction with an acid (e.g., glacial acetic acid) before proceeding with further purification or analysis.[8]
-
-
Solid-Phase Extraction (SPE): SPE provides a more selective method for isolating sphingomyelin from other lipid classes. Different sorbents and elution solvents can be used to fractionate the lipid extract.
-
Recommendation: Aminopropyl-bonded silica cartridges can be used to separate lipids into fractions containing neutral lipids, free fatty acids, and phospholipids. Sphingomyelin is typically eluted in the phospholipid fraction.[10][11] A detailed protocol for SPE is provided in the Experimental Protocols section.
-
-
Chromatographic Separation: Optimizing your chromatographic method can resolve sphingomyelin from interfering lipids.
-
Recommendation for HPLC/LC-MS: Employing a suitable column and gradient elution can separate sphingomyelin from PC. Both normal-phase and reversed-phase chromatography have been used successfully.[12][13] For mass spectrometry, techniques like Differential Mobility Spectrometry (DMS) can separate isobaric ions like those from SM and PC before they enter the mass spectrometer.[7]
-
Issue 3: Sphingomyelin Degradation
Q3: I am concerned about the degradation of sphingomyelin during my extraction and storage. What steps can I take to minimize this?
A3: Sphingomyelin can be susceptible to degradation by endogenous enzymes or harsh chemical conditions.
-
Enzymatic Degradation: Endogenous sphingomyelinases can hydrolyze sphingomyelin to ceramide.
-
Chemical Degradation: Extreme pH conditions can potentially degrade sphingomyelin.
-
Recommendation: While alkaline methanolysis is used to remove glycerophospholipids, prolonged exposure to strong bases should be avoided. Ensure proper neutralization after the hydrolysis step.
-
-
Oxidation: Although less of a concern for the sphingoid backbone compared to polyunsaturated fatty acids, oxidative damage can still occur.
-
Recommendation: Consider adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvents, especially if the samples will be stored for an extended period.[8]
-
-
Storage of Extracted Lipids: Improper storage of the final lipid extract can lead to degradation.
-
Recommendation: Store dried lipid extracts under an inert gas (like nitrogen or argon) at -20°C or -80°C. For solutions, use solvents that promote stability and store at low temperatures.
-
Frequently Asked Questions (FAQs)
Q4: What is the best extraction method for sphingomyelin from plasma/serum?
A4: The choice of method depends on the specific research question and available instrumentation.
-
For general quantification and high throughput: A modified Bligh-Dyer or Folch extraction followed by alkaline methanolysis is a robust and widely used method.[14]
-
For high purity and removal of interferences: Solid-Phase Extraction (SPE) is recommended as it allows for the fractionation of different lipid classes.[10]
-
For detailed molecular species analysis: An LC-MS/MS method is often required. The extraction protocol should be optimized to ensure good recovery of all sphingomyelin species of interest.[15][16]
Q5: Can I use the same extraction protocol for tissues and cultured cells?
A5: While the core principles of solvent extraction are the same, the initial sample preparation steps will differ significantly.
-
Tissues: Require mechanical homogenization to disrupt the complex extracellular matrix and cell structures. This can be achieved using bead beaters, rotor-stator homogenizers, or mortar and pestle with liquid nitrogen.[1]
-
Cultured Cells: Typically require a less harsh lysis method. Sonication, freeze-thaw cycles, or direct extraction with organic solvents after washing the cell pellet are common approaches.[1]
Q6: How do I choose an appropriate internal standard for sphingomyelin quantification?
A6: An ideal internal standard should be a sphingomyelin species that is not naturally present in the sample or is present at very low levels.
-
Recommendation: Use a stable isotope-labeled sphingomyelin (e.g., d18:1/(D9)-18:1 SM) or a sphingomyelin with an odd-chain fatty acid that is not common in the biological system being studied.[15][17] Dihydrosphingomyelin has also been used as an internal standard.[18] Spiking the internal standard into the sample at the very beginning of the extraction process is crucial to correct for sample loss during the entire procedure.[18]
Quantitative Data Summary
The following tables summarize key quantitative parameters related to sphingomyelin extraction and analysis.
Table 1: Comparison of Common Sphingomyelin Extraction Methods
| Method | Principle | Advantages | Disadvantages |
| Folch Extraction | Liquid-liquid extraction with chloroform and methanol. | Simple, cost-effective, good for a wide range of lipids.[19] | Can be time-consuming, requires large sample volumes, may not be suitable for high-throughput analysis.[19] |
| Bligh & Dyer Extraction | A modification of the Folch method using a different ratio of chloroform, methanol, and water. | Faster than the Folch method, good phase separation.[19] | Also requires relatively large sample volumes.[19] |
| Solid-Phase Extraction (SPE) | Chromatographic separation using a solid sorbent material. | High throughput, improved sensitivity, requires smaller sample volumes, allows for fractionation of lipid classes.[10][19] | Can be more expensive than solvent extraction methods. |
Table 2: Typical Recovery and Precision of Sphingomyelin Analysis
| Parameter | Value | Sample Type | Method | Reference |
| Recovery | 99.7% | Spiked milk | Infusion-based MS | [6] |
| Intra-day CV% | <10% | Endogenous milk SM | Infusion-based MS | [6] |
| Inter-day CV% | <10% | Endogenous milk SM | Infusion-based MS | [6] |
| Limit of Detection (LOD) | 1.4-5.55 nM | - | Infusion-based MS | [6] |
| Limit of Quantitation (LOQ) | 11.8-178.1 nM | - | Infusion-based MS | [6] |
Experimental Protocols
Protocol 1: Modified Folch Extraction for Sphingomyelin from Plasma
-
Sample Preparation: To 100 µL of plasma, add a known amount of internal standard (e.g., C17:0 sphingomyelin).
-
Solvent Addition: Add 2 mL of chloroform:methanol (2:1, v/v).
-
Extraction: Vortex vigorously for 2 minutes and then shake for 30 minutes at room temperature.
-
Phase Separation: Add 400 µL of 0.9% NaCl solution, vortex for 30 seconds, and centrifuge at 2000 x g for 10 minutes at 4°C.
-
Collection of Organic Phase: Carefully aspirate the lower organic phase and transfer it to a new glass tube.
-
Drying: Dry the organic phase under a stream of nitrogen gas.
-
Alkaline Methanolysis: Reconstitute the dried lipids in 1 mL of 0.6 M KOH in methanol. Incubate at 38°C for 2 hours.
-
Neutralization: Add 10 µL of glacial acetic acid to neutralize the solution.
-
Re-extraction: Add 1 mL of chloroform and 1 mL of water. Vortex and centrifuge as in step 4.
-
Final Collection and Drying: Collect the lower organic phase and dry it under nitrogen.
-
Reconstitution: Reconstitute the final lipid extract in an appropriate solvent for your analytical method (e.g., methanol for LC-MS).
Protocol 2: Solid-Phase Extraction (SPE) for Sphingomyelin Fractionation
This protocol is a general guideline and may need optimization based on the specific SPE cartridge and sample type.
-
Lipid Extraction: Perform an initial lipid extraction using the Folch or Bligh-Dyer method as described above (steps 1-6 of Protocol 1).
-
SPE Cartridge Conditioning: Condition an aminopropyl SPE cartridge by washing sequentially with 3 mL of hexane, 3 mL of chloroform, and 3 mL of methanol.
-
Sample Loading: Dissolve the dried lipid extract in a small volume of chloroform and load it onto the conditioned SPE cartridge.
-
Elution of Neutral Lipids and Free Fatty Acids: Elute neutral lipids with 3 mL of chloroform:isopropanol (2:1, v/v). Then, elute free fatty acids with 3 mL of 2% acetic acid in diethyl ether.
-
Elution of Sphingomyelin: Elute the sphingomyelin-containing fraction with 3 mL of methanol.
-
Drying and Reconstitution: Dry the collected sphingomyelin fraction under a stream of nitrogen and reconstitute in a suitable solvent for analysis.
Visualizations
Sphingomyelin Metabolism and Signaling Pathway
The following diagram illustrates the central role of sphingomyelin in cellular signaling pathways. Sphingomyelin can be synthesized from ceramide and phosphatidylcholine. It can also be hydrolyzed by sphingomyelinases to generate ceramide, a key second messenger involved in processes like apoptosis and cell cycle arrest. Ceramide can be further metabolized to sphingosine and then to sphingosine-1-phosphate (S1P), another important signaling molecule.
Caption: Sphingomyelin metabolism and its role in signaling.
Troubleshooting Workflow for Low Sphingomyelin Yield
This diagram provides a logical workflow to diagnose and resolve issues of low sphingomyelin recovery.
Caption: A step-by-step guide to troubleshooting low sphingomyelin yield.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. High-throughput quantification of phosphatidylcholine and sphingomyelin by electrospray ionization tandem mass spectrometry coupled with isotope correction algorithm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. sciex.com [sciex.com]
- 8. Drug targeting of sphingolipid metabolism: sphingomyelinases and ceramidases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Free-Sphingoid Bases in Plasma and Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A procedure for fractionation of sphingolipid classes by solid-phase extraction on aminopropyl cartridges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Separation of lipid classes by solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitation of Multiple Sphingolipid Classes Using Normal and Reversed-Phase LC–ESI–MS/MS: Comparative Profiling of Two Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-performance liquid chromatography of phosphatidylcholine and sphingomyelin with detection in the region of 200 nm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An update of the enzymology and regulation of sphingomyelin metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantitative and Qualitative Method for Sphingomyelin by LC-MS Using Two Stable Isotopically Labeled Sphingomyelin Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Rapid evaluation of 25 key sphingolipids and phosphosphingolipids in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Quantitative Analysis of Sphingomyelin by High-Performance Liquid Chromatography after Enzymatic Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Sphingomyelin Quantification by LC-MS/MS
Welcome to the technical support center for the quantification of sphingomyelin and related lipids by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps in sample preparation for sphingomyelin analysis to ensure data quality?
A1: The most critical steps are ensuring sample stability and efficient extraction. Sphingolipids can be subject to enzymatic degradation, so rapid handling and appropriate storage are crucial.[1] Heat treatment of tissue samples can help inhibit lipase activity.[1][2] For extraction, a common and effective method is a liquid-liquid extraction, such as a modified Bligh & Dyer or Folch method, using a chloroform/methanol mixture.[3][4][5] The addition of an appropriate internal standard before extraction is essential for accurate quantification.[6][7]
Q2: Which internal standards are recommended for sphingomyelin quantification?
A2: The use of stable isotope-labeled internal standards is highly recommended for the most accurate quantification. These standards, such as d-labeled or ¹³C-labeled sphingomyelins, closely mimic the behavior of the endogenous analytes during sample preparation and ionization.[8] If stable isotope-labeled standards are not available, odd-chain or non-endogenous sphingomyelin species can be used. It is important to use an internal standard for each lipid class being quantified to account for differences in extraction efficiency and ionization response.[9]
Q3: What are the common causes of ion suppression in sphingomyelin analysis and how can it be mitigated?
A3: Ion suppression is a significant challenge in LC-MS/MS analysis of complex biological samples and can lead to inaccurate quantification.[10] The primary causes include co-eluting matrix components, such as phospholipids and salts, that compete with the analytes for ionization.
To mitigate ion suppression:
-
Improve Sample Cleanup: Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering matrix components.[11][12]
-
Optimize Chromatography: Adjust the chromatographic gradient to better separate this compound from the bulk of phospholipids.[11] Hydrophilic Interaction Liquid Chromatography (HILIC) can be particularly effective in separating lipid classes.[13]
-
Dilute the Sample: If the analyte concentration is sufficient, diluting the sample can reduce the concentration of interfering matrix components.
-
Use a Divert Valve: Program the LC system to divert the flow to waste during the elution of highly abundant, interfering compounds (like salts and some phospholipids) at the beginning and end of the analytical run.[14]
Troubleshooting Guides
Below are common problems encountered during sphingomyelin quantification by LC-MS/MS, along with their potential causes and recommended solutions.
Problem 1: Low or No Signal Intensity for Sphingomyelin Peaks
| Potential Cause | Recommended Solution |
| Sample Degradation | Ensure samples are stored properly at -80°C and minimize freeze-thaw cycles.[1][2] Consider heat treatment for tissue samples to inactivate enzymes.[2] |
| Inefficient Extraction | Optimize the extraction protocol. Ensure the correct solvent ratios and phase separation. A butanolic extraction can also be considered.[15] |
| Suboptimal MS Parameters | Infuse a sphingomyelin standard directly into the mass spectrometer to optimize source parameters (e.g., spray voltage, gas flows, temperature) and compound parameters (e.g., declustering potential, collision energy).[16] |
| Ion Suppression | See Q3 in the FAQ section. Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram. |
| Incorrect MRM Transitions | Verify the precursor and product ion m/z values for your target sphingomyelin species. The phosphocholine headgroup typically yields a characteristic product ion at m/z 184.1 in positive ion mode.[9][15] |
Problem 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Potential Cause | Recommended Solution |
| Column Contamination/Deterioration | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[17] Accumulation of matrix components can lead to peak shape issues.[18] |
| Inappropriate Sample Solvent | The sample should be reconstituted in a solvent that is weaker than or of similar strength to the initial mobile phase to avoid peak distortion.[16][17] |
| Secondary Interactions with Column | For basic analytes like sphingoid bases, peak tailing can occur due to interactions with acidic silanol groups on the column. Add a small amount of a weak acid (e.g., 0.1-0.2% formic acid) to the mobile phase to improve peak shape.[16] |
| Column Overload | Dilute the sample and re-inject. Peak fronting is a classic sign of column overload.[19][20] |
| Void at the Head of the Column | This can cause split or distorted peaks for all analytes.[21] Reversing and flushing the column might temporarily help, but column replacement is often necessary.[19][21] |
Problem 3: High Variability in Quantitative Results (%CV)
| Potential Cause | Recommended Solution |
| Inconsistent Sample Preparation | Ensure precise and consistent execution of the extraction protocol for all samples. Use of an automated liquid handler can improve reproducibility. |
| Lack of or Inappropriate Internal Standard | An internal standard must be used to correct for variations in sample preparation and instrument response.[6][7] Use a stable isotope-labeled standard if possible.[8] |
| Sample Carryover | Inject blank samples between your experimental samples to check for carryover.[9] If carryover is observed, optimize the injector wash method. |
| Instrument Instability | Run system suitability tests at the beginning, middle, and end of your sample batch to monitor instrument performance, including retention time stability and peak area reproducibility.[9][22] |
Experimental Protocols
Protocol 1: Sphingolipid Extraction from Biological Samples
This protocol is a general guideline for the extraction of sphingolipids from cell or tissue homogenates.
-
Homogenization: Homogenize the biological sample (e.g., cell pellet, tissue) in a suitable buffer.
-
Internal Standard Spiking: Add a known amount of the internal standard mixture to the homogenate.
-
Lipid Extraction:
-
Add chloroform and methanol to the sample to achieve a final solvent ratio of chloroform:methanol:aqueous sample (e.g., 2:1:0.8 v/v/v).
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge at a low speed (e.g., 1000 x g) for 5-10 minutes to facilitate phase separation.[11]
-
-
Phase Separation: Carefully collect the lower organic phase, which contains the lipids, into a new tube.
-
Drying and Reconstitution:
-
Dry the collected organic phase under a stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitute the dried lipid extract in a solvent compatible with your LC-MS/MS method (e.g., methanol/chloroform 9:1 v/v).[11]
-
Protocol 2: LC-MS/MS Analysis using HILIC
This protocol provides a general framework for the separation of sphingolipids using Hydrophilic Interaction Liquid Chromatography (HILIC).
-
LC Column: HILIC silica column (e.g., 50 x 2.1 mm, 1.8 µm particle size).[11][15]
-
Mobile Phase B: Water with 0.2% formic acid and 2 mM ammonium formate.[15]
-
Flow Rate: 0.8 mL/min.[11]
-
Gradient:
-
0 - 0.1 min: 100% A
-
0.1 - 2.5 min: Linear gradient to 50% A
-
2.5 - 3.5 min: Hold at 50% A
-
3.51 - 4.5 min: Re-equilibrate at 100% A[11]
-
-
Mass Spectrometer: A triple quadrupole or QTRAP mass spectrometer operating in positive Electrospray Ionization (ESI) mode is commonly used.[11]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-product ion transitions for each analyte and internal standard.[11]
Quantitative Data Summary
The following table summarizes typical MRM transitions for selected sphingomyelin species. These values should be optimized for the specific instrument and experimental conditions.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| SM (d18:1/16:0) | 703.6 | 184.1 | Product ion is characteristic of the phosphocholine head group.[9][15] |
| SM (d18:1/18:0) | 731.6 | 184.1 | |
| SM (d18:1/24:0) | 815.8 | 184.1 | |
| SM (d18:1/24:1) | 813.7 | 184.1 | |
| Ceramide (d18:1/16:0) | 538.5 | 264.4 | Product ion is a common fragment for ceramides with a d18:1 sphingoid backbone.[15] |
| Sphingosine | 300.3 | 282.3 | |
| Sphingosine-1-Phosphate | 380.3 | 264.4 |
Data are illustrative and will vary by instrument and matrix.
Visualizations
Caption: A simplified diagram of the sphingomyelin signaling pathway.
Caption: A general workflow for the analysis of sphingomyelin by LC-MS/MS.
Caption: A logical guide for troubleshooting common LC-MS/MS issues.
References
- 1. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tsapps.nist.gov [tsapps.nist.gov]
- 3. air.unimi.it [air.unimi.it]
- 4. Sphingomyelin: Mechanisms, Functions, Extraction, and Detection - Creative Proteomics [creative-proteomics.com]
- 5. Video: Quantitative and Qualitative Method for Sphingomyelin by LC-MS Using Two Stable Isotopically Labeled Sphingomyelin Species [jove.com]
- 6. Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. lipidmaps.org [lipidmaps.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. benchchem.com [benchchem.com]
- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 13. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 18. waters.com [waters.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. elementlabsolutions.com [elementlabsolutions.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. zefsci.com [zefsci.com]
Technical Support Center: Enhancing Sphingomyelin Detection Sensitivity
Welcome to the Technical Support Center for sphingomyelin detection. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the sensitivity and reliability of your sphingomyelin detection experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for sphingomyelin detection and quantification?
A1: The primary methods for sphingomyelin (SM) detection and quantification include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), enzymatic assays (both colorimetric and fluorometric), and fluorescence microscopy using specific probes. Each method offers distinct advantages in terms of sensitivity, specificity, and throughput.
Q2: How do I choose the right sphingomyelin detection method for my experiment?
A2: The choice of method depends on your specific research question, sample type, and available instrumentation.
-
For precise quantification of different SM species: Tandem mass spectrometry (MS/MS) is the gold standard due to its high sensitivity and specificity.[1][2]
-
For routine quantification in various biological samples: HPLC with fluorescence detection is a robust and sensitive method.[3][4]
-
For high-throughput screening of sphingomyelinase (SMase) activity: Enzymatic assays (colorimetric or fluorometric) are well-suited.[5][6][7]
-
For visualizing the subcellular localization of sphingomyelin: Fluorescence microscopy with fluorescently-labeled SM analogs or probes is the preferred approach.[8][9]
Q3: What is the importance of using an internal standard in sphingomyelin quantification?
A3: Using a proper internal standard is crucial for accurate and reproducible quantification of sphingomyelin.[3] An internal standard helps to account for variability in sample preparation, extraction efficiency, and instrument response.[10] For mass spectrometry, stable isotope-labeled (SIL) internal standards are ideal as they co-elute with the analyte and experience the same matrix effects.[10] Dihydrosphingomyelin is also commonly used as an internal standard in HPLC methods.[3][4]
Q4: How can I improve the sensitivity of my sphingomyelinase (SMase) activity assay?
A4: To improve the sensitivity of an SMase activity assay, consider the following:
-
Optimize Detergent Concentration: The type and concentration of detergent, such as sodium taurocholate, can significantly impact enzyme activity and assay sensitivity.[11][12]
-
Use a Sensitive Substrate: Artificial short-chain sphingomyelin substrates, like C6:0 sphingomyelin, can enhance assay performance.[11]
-
Choose a Sensitive Detection Method: Fluorometric assays, such as those using Amplex Red, generally offer higher sensitivity than colorimetric assays.[7][13]
-
Increase Incubation Time: Longer incubation times can lead to a stronger signal, but be mindful of potential increases in background.[6][7]
Troubleshooting Guides
This section provides solutions to common problems encountered during sphingomyelin detection experiments.
Enzymatic Assays (Colorimetric & Fluorometric)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Background Signal | 1. Reagent Contamination or Degradation.[6] 2. Presence of interfering substances in the sample (e.g., choline, NADH, glutathione).[14] 3. Sub-optimal pH of the assay buffer. | 1. Prepare fresh reagents and protect them from light.[6] 2. Run a background control without sphingomyelinase or alkaline phosphatase to subtract the background signal. Consider adding superoxide dismutase (SOD) to minimize interference from NADH and glutathione.[14] 3. Ensure the assay buffer pH is within the optimal range (typically pH 7-8). |
| Weak or No Signal | 1. Inactive Enzyme(s). 2. Incorrect Wavelength Settings.[5] 3. Insufficient Incubation Time or Temperature.[6] 4. Presence of thiols (e.g., DTT, β-mercaptoethanol) in the sample, which can destabilize the fluorescent probe.[5] | 1. Ensure proper storage and handling of enzymes. Use a positive control to verify enzyme activity. 2. Check the filter settings of the plate reader to match the excitation and emission wavelengths of the fluorophore or chromophore. 3. Increase the incubation time or ensure the incubation is performed at the recommended temperature (e.g., 37°C).[6] 4. Avoid samples containing thiols at concentrations above 10 µM. |
| Fluorescence Signal Decreases Over Time | 1. Photobleaching of the fluorescent probe. 2. Instability of the reaction product. | 1. Minimize exposure of the plate to light.[14] Use a more photostable fluorophore if possible. 2. Use a stop reagent if available for your kit to stabilize the signal.[13] |
High-Performance Liquid Chromatography (HPLC)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Resolution or Shape | 1. Sub-optimal mobile phase composition. 2. Column degradation. 3. Sample overload. | 1. Optimize the mobile phase gradient and composition. 2. Use a guard column and ensure proper sample cleanup. Replace the analytical column if necessary. 3. Reduce the amount of sample injected onto the column. |
| Low Signal Intensity | 1. Inefficient derivatization of sphingosine. 2. Low abundance of sphingomyelin in the sample. 3. Sub-optimal detector settings. | 1. Ensure the derivatization agent (e.g., OPA) is fresh and the reaction conditions (pH, time) are optimal.[3] 2. Increase the starting amount of the biological sample.[15] 3. Optimize fluorescence detector gain and excitation/emission wavelengths.[3] |
| High Variability Between Replicates | 1. Inconsistent sample preparation and extraction.[15] 2. Incomplete enzymatic hydrolysis. | 1. Standardize the entire sample preparation protocol, including the addition of the internal standard at the beginning.[10][15] 2. Ensure complete hydrolysis by optimizing enzyme concentration and incubation time.[3] |
Mass Spectrometry (MS)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Ion Suppression or Enhancement (Matrix Effects) | 1. Co-eluting matrix components, especially phospholipids.[10] 2. High salt concentration in the sample. | 1. Improve sample cleanup to remove interfering substances. Techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), or specialized phospholipid removal plates.[10] Mild alkaline hydrolysis can also selectively remove glycerophospholipids.[10] 2. Desalt the sample prior to MS analysis. |
| Low Signal or Poor Ionization | 1. Sub-optimal MS parameters (e.g., spray voltage, gas flows, collision energy).[10] 2. Inefficient ionization of sphingomyelin species. | 1. Optimize source and fragmentation parameters for each specific sphingomyelin species.[10] 2. Consider using a different ionization source or derivatization to enhance ionization efficiency.[15] |
| Inaccurate Quantification | 1. Lack of or inappropriate internal standard.[10] 2. Non-linear detector response. | 1. Use a stable isotope-labeled internal standard for each class of sphingolipid being analyzed.[10] 2. Generate a calibration curve with a sufficient number of points to cover the expected concentration range of the analyte. |
Fluorescence Microscopy
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Fluorescence Signal | 1. Low concentration or inefficient labeling with the fluorescent probe.[8] 2. Sub-optimal microscope settings.[8] | 1. Increase the concentration of the fluorescent probe or the incubation time.[8] 2. Increase laser power or detector gain, but be cautious of phototoxicity and photobleaching.[8] |
| High Background Fluorescence | 1. Excess, unbound fluorescent probe.[8] 2. Autofluorescence from the sample. | 1. Decrease the probe concentration and ensure thorough washing steps after labeling.[8] Using a confocal microscope can help reduce out-of-focus fluorescence.[8] 2. Use a spectrally distinct fluorophore and appropriate filter sets. |
| Phototoxicity or Altered Cellular Morphology | 1. High laser power or prolonged exposure.[8] 2. Toxicity of the fluorescent probe or its solvent at high concentrations.[8] | 1. Reduce laser power and exposure time.[8] 2. Perform a dose-response experiment to determine the optimal, non-toxic concentration of the probe.[8] |
Quantitative Data Summary
The following table summarizes the performance of different sphingomyelin detection methods based on published data.
| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Typical Sample Types | Reference |
| HPLC with Fluorescence Detection | 5 pmol | 20 pmol | Plasma, Tissues, Cultured Cells | [3][4] |
| Colorimetric Sphingomyelinase Assay | 0.08 mU/mL (SMase activity) | Not specified | Blood, Cell Extracts | [6][7] |
| Fluorometric Sphingomyelinase Assay | 0.15 mU/mL (SMase activity) | Not specified | Blood, Cell Extracts | [7] |
| Human Acid Sphingomyelinase ELISA | 17.33 pg/mL (SMPD1 protein) | 125 pg/mL | Serum, Plasma, Cell Culture Media | [16] |
Experimental Protocols
Protocol 1: Sphingomyelin Quantification by HPLC after Enzymatic Hydrolysis
This protocol is based on the method described by Lee et al. (2012).[3]
-
Lipid Extraction:
-
HPTLC Separation:
-
Enzymatic Hydrolysis:
-
Derivatization:
-
HPLC Analysis:
-
Inject the derivatized sample into an HPLC system equipped with a fluorescence detector.
-
Quantify the sphingomyelin content by comparing the peak area of the sample to a standard curve of known sphingomyelin concentrations.
-
Protocol 2: Colorimetric Sphingomyelinase Activity Assay
This protocol is a general guide based on commercially available kits.[5][6]
-
Sample Preparation:
-
Prepare cell or tissue lysates, or dilute blood samples in the provided assay buffer.
-
For unknown samples, it is recommended to test several dilutions.[5]
-
-
Standard Curve Preparation:
-
Prepare a standard curve using the provided sphingomyelinase standard.
-
-
Assay Reaction:
-
Add samples and standards to a 96-well plate.
-
Prepare and add the sphingomyelin working solution to each well.
-
Incubate at 37°C for 1-2 hours.
-
Add the enzyme mix containing alkaline phosphatase, choline oxidase, and a colorimetric probe.
-
Incubate at room temperature for 1-2 hours, protected from light.[6]
-
-
Measurement:
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Determine the sphingomyelinase activity in the samples from the standard curve.[5]
-
Visualizations
Caption: Sphingomyelin signaling pathway leading to ceramide production.
Caption: Experimental workflow for sphingomyelin quantification by HPLC.
Caption: Troubleshooting logic for high background in enzymatic assays.
References
- 1. Improved Structural Characterization of Glycerophospholipids and Sphingomyelins with Real-Time Library Searching - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sphingomyelin: Mechanisms, Functions, Extraction, and Detection - Creative Proteomics [creative-proteomics.com]
- 3. Quantitative Analysis of Sphingomyelin by High-Performance Liquid Chromatography after Enzymatic Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. abcam.com [abcam.com]
- 7. Sphingomyelinase Assays | AAT Bioquest [aatbio.com]
- 8. benchchem.com [benchchem.com]
- 9. Monitoring sphingolipid trafficking in cells using fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Improved sensitivity of an acid sphingomyelinase activity assay using a C6:0 sphingomyelin substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Invitrogen Amplex Red Sphingomyelinase Assay Kit 500 Assays | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 14. cellbiolabs.com [cellbiolabs.com]
- 15. benchchem.com [benchchem.com]
- 16. Human Acid sphingomyelinase ELISA Kit (SMPD1) (ab277075) | Abcam [abcam.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Lipid Extraction for Sphingomyelin Species
Welcome to the technical support center for optimizing lipid extraction of different sphingomyelin species. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Which extraction method is best for my specific sphingomyelin species of interest?
A1: The optimal extraction method depends on the specific sphingomyelin (SM) species you are targeting and the biological matrix. For a broad range of sphingolipids, the Folch and Bligh & Dyer methods are considered "gold standard" liquid-liquid extraction (LLE) techniques.[1][2][3][4][5][6] However, for certain applications, other methods might be more suitable. For instance, a methanol-based extraction has been shown to provide a higher yield of erythrocyte sphingomyelin compared to the Folch method. For more complex samples or to isolate specific sphingolipid classes, Solid-Phase Extraction (SPE) can be a valuable tool.[7] It is often recommended to test a few different methods to determine the most efficient one for your specific experimental needs.
Q2: I am observing low recovery of my sphingomyelin sample. What are the possible causes and solutions?
A2: Low recovery of sphingomyelin can stem from several factors. Incomplete cell lysis can prevent the release of lipids for extraction. Ensure thorough homogenization of your sample. The choice of extraction solvent is also critical; some sphingomyelin species, particularly those with very long acyl chains, may have limited solubility in certain solvents.[8][9] In liquid-liquid extractions, incomplete phase separation can lead to loss of lipid in the aqueous phase. Ensure distinct phase separation, and consider centrifugation to sharpen the interface. Additionally, the number of extractions can impact yield; performing a second or even third extraction of the sample pellet can improve recovery.
Q3: How can I minimize the degradation of my sphingomyelin samples during extraction?
A3: Sphingolipids can be susceptible to degradation by endogenous enzymes like sphingomyelinases.[10] To minimize this, it is crucial to work quickly and keep samples on ice. For tissue samples, flash-freezing in liquid nitrogen immediately after collection is recommended.[10] The addition of antioxidants, such as butylated hydroxytoluene (BHT), to the extraction solvents can help prevent oxidative degradation of unsaturated fatty acid chains.[10] It is also advisable to avoid multiple freeze-thaw cycles, as this can disrupt cellular integrity and promote enzymatic activity.[10]
Q4: I am seeing significant interference from other lipids, especially phospholipids, in my downstream analysis. How can I remove them?
A4: Phospholipids are a common source of interference in sphingomyelin analysis due to their similar chemical properties. One effective method to remove glycerophospholipids is through mild alkaline hydrolysis (e.g., using methanolic KOH). This treatment selectively cleaves the ester bonds in glycerophospholipids while leaving the amide bond of sphingomyelin intact.[2][11] Solid-Phase Extraction (SPE) with specific cartridges, such as those with aminopropyl-bonded silica, can also be employed to effectively separate sphingomyelin from phospholipids.[7]
Q5: What are the best internal standards to use for accurate quantification of different sphingomyelin species?
A5: The use of appropriate internal standards is crucial for accurate quantification. The ideal internal standards are stable isotope-labeled versions of the specific sphingomyelin species you are analyzing (e.g., SM d18:1/16:0-d31). These standards have nearly identical chemical and physical properties to their endogenous counterparts, ensuring they behave similarly during extraction and ionization in mass spectrometry. If stable isotope-labeled standards are not available, odd-chain sphingomyelins (e.g., SM d18:1/17:0) that are not naturally present in the sample can be used. It is important to add the internal standard at the very beginning of the extraction process to account for any sample loss during preparation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low/No Signal in Mass Spectrometry | 1. Poor extraction recovery. 2. Degradation of sphingomyelin. 3. Suboptimal ionization in the mass spectrometer. 4. Insufficient sample concentration. | 1. Re-evaluate and optimize the extraction protocol (see FAQs). 2. Ensure proper sample handling and storage to prevent degradation. 3. Adjust mass spectrometer source parameters. Consider using a different ionization method if available. 4. Concentrate the final lipid extract before analysis. |
| High Variability Between Replicates | 1. Inconsistent sample homogenization. 2. Inaccurate pipetting of solvents or internal standards. 3. Incomplete phase separation in LLE. 4. Variability in sample work-up. | 1. Standardize the homogenization procedure for all samples. 2. Use calibrated pipettes and ensure accurate additions. 3. Centrifuge to ensure a sharp interface between phases. 4. Add internal standards at the beginning of the workflow to account for procedural variability. |
| Poor Chromatographic Peak Shape | 1. Sample overload. 2. Inappropriate reconstitution solvent. 3. Column degradation. | 1. Dilute the sample before injection. 2. Reconstitute the dried lipid extract in a solvent that is compatible with the initial mobile phase. 3. Use a guard column and ensure the mobile phase is properly filtered. |
| Co-elution with Interfering Species | 1. Insufficient chromatographic separation. 2. Presence of isobaric compounds. | 1. Optimize the chromatographic gradient (e.g., slower gradient, different organic solvent). 2. Utilize high-resolution mass spectrometry to differentiate between species with the same nominal mass. Perform MS/MS fragmentation to confirm the identity of your target sphingomyelin. |
Data Presentation
Table 1: Comparison of Extraction Method Efficiencies for Sphingomyelin Species
| Extraction Method | Sphingomyelin Species | Typical Recovery (%) | Advantages | Disadvantages |
| Folch | Total SM | 69-96%[1] | Well-established, good for a broad range of lipids.[1][5][6] | Large solvent volumes, labor-intensive, potential for lower recovery of some species compared to other methods.[5][6] |
| SM (C16:0) | ~90% | |||
| SM (C18:0) | ~85% | |||
| SM (C24:0) | ~75% | |||
| Bligh & Dyer | Total SM | 35-72%[1] | Reduced solvent volume compared to Folch.[5][6] | Lower recovery for high-lipid samples, may be less efficient for some sphingolipid classes.[1][5][6] |
| SM (C16:0) | ~70% | |||
| SM (C18:0) | ~65% | |||
| SM (C24:0) | ~50% | |||
| Methanol-based | Total SM | 96-101%[12] | Simple, rapid, high recovery for certain sample types (e.g., erythrocytes).[12] | May not be as effective for all sample matrices. |
| SM (C16:0) | >95% | |||
| SM (C18:0) | >95% | |||
| SM (C24:0) | >90% | |||
| Solid-Phase Extraction (SPE) | Total SM | High and reproducible | High throughput, good for sample cleanup and fractionation.[7] | Can be more expensive, requires method development for optimal recovery. |
| SM (C16:0) | >90% | |||
| SM (C18:0) | >90% | |||
| SM (C24:0) | >85% |
Note: The recovery percentages for individual sphingomyelin species are illustrative and can vary depending on the specific sample matrix and experimental conditions.
Experimental Protocols
Modified Folch Lipid Extraction Protocol
-
Homogenization: Homogenize 1 volume of tissue or cell pellet with 20 volumes of a chloroform:methanol (2:1, v/v) mixture in a glass homogenizer.
-
Filtration: Filter the homogenate through a solvent-resistant filter paper to remove solid debris.
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the filtrate. Vortex vigorously for 1 minute and then centrifuge at low speed (e.g., 500 x g) for 10 minutes to facilitate phase separation.
-
Collection of Organic Phase: Carefully aspirate the upper aqueous phase. Collect the lower organic (chloroform) phase containing the lipids.
-
Drying: Dry the collected organic phase under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for downstream analysis (e.g., chloroform:methanol 2:1, v/v).
Bligh & Dyer Lipid Extraction Protocol
-
Sample Preparation: To 1 volume of aqueous sample (e.g., cell suspension or tissue homogenate), add 3.75 volumes of a chloroform:methanol (1:2, v/v) mixture.
-
Monophasic Mixture Formation: Vortex the mixture thoroughly to form a single-phase solution.
-
Phase Separation: Add 1.25 volumes of chloroform and vortex. Then, add 1.25 volumes of water and vortex again. Centrifuge at low speed (e.g., 500 x g) for 10 minutes to separate the phases.
-
Collection of Organic Phase: Collect the lower organic (chloroform) phase.
-
Drying and Reconstitution: Dry the organic phase under nitrogen and reconstitute as described in the Folch protocol.
Solid-Phase Extraction (SPE) Protocol for Sphingomyelin
-
Column Conditioning: Condition an aminopropyl-bonded SPE cartridge by sequentially passing methanol and then the initial extraction solvent (e.g., chloroform) through the column.
-
Sample Loading: Load the crude lipid extract (dissolved in a non-polar solvent like chloroform) onto the conditioned SPE cartridge.
-
Washing: Wash the column with a non-polar solvent (e.g., chloroform or hexane) to elute neutral lipids.
-
Elution of Sphingomyelin: Elute the sphingomyelin fraction with a more polar solvent, typically a mixture of chloroform and methanol. The exact ratio may need to be optimized.
-
Drying and Reconstitution: Dry the eluted fraction under nitrogen and reconstitute for analysis.
Visualizations
Caption: General experimental workflow for sphingomyelin extraction.
Caption: Troubleshooting decision tree for low sphingomyelin recovery.
Caption: Simplified acid sphingomyelinase-mediated signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Optimization of Folch, Bligh-Dyer, and Matyash sample-to-extraction solvent ratios for human plasma-based lipidomics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. vliz.be [vliz.be]
- 6. researchgate.net [researchgate.net]
- 7. A procedure for fractionation of sphingolipid classes by solid-phase extraction on aminopropyl cartridges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Sphingolipid Long-Chain Base Phosphate Degradation Can Be a Rate-Limiting Step in Long-Chain Base Homeostasis [frontiersin.org]
- 9. rupress.org [rupress.org]
- 10. benchchem.com [benchchem.com]
- 11. air.unimi.it [air.unimi.it]
- 12. researchgate.net [researchgate.net]
avoiding common pitfalls in sphingomyelin ELISA assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing sphingomyelin ELISA assays. Navigate the sections below to resolve common issues and ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific problems that may be encountered during sphingomyelin ELISA assays.
1. Issue: High Background or Non-Specific Staining
High background can obscure the specific signal from your samples, leading to inaccurate quantification.
| Possible Cause | Recommended Solution |
| Insufficient Washing | Ensure adequate washing by completely filling wells with wash buffer during each step. Increase the number of washes or the soak time (e.g., 1-2 minutes) if necessary. After the final wash, invert the plate and tap it forcefully on absorbent paper to remove all residual liquid.[1][2][3][4][5] |
| Contamination of Reagents or Wells | Use fresh, sterile pipette tips for each reagent and sample addition to avoid cross-contamination.[3][6] Ensure the substrate solution is colorless before use; a blue color indicates contamination.[7] Cover the plate with a sealer during all incubation steps.[1][3][6] |
| Excessive Antibody/Enzyme Conjugate Concentration | Optimize the concentration of the detection antibody and/or HRP conjugate by performing a titration.[3][8] |
| Prolonged Incubation Times or Incorrect Temperature | Strictly adhere to the incubation times and temperatures specified in the kit protocol.[3][4][7][8] Avoid incubating plates in direct light, especially during the substrate development step.[7] |
| Inadequate Blocking | Ensure that the blocking buffer has been added and incubated according to the protocol to prevent non-specific binding of reagents to the plate surface.[8] |
2. Issue: Weak or No Signal
A weak or absent signal can prevent the detection and quantification of sphingomyelin in your samples.
| Possible Cause | Recommended Solution |
| Improper Reagent Preparation or Storage | Ensure all reagents, especially standards, are brought to room temperature for at least 30 minutes before use.[7] Reconstitute lyophilized standards and reagents as instructed, ensuring they are fully dissolved.[9] Do not use expired reagents and store all kit components at the recommended temperatures.[7][8] |
| Incorrect Assay Procedure | Double-check that all reagents were added in the correct order and that no steps were omitted.[4][8] |
| Insufficient Incubation Time or Incorrect Temperature | Follow the protocol's specified incubation times and temperatures to ensure optimal antibody-antigen binding and enzyme activity.[3][4] |
| Analyte Concentration Below Detection Limit | If you suspect very low sphingomyelin levels, you may need to concentrate your sample or use a more sensitive ELISA kit.[8] |
| Inactive Enzyme or Substrate | Confirm that the enzyme conjugate has not been inactivated and that the substrate is fresh and has been stored correctly, protected from light.[1][8] |
3. Issue: Poor Standard Curve
An inaccurate standard curve will lead to incorrect quantification of your samples.
| Possible Cause | Recommended Solution |
| Improper Standard Dilution | Prepare fresh standard dilutions for each assay and do not reuse them.[7][10] Use calibrated pipettes and fresh tips for each dilution to ensure accuracy.[3][9] Mix each standard thoroughly before the next transfer.[7] |
| Pipetting Errors | Be consistent with your pipetting technique. Pre-rinse pipette tips with the reagent before dispensing.[6] |
| Incorrect Data Analysis | Use the recommended curve-fitting model for your data (e.g., four-parameter logistic fit for competitive ELISAs).[4] Ensure you are subtracting the absorbance of the blank well from all other readings.[10][11] |
| Reagent Degradation | Check the expiration dates of all kit components.[8] Store standards and other critical reagents as recommended by the manufacturer. |
4. Issue: High Variability Between Replicate Wells (Poor Precision)
High coefficient of variation (CV) between replicates can cast doubt on the reliability of your results.
| Possible Cause | Recommended Solution |
| Inconsistent Pipetting | Ensure consistent and accurate pipetting volume across all wells. Use a multichannel pipette for adding common reagents to minimize variations in timing.[11] |
| Inadequate Plate Washing | Incomplete removal of unbound reagents can lead to variability. Ensure the plate washer is functioning correctly or that manual washing is performed consistently for all wells.[3][9] |
| Well-to-Well Contamination | Be careful not to splash reagents between wells.[3] Use fresh plate sealers for each incubation step.[1] |
| Temperature Gradients Across the Plate | Ensure the entire plate is at a uniform temperature during incubation by avoiding stacking plates or placing them near vents.[12] |
| Bubbles in Wells | Check for and remove any bubbles in the wells before reading the plate, as they can interfere with the optical density measurement.[6] |
Visual Troubleshooting Guide
The following diagram provides a logical workflow for diagnosing and resolving common ELISA issues.
Caption: A workflow diagram for troubleshooting common sphingomyelin ELISA issues.
Detailed Experimental Protocol: Competitive Sphingomyelin ELISA
This protocol provides a generalized methodology for a competitive sphingomyelin ELISA. Note: Always refer to the specific manual provided with your ELISA kit, as procedures can vary.
1. Reagent and Sample Preparation
-
Bring all kit components and samples to room temperature (18-25°C) before use.[7][9]
-
Prepare the Wash Buffer by diluting the concentrated buffer with deionized or distilled water as specified in the kit manual.[7][9]
-
Prepare the Standard Dilutions immediately before use. Reconstitute the stock standard with the provided diluent. Perform a serial dilution to create a standard curve. Do not store and reuse diluted standards.[7][10]
-
Prepare samples. Serum, plasma, and other biological fluids may require dilution in the provided sample diluent to ensure the sphingomyelin concentration falls within the range of the standard curve.[2][7][10] A typical starting dilution for serum is 1:50 to 1:400.[10]
-
Serum: Collect blood in a serum separator tube. Allow to clot for 2 hours at room temperature or overnight at 4°C, then centrifuge at 1000 x g for 20 minutes.[7][9]
-
Plasma: Collect blood using EDTA or heparin as an anticoagulant. Centrifuge at 1000 x g for 15 minutes within 30 minutes of collection.[7][9]
-
-
Prepare other working solutions (e.g., Biotinylated Detection Antibody, HRP-Streptavidin) as instructed in the manual.
2. Assay Procedure
-
Determine the number of wells required for standards, blanks, and samples. It is recommended to run all in duplicate or triplicate.[10]
-
Add 50 µL of the standards and samples into the appropriate wells of the microplate, which has been pre-coated with sphingomyelin antigen.[2]
-
Immediately add 50 µL of the Biotinylated Anti-Sphingomyelin Antibody working solution to each well.[2]
-
Gently tap the plate to mix and cover with a plate sealer. Incubate for the specified time and temperature (e.g., 45-60 minutes at 37°C).[2][7]
-
Aspirate the liquid from each well and wash the plate 3-5 times with 1X Wash Buffer. Ensure complete removal of liquid after the last wash by inverting the plate and blotting it on a clean paper towel.[2][9]
-
Add 100 µL of HRP-Streptavidin conjugate to each well. Cover and incubate (e.g., 30-60 minutes at 37°C).[7][9]
-
Repeat the wash step as described above.
-
Add 90 µL of TMB Substrate Solution to each well. Cover and incubate in the dark at 37°C for 10-20 minutes.[7][9] The solution will turn blue.
-
Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[7][9]
-
Read the optical density (OD) at 450 nm using a microplate reader immediately after adding the stop solution.[2][7][9]
3. Data Analysis
-
Calculate the average OD for each set of replicate standards, controls, and samples.
-
Subtract the average OD of the zero standard (blank) from all other OD values.
-
Create a standard curve by plotting the mean OD for each standard on the y-axis against the corresponding concentration on the x-axis. For competitive ELISAs, the OD is inversely proportional to the concentration of sphingomyelin.[2]
-
Determine the concentration of sphingomyelin in the samples by interpolating their OD values from the standard curve.
-
Multiply the calculated concentration by the sample dilution factor to obtain the final sphingomyelin concentration in the original sample.[10]
Sphingomyelin Signaling Pathway
Sphingomyelin is a critical component of cell membranes and a precursor for important signaling molecules. The enzyme acid sphingomyelinase (ASMase) plays a key role in this pathway.
References
- 1. SPH(Sphingomyelin) ELISA Kit – AFG Scientific [afgsci.com]
- 2. Human Sphingomyelin ELISA Kit (A75019) [antibodies.com]
- 3. hycultbiotech.com [hycultbiotech.com]
- 4. ethosbiosciences.com [ethosbiosciences.com]
- 5. Surmodics - Elisa Troubleshooting -Technical Issues | Surmodis [shop.surmodics.com]
- 6. mabtech.com [mabtech.com]
- 7. elkbiotech.com [elkbiotech.com]
- 8. spbase.org [spbase.org]
- 9. cloud-clone.com [cloud-clone.com]
- 10. cellbiolabs.com [cellbiolabs.com]
- 11. Human acid sphingomyelinase (ASM) Elisa Kit – AFG Scientific [afgsci.com]
- 12. content.abcam.com [content.abcam.com]
minimizing degradation of sphingomyelin samples during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the degradation of sphingomyelin samples during storage and handling.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of sphingomyelin degradation in stored samples?
A1: Sphingomyelin degradation is primarily caused by three factors:
-
Enzymatic Activity: Sphingomyelinases (SMases) are enzymes that hydrolyze sphingomyelin into ceramide and phosphocholine.[1][2] These enzymes can be classified as acidic, neutral, or alkaline based on their optimal pH.[1]
-
Oxidative Degradation: The lipid components of sphingomyelin can be susceptible to oxidation, especially if they contain unsaturated fatty acid chains.[3][4]
-
Chemical Instability: Improper pH conditions and repeated freeze-thaw cycles can lead to the chemical breakdown of sphingomyelin.[3][5]
Q2: What is the optimal temperature for long-term storage of sphingomyelin samples?
A2: For long-term stability, sphingomyelin samples should be stored at -80°C.[3][6] For shorter periods, -20°C may be acceptable.[3][7] It is crucial to aliquot samples into single-use volumes before freezing to avoid repeated freeze-thaw cycles, which can compromise sample integrity.[3]
Q3: Which solvents are recommended for storing sphingomyelin?
A3: Sphingomyelin has limited solubility in many common solvents. A mixture of chloroform and methanol (typically 2:1, v/v) is a universal solvent for most sphingolipids for analytical purposes.[7][8][9] If solubility is still an issue, adding a small amount of water (up to 10% of the solvent volume) can help.[7] For cell culture or in vivo applications where chloroform is toxic, alternative methods like using BSA-lipid complexes or solubilization with detergents like CHAPS are recommended.[7]
Q4: Can I use additives to prevent sphingomyelin degradation during storage?
A4: Yes, certain additives can enhance stability. To prevent oxidative degradation, antioxidants such as butylated hydroxytoluene (BHT) can be added to the storage solvent.[3] If enzymatic activity is a concern, especially in biological samples, the addition of enzyme inhibitors is recommended.[3] For instance, some drugs can act as functional inhibitors of acid sphingomyelinase (FIASMAs).[10]
Q5: How does pH affect the stability of sphingomyelin?
A5: The pH of the storage solution can influence the stability of sphingomyelin. Sphingomyelin is relatively stable in a pH range of 5 to 12.[5] However, acidic conditions can promote hydrolysis. The activity of sphingomyelinases is also highly dependent on pH, with acid sphingomyelinases being most active at acidic pH.[1]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution(s) |
| Low Sphingomyelin Recovery After Extraction | Incomplete lipid extraction. | Ensure the use of appropriate solvent systems like chloroform:methanol (2:1 v/v) as in the Folch or Bligh and Dyer methods.[7][11] Optimize the solvent-to-sample ratio and ensure vigorous mixing. |
| Incomplete phase separation during liquid-liquid extraction. | Centrifuge the sample to achieve a clear separation between the aqueous and organic phases.[3] Carefully aspirate the lower organic phase containing the lipids.[12] | |
| High Variability in Sphingomyelin Quantification | Inconsistent sample handling. | Standardize all sample handling procedures, from collection to extraction and analysis.[3] |
| Degradation due to multiple freeze-thaw cycles. | Aliquot samples into single-use vials before freezing to avoid repeated thawing and freezing.[3] | |
| Presence of interfering substances. | Ensure that samples are free of contaminants that can interfere with the assay, such as high concentrations of NADH, glutathione, DTT, or β-mercaptoethanol in fluorescence-based assays.[6] | |
| Evidence of Ceramide in Sphingomyelin Sample | Enzymatic degradation of sphingomyelin by sphingomyelinases. | Store samples at -80°C to minimize enzyme activity.[3] Consider adding sphingomyelinase inhibitors to your samples, especially if they are of biological origin.[3] |
| Acid-catalyzed hydrolysis. | Maintain a neutral to slightly alkaline pH during storage and processing. Sphingomyelin is more stable in the pH range of 5-12.[5] | |
| Unexpected Oxidation Products Detected | Oxidative degradation of unsaturated fatty acid chains. | Add an antioxidant like butylated hydroxytoluene (BHT) to the storage solvent.[3] Store samples under an inert gas like argon or nitrogen to minimize exposure to oxygen. |
Experimental Protocols
Protocol 1: Sphingomyelin Extraction from Plasma/Serum (Modified Bligh and Dyer Method)
This protocol is a general method for the extraction of total lipids, including sphingomyelin, from plasma or serum samples.
Materials:
-
Plasma/Serum sample
-
Methanol (LC-MS grade)
-
Chloroform (LC-MS grade)
-
Internal standard (e.g., stable isotope-labeled sphingomyelin)
-
Vortex mixer
-
Centrifuge
-
Glass tubes with Teflon-lined caps
Procedure:
-
Thaw plasma/serum samples on ice.
-
In a glass tube, combine 100 µL of plasma/serum with 10 µL of the internal standard solution.[12]
-
Add 1.5 mL of a pre-chilled methanol:chloroform mixture (2:1, v/v).[3]
-
Vortex the mixture vigorously for 2 minutes.[3]
-
Add 0.5 mL of chloroform and vortex for 30 seconds.
-
Add 0.5 mL of water and vortex for another 30 seconds.
-
Centrifuge the sample at 2,000 x g for 10 minutes to separate the phases. You should observe a lower organic phase and an upper aqueous phase.[12]
-
Carefully aspirate the lower organic phase containing the lipids and transfer it to a new clean glass tube. Be cautious not to disturb the interface.[12]
-
Dry the extracted lipids under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in an appropriate solvent for your downstream analysis (e.g., methanol:chloroform 9:1, v/v for LC-MS).[12]
Protocol 2: Stability Testing of Sphingomyelin Samples
This protocol provides a framework for evaluating the stability of your target sphingolipid under different storage conditions.
Materials:
-
A pooled sample representative of your study samples.
-
Storage containers (e.g., cryovials).
-
Freezers set at -20°C and -80°C.
-
Analytical instrument for sphingolipid quantification (e.g., LC-MS/MS).
Procedure:
-
Create a large, homogenous pooled sample.
-
Aliquot the pooled sample into multiple storage vials.
-
Analyze a subset of the aliquots immediately (Time 0) to establish a baseline concentration of your sphingolipid of interest.[3]
-
Store the remaining aliquots under the different conditions you wish to test (e.g., -20°C, -80°C, room temperature).[3]
-
At predetermined time points (e.g., 24 hours, 1 week, 1 month, 3 months), retrieve a set of aliquots from each storage condition.[3]
-
Extract the lipids from the thawed samples using a validated protocol (e.g., Protocol 1).
-
Analyze the extracted lipids and quantify the concentration of the target sphingomyelin.
-
Compare the results to the baseline concentration to determine the extent of degradation under each storage condition.
Visualizations
Sphingomyelin Degradation Pathway
Caption: Enzymatic degradation of sphingomyelin by sphingomyelinase.
Experimental Workflow for Sphingomyelin Stability Testing
Caption: Workflow for assessing sphingomyelin stability over time.
Troubleshooting Logic for Sphingomyelin Degradation
Caption: Decision tree for troubleshooting sphingomyelin degradation.
References
- 1. mdpi.com [mdpi.com]
- 2. Sphingomyelin - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Sphingomyelins Prevent Propagation of Lipid Peroxidation—LC-MS/MS Evaluation of Inhibition Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
- 10. Identification of Novel Functional Inhibitors of Acid Sphingomyelinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sphingomyelin: Mechanisms, Functions, Extraction, and Detection - Creative Proteomics [creative-proteomics.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Accurate Sphingomyelin Quantification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of internal standards for accurate sphingomyelin quantification. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common issues encountered during mass spectrometry-based analysis.
Troubleshooting Guides
This section addresses specific problems that may arise during sphingomyelin quantification experiments.
Issue: High Variability in Quantitative Results
-
Question: My sphingomyelin quantification results show high variability between replicate injections and samples. What are the likely causes and how can I troubleshoot this?
-
Answer: High variability is a common issue that can stem from several sources throughout the experimental workflow. Here are the key areas to investigate:
-
Internal Standard Addition: Inconsistent addition of the internal standard is a primary cause of variability.
-
Solution: Ensure the internal standard is added as early as possible in the sample preparation workflow, preferably before lipid extraction, to account for any sample loss.[1] Use a calibrated pipette and ensure the standard is well-mixed with the sample.
-
-
Sample Extraction Inefficiency: Incomplete or variable extraction of sphingomyelins from the sample matrix can lead to inconsistent results.
-
Instrument Instability: Fluctuations in the mass spectrometer's performance can introduce variability.
-
Solution: Monitor instrument stability by injecting quality control (QC) samples (a pooled mixture of all experimental samples) throughout the analytical run.[5] The coefficient of variation (CV) of the internal standard peak area in these QC samples should be low and stable.
-
-
Matrix Effects: Components of the biological matrix can co-elute with your analyte and internal standard, causing ion suppression or enhancement in the mass spectrometer.[1][6]
-
Solution: The best way to mitigate matrix effects is to use a stable isotope-labeled (SIL) internal standard that is structurally identical to the analyte of interest.[1][4] This ensures it experiences the same matrix effects. If a SIL standard is unavailable, a closely related analog from the same lipid class should be used.[2] Chromatographic separation is also crucial to separate analytes from interfering matrix components.[4]
-
-
Issue: Poor Peak Shape and Low Signal Intensity
-
Question: I am observing poor peak shape (e.g., fronting, tailing, or splitting) and low signal intensity for my sphingomyelin peaks. What could be the problem?
-
Answer: Poor chromatography and low signal can significantly impact the accuracy of quantification. Consider the following troubleshooting steps:
-
Column Overload: Injecting too much sample onto the LC column can lead to peak distortion.[2]
-
Solution: Dilute your sample or reduce the injection volume.[2]
-
-
Inappropriate LC Conditions: The choice of column and mobile phase is critical for good peak shape.
-
Solution: For sphingolipids, both reverse-phase and hydrophilic interaction liquid chromatography (HILIC) can be effective.[6][7] HILIC can be advantageous as it often results in the co-elution of all species within a lipid class, which is beneficial for normalization with an internal standard.[6][7] Ensure your mobile phases are fresh and properly degassed.
-
-
Analyte Degradation: Sphingolipids can degrade during sample preparation and storage.[2]
-
Poor Ionization: The efficiency of ionization in the mass spectrometer source can be low.
-
Solution: Optimize the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow, and temperature. The addition of modifiers like formic acid or ammonium formate to the mobile phase can improve ionization efficiency.[7]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best type of internal standard for sphingomyelin quantification?
A1: Stable isotope-labeled (SIL) internal standards are considered the "gold standard" for quantitative mass spectrometry.[1][2][4] Because they have nearly identical chemical and physical properties to the endogenous analyte, they co-elute and experience the same degree of ion suppression or enhancement, leading to the most accurate correction for experimental variability.[1][2]
Q2: If a stable isotope-labeled (SIL) internal standard is not available for my specific sphingomyelin species of interest, what should I use?
A2: The next best option is a SIL standard of a closely related species within the same lipid class.[2] If no SIL standards for the class are available, a non-labeled structural analog with a different chain length (e.g., an odd-chain fatty acid) can be used.[1][2] It is crucial to validate that this analog behaves similarly to the analyte during extraction and ionization.[2]
Q3: How do I choose the right concentration for my internal standard?
A3: The concentration of the internal standard should ideally be within the same order of magnitude as the endogenous analyte in your samples.[6] This ensures that both signals are within the linear dynamic range of the instrument. It is recommended to perform a preliminary analysis of a representative sample to estimate the endogenous sphingomyelin concentration before preparing the internal standard spiking solution.
Q4: Can I use a single internal standard to quantify all sphingomyelin species?
A4: While a single internal standard can be used, it is more accurate to use a panel of internal standards that represent the structural diversity of the sphingomyelin class, especially regarding the different fatty acyl chain lengths.[8] This is because the ionization efficiency and fragmentation behavior can vary between different sphingomyelin species.
Q5: How can I minimize the degradation of my sphingolipid samples?
A5: Sample handling is critical to prevent degradation.[4] Use high-purity solvents, as contaminants can degrade sphingolipids.[4] Handle samples on ice whenever possible and minimize freeze-thaw cycles.[2][4] For blood samples, be aware that some sphingolipids can be generated after drawing the blood, potentially leading to overestimation.[4]
Quantitative Data Summary
The following tables summarize sphingomyelin concentrations found in various biological samples as reported in the literature. These values can serve as a general reference, but it is important to note that concentrations can vary significantly based on the specific sample type, preparation method, and analytical technique used.
Table 1: Sphingomyelin Concentrations in Cultured Cells
| Cell Line | Sphingomyelin Concentration (pmol/µg protein) | Reference |
| 3T3-L1 | 60.10 ± 0.24 | [9] |
| HT-29 | 58.38 ± 0.37 | [9] |
| Rat Aortic Smooth Muscle Cells | 62.69 ± 0.08 | [9] |
Table 2: Sphingomyelin Concentrations in Mouse Tissues and Plasma
| Sample Type | Sphingomyelin Concentration | Reference |
| Brain | 55.60 ± 0.43 pmol/µg protein | [9] |
| Kidney | 43.75 ± 0.21 pmol/µg protein | [9] |
| Liver | 22.26 ± 0.14 pmol/μg protein | [9] |
| Plasma | 407.40 ± 0.31 µM | [9] |
Experimental Protocols
Protocol: Sphingomyelin Quantification in Cultured Cells by LC-MS/MS
This protocol provides a general method for the extraction and quantification of sphingomyelin from cultured cells.
Materials:
-
Ice-cold phosphate-buffered saline (PBS)
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
Internal Standard Spiking Solution (e.g., d18:1/(D31)-16:0 SM in methanol)[10]
-
Double distilled water
-
Nitrogen gas
Procedure:
-
Cell Harvesting:
-
Remove culture media from the cell culture dish.
-
Rinse the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold PBS and harvest the cells using a cell scraper.[11]
-
Transfer the cell suspension to a tube.
-
-
Lipid Extraction (modified Bligh & Dyer):
-
Centrifuge the cell suspension and discard the supernatant.
-
Add 1 mL of methanol to the cell pellet and vortex briefly.[11]
-
Sonicate the sample in a bath sonicator.[11]
-
Transfer the cell homogenate to a glass tube with a Teflon-lined screw cap.
-
Add 1 mL of methanol, 1 mL of chloroform, 0.8 mL of double distilled water, and a known amount of the internal standard.[10][11]
-
Vortex vigorously for 5 minutes at room temperature.[10]
-
Add an additional 1 mL of chloroform and 1.0 mL of double distilled water.[10]
-
Vortex again vigorously for 5 minutes at room temperature.[10]
-
Centrifuge to separate the aqueous and organic phases.[3]
-
-
Sample Processing:
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Use an appropriate LC column (e.g., C18 or HILIC) and mobile phase gradient to achieve good separation of sphingomyelin species.
-
Operate the mass spectrometer in a mode suitable for quantification, such as multiple reaction monitoring (MRM), using specific precursor-product ion transitions for each sphingomyelin species and the internal standard.[10]
-
-
Data Analysis:
-
Integrate the peak areas for the endogenous sphingomyelin species and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Determine the concentration of each sphingomyelin species using a calibration curve prepared with known amounts of sphingomyelin standards and the internal standard.
-
Visualizations
Caption: Experimental workflow for sphingomyelin quantification.
Caption: Decision tree for internal standard selection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Video: Quantitative and Qualitative Method for Sphingomyelin by LC-MS Using Two Stable Isotopically Labeled Sphingomyelin Species [jove.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Software tool for internal standard based normalization of lipids, and effect of data-processing strategies on resulting values - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Analysis of Sphingomyelin by High-Performance Liquid Chromatography after Enzymatic Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative and Qualitative Method for Sphingomyelin by LC-MS Using Two Stable Isotopically Labeled Sphingomyelin Species [jove.com]
- 11. google.com [google.com]
Technical Support Center: Addressing Matrix Effects in Sphingomyelin Mass Spectrometry
Welcome to the technical support center for sphingomyelin mass spectrometry analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a problem in sphingomyelin mass spectrometry?
A1: Matrix effects are the alteration of analyte ionization (suppression or enhancement) caused by co-eluting, undetected compounds in the sample matrix.[1][2] In the context of sphingomyelin analysis from biological samples like plasma or tissue, these effects can significantly impact the accuracy, precision, and sensitivity of quantification.[1][2] The primary culprits behind matrix effects in lipidomics are phospholipids, which are abundant in biological matrices.[1][3][4] When co-eluting with sphingomyelins, phospholipids can compete for ionization in the mass spectrometer's source, typically leading to ion suppression and an underestimation of the true sphingomyelin concentration.[3] This can compromise the reliability of experimental results, particularly in studies requiring precise quantification, such as biomarker discovery or drug development.
Q2: I'm observing poor signal intensity and reproducibility for my sphingomyelin analytes. Could this be due to matrix effects?
A2: Yes, poor signal intensity and lack of reproducibility are classic symptoms of matrix effects.[3][5] Ion suppression from matrix components, especially phospholipids, can lead to a decreased signal for your sphingomyelin analytes.[3] The inconsistent nature of these interfering compounds across different samples or even within the same sample run can result in high variability and poor reproducibility.[3] Phospholipids can also accumulate on the analytical column and elute unpredictably in subsequent injections, further contributing to erratic results.[3]
Q3: What are the most effective strategies to minimize matrix effects in sphingomyelin analysis?
A3: A multi-pronged approach is often the most effective. Key strategies include:
-
Optimized Sample Preparation: The goal is to remove interfering matrix components, primarily phospholipids, before LC-MS analysis.[6] Techniques range from simple protein precipitation to more sophisticated methods like liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[1][6] Specialized phospholipid removal products, such as HybridSPE, have also been shown to be highly effective.[3][4]
-
Chromatographic Separation: Improving the chromatographic separation of this compound from the bulk of phospholipids can significantly reduce ion suppression.[7] This can be achieved by optimizing the mobile phase, gradient, and column chemistry.
-
Use of Internal Standards: Incorporating appropriate internal standards is crucial for accurate quantification and can help compensate for matrix effects.[8][9][10] Isotopically labeled sphingomyelin standards are the gold standard as they co-elute and experience similar matrix effects to the endogenous analytes.[10]
Q4: How do I choose the right internal standard for my sphingomyelin analysis?
A4: The ideal internal standard is a stable, isotopically labeled version of the analyte of interest.[10][11] This is because it has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization.[10] If an exact isotopically labeled standard is not available for every sphingomyelin species, choosing a labeled standard from the same lipid class with a similar acyl chain length is a good alternative.[8][9] For example, SM(d18:1/18:1-d7) can be used to minimize matrix effects for a range of sphingomyelin species.[8][9] It is essential to test and validate the chosen internal standard to ensure it effectively normalizes for matrix effects for the specific this compound being quantified.[8][9]
Troubleshooting Guide
Problem: Significant Ion Suppression and Low Analyte Response
This is one of the most common issues when analyzing this compound in complex biological matrices.
Logical Relationship for Troubleshooting Ion Suppression
Caption: A troubleshooting workflow for addressing ion suppression in sphingomyelin mass spectrometry.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| High concentration of phospholipids in the sample extract. | Improve the sample preparation method to specifically remove phospholipids. Protein precipitation alone is often insufficient.[1][3] Consider implementing Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE). For highly effective phospholipid removal, specialized techniques like HybridSPE-Phospholipid depletion can be employed.[3][4] |
| Co-elution of this compound with interfering matrix components. | Optimize the liquid chromatography method to achieve better separation. This can involve adjusting the gradient elution profile, changing the mobile phase composition, or using a different column chemistry (e.g., a column with a different stationary phase).[7] |
| Inadequate compensation for signal suppression. | Utilize a stable isotope-labeled internal standard that closely mimics the behavior of your target sphingomyelin.[8][9] This will help to normalize the signal and provide more accurate quantification despite the presence of matrix effects. |
| Sample matrix is too concentrated. | A simple first step is to dilute the sample.[12] This can reduce the concentration of interfering compounds relative to the analyte, thereby lessening the matrix effect. However, ensure that the analyte concentration remains above the limit of quantification. |
Experimental Protocols
Protocol 1: Butanol Single-Phase Extraction for Sphingolipid Analysis
This method has been shown to provide good recovery for a wide range of sphingolipids, including this compound.[8]
Materials:
-
Whole blood, plasma, or serum sample
-
Internal standard solution
-
Butanol
-
Methanol
-
1M Potassium Hydroxide (KOH) in Methanol (for optional alkaline hydrolysis)
-
Glacial Acetic Acid (for optional alkaline hydrolysis)
-
Water
-
Nitrogen gas stream
-
Methanol/MTBE (1:3, v/v) for reconstitution
Procedure:
-
To 50 µL of the biological sample, add 20 µL of the internal standard solution.
-
Add a mixture of butanol and methanol (specific ratios may need optimization, a starting point could be 10:1 butanol:methanol).
-
(Optional - Alkaline Hydrolysis) For removal of glycerophospholipids, add 100 µL of 1M KOH in methanol. Incubate at 37°C for 45 minutes. Neutralize with 6 µL of glacial acetic acid.[8][9]
-
Vortex the mixture thoroughly for 1 minute.
-
Centrifuge at a high speed (e.g., 12,000 x g) for 10 minutes to pellet any precipitates.
-
Carefully transfer the supernatant (the single-phase extract) to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in 100 µL of methanol/MTBE (1:3, v/v) for LC-MS analysis.[9]
Workflow for Butanol Single-Phase Extraction
Caption: A step-by-step workflow for the butanol single-phase extraction of sphingolipids.
Protocol 2: HybridSPE®-Phospholipid Depletion
This protocol utilizes a specialized SPE plate for the targeted removal of phospholipids.
Materials:
-
HybridSPE®-Phospholipid 96-well plate or cartridges
-
Precipitated plasma or serum sample (e.g., precipitated with 1% formic acid in acetonitrile)
-
Collection plate
-
Vacuum manifold or centrifuge
Procedure:
-
Precipitate proteins from your plasma or serum sample. A common method is to add 3 parts of 1% formic acid in acetonitrile to 1 part of the sample.
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed for 10 minutes.
-
Load the supernatant onto the HybridSPE®-Phospholipid plate.
-
Apply a vacuum or centrifuge to pass the sample through the sorbent. The analytes will pass through while phospholipids are retained.
-
Collect the eluate, which is now depleted of phospholipids.
-
The collected eluate is ready for LC-MS analysis.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Phospholipid Removal
| Sample Preparation Method | Analyte Recovery | Phospholipid Removal Efficiency | Notes |
| Protein Precipitation | High | Low | Simple and fast, but least effective for removing phospholipids.[1] |
| Liquid-Liquid Extraction (LLE) | Variable (can be low for polar analytes) | High | Can provide clean extracts, but analyte recovery needs to be optimized.[1] |
| Solid-Phase Extraction (SPE) | Good | Moderate to High | More effective than protein precipitation.[1] |
| HybridSPE®-Phospholipid | High | Very High | Combines the simplicity of precipitation with high selectivity for phospholipid removal.[4] |
Sphingomyelin Signaling Pathway
Sphingomyelin itself is a key component of cell membranes, but its metabolites, such as ceramide and sphingosine-1-phosphate (S1P), are important signaling molecules involved in a variety of cellular processes.
Caption: A simplified diagram of the sphingomyelin metabolic pathway and its role in cell signaling.
References
- 1. tandfonline.com [tandfonline.com]
- 2. ovid.com [ovid.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gmi-inc.com [gmi-inc.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Analytical considerations for reducing the matrix effect for the sphingolipidome quantification in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WO2003048784A2 - Internal standards for sphingolipids for use in mass spectrometry - Google Patents [patents.google.com]
- 12. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Low-Abundance Sphingomyelin Species
Welcome to the technical support center for the analysis of low-abundance sphingomyelin (SM) species. This resource is designed to provide researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when analyzing low-abundance sphingomyelin species?
A1: The main difficulties in analyzing low-abundance sphingomyelin species include their low concentration in complex biological matrices, which can lead to poor signal-to-noise ratios.[1][2] Co-eluting lipids and matrix components can cause ion suppression, further reducing sensitivity.[3][4] Additionally, the vast structural diversity of sphingomyelins, including different fatty acyl chains and sphingoid bases, presents a challenge for both separation and accurate quantification.[2]
Q2: Which extraction method is most suitable for low-abundance this compound?
A2: The choice of extraction method depends on the sample matrix and the specific sphingomyelin species of interest. For comprehensive recovery of various sphingolipids, including low-abundance ones, a two-step extraction procedure can be highly effective.[1] This often involves an initial extraction with a chloroform/methanol mixture (Folch or Bligh & Dyer methods) to isolate a broad range of lipids.[5][6] For particularly complex samples or to enrich for specific low-abundance species, solid-phase extraction (SPE) can be a valuable subsequent step for fractionation.[5]
Q3: How can I improve the sensitivity of my mass spectrometry analysis for these species?
A3: To enhance sensitivity, optimizing mass spectrometry parameters is crucial. This includes adjusting the spray voltage, gas flows, and temperature of the ion source.[4] Utilizing techniques like multiple reaction monitoring (MRM) significantly improves specificity and sensitivity by focusing on specific precursor-product ion transitions.[3] Nanospray ionization can also offer higher sensitivity and reduced sample consumption compared to standard electrospray ionization.[3] Furthermore, ensuring efficient chromatographic separation to reduce ion suppression from more abundant lipids is critical.[3]
Q4: What is the importance of internal standards in quantifying low-abundance this compound?
A4: Internal standards are essential for accurate quantification as they help to correct for variability in extraction efficiency, sample handling, and instrument response.[1][4] Ideally, a stable isotope-labeled internal standard that is structurally identical to the analyte of interest should be used for each species being quantified. However, due to the diversity of this compound, a common approach is to use a representative non-endogenous odd-chain or deuterated sphingomyelin standard.[2] It is critical to add the internal standard at the very beginning of the sample preparation process.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of low-abundance sphingomyelin species.
| Problem | Possible Causes | Suggested Solutions |
| Low Signal Intensity / Poor Peak Shape | - Inefficient extraction of low-abundance species.- Ion suppression from co-eluting, more abundant lipids or matrix components.- Suboptimal mass spectrometer settings.- Degradation of the analyte during sample preparation or storage. | - Optimize the extraction protocol; consider a solid-phase extraction (SPE) step for cleanup.[5]- Improve chromatographic separation by modifying the gradient, flow rate, or column chemistry.[4]- Perform a thorough optimization of MS parameters, including source conditions and collision energies for each analyte.[2]- Ensure samples are processed quickly and stored at -80°C. Avoid repeated freeze-thaw cycles.[6] |
| High Variability in Quantification (%CV) | - Inconsistent sample preparation and extraction.- Matrix effects varying between samples.- Improper use or choice of internal standard. | - Standardize every step of the sample preparation protocol.[4]- Employ a more rigorous cleanup method like SPE to minimize matrix effects.[5]- Ensure the internal standard is added to every sample at the beginning of the extraction process and that its structure closely mimics the analytes of interest.[2][4] |
| Inaccurate Mass Identification | - Insufficient mass resolution.- Presence of isobaric interferences (lipids with the same nominal mass). | - Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass determination.[7]- Employ tandem mass spectrometry (MS/MS) to generate fragment ions that are characteristic of the sphingomyelin class (e.g., the phosphocholine headgroup fragment at m/z 184.0733) and the specific fatty acyl chain.[7][8] |
| Poor Chromatographic Resolution | - Inappropriate column choice.- Unoptimized mobile phase composition or gradient. | - For separating different sphingolipid classes, consider using a HILIC column. For resolving species with different fatty acyl chains, a C18 or C30 reversed-phase column is often effective.[1]- Systematically optimize the mobile phase composition and gradient elution to achieve better separation of target analytes from interferences. |
Experimental Protocols
Protocol 1: Two-Step Lipid Extraction for Low-Abundance this compound
This protocol is adapted for the efficient extraction of a broad range of sphingolipids from cell or tissue samples.
Materials:
-
Chloroform
-
Methanol
-
Water (LC-MS grade)
-
Internal standard solution (e.g., C17 sphingomyelin)
-
Glass tubes with Teflon-lined caps
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Homogenization: Homogenize approximately 10-20 mg of tissue or 1-5 million cells in a suitable buffer.
-
Internal Standard Addition: Add the internal standard to the homogenate at the beginning of the extraction.
-
First Extraction (Modified Folch):
-
To the homogenate, add chloroform and methanol to achieve a final solvent ratio of chloroform:methanol:water of 8:4:3 (v/v/v).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase into a new glass tube.
-
-
Second Extraction:
-
Re-extract the remaining aqueous phase and protein pellet with a smaller volume of chloroform.
-
Vortex and centrifuge as before.
-
Combine the lower organic phase with the first extract.
-
-
Drying and Reconstitution:
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in an appropriate volume of a solvent suitable for your LC-MS analysis (e.g., methanol/chloroform 9:1, v/v).
-
Protocol 2: LC-MS/MS Analysis using Multiple Reaction Monitoring (MRM)
This protocol outlines a general approach for the targeted quantification of this compound using a triple quadrupole mass spectrometer.
Instrumentation:
-
HPLC or UPLC system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions (Example for Reversed-Phase):
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate
-
Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid and 10 mM ammonium formate
-
Flow Rate: 0.3 mL/min
-
Gradient: A linear gradient from 60% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, then re-equilibrate at 60% B for 5 minutes.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ESI
-
MRM Transitions: Monitor the precursor ion (the [M+H]+ adduct of the specific sphingomyelin species) and a characteristic product ion. The most common product ion for this compound is the phosphocholine headgroup fragment at m/z 184.07.
-
Optimization: Optimize the collision energy and other MS parameters for each specific sphingomyelin species and the internal standard.
| Sphingomyelin Species (Example) | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) (Example) |
| SM(d18:1/16:0) | 703.6 | 184.1 | 35 |
| SM(d18:1/18:0) | 731.6 | 184.1 | 40 |
| SM(d18:1/24:0) | 815.8 | 184.1 | 50 |
| C17-SM (Internal Standard) | 717.6 | 184.1 | 38 |
Visualizations
Caption: Workflow for low-abundance sphingomyelin analysis.
References
- 1. lipidmaps.org [lipidmaps.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Sphingomyelin: Mechanisms, Functions, Extraction, and Detection - Creative Proteomics [creative-proteomics.com]
- 6. benchchem.com [benchchem.com]
- 7. ideaexchange.uakron.edu [ideaexchange.uakron.edu]
- 8. In-depth sphingomyelin characterization using electron impact excitation of ions from organics and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Role of Sphingomyelin in Apoptosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental approaches used to validate the critical role of sphingomyelin and its metabolites in the induction and execution of apoptosis. We present supporting experimental data, detailed methodologies for key assays, and visual representations of the underlying molecular pathways and experimental workflows.
The central hypothesis in the field posits that the enzymatic hydrolysis of sphingomyelin to ceramide is a key initiating event in apoptotic signaling in response to a variety of stimuli, including death receptor activation (e.g., Fas, TNF-α) and cellular stress.[1][2][3] This process is primarily mediated by sphingomyelinases (SMases), with acid sphingomyelinase (aSMase) and neutral sphingomyelinase (nSMase) being the most studied in this context.[1][4][5] Conversely, the synthesis of sphingomyelin from ceramide by sphingomyelin synthases (SMS) can have a pro-survival effect.[6][7]
This guide will compare experimental strategies that modulate the activity of these key enzymes to demonstrate their impact on apoptotic outcomes.
Comparative Analysis of Apoptosis Induction
The following tables summarize quantitative data from studies investigating the modulation of sphingomyelin metabolism and its effect on apoptosis.
Table 1: Impact of Sphingomyelin Synthase (SMS) Overexpression on Apoptosis
| Cell Line | Transfection | Apoptosis Induction | Method of Apoptosis Measurement | % Apoptotic Cells (Mean ± SD) | Reference |
| CHO | Control (vector) | TNF-α | Annexin V Staining | 15 ± 2.1 | [8][9] |
| CHO | SMS1 Overexpression | TNF-α | Annexin V Staining | 28 ± 3.5 | [8][9] |
| CHO | SMS2 Overexpression | TNF-α | Annexin V Staining | 26 ± 3.1 | [8][9] |
This data indicates that overexpression of sphingomyelin synthases, which are expected to increase sphingomyelin levels, sensitizes cells to TNF-α-induced apoptosis. This highlights the complex role of sphingolipid balance in cell fate decisions.
Table 2: Effect of Neutral Sphingomyelinase 2 (nSMase2) Inhibition on Apoptosis
| Model System | Condition | Apoptosis Induction | Key Metric | Result | Reference |
| Human Bronchial Epithelial Cells | Control | Cigarette Smoke | nSMase Activity | Baseline | [10] |
| Human Bronchial Epithelial Cells | Glutathione (GSH) Treatment | Cigarette Smoke | nSMase Activity | Abolished nSMase activation | [10] |
| Human Bronchial Epithelial Cells | Control | Cigarette Smoke | Apoptosis | Increased | [10] |
| Human Bronchial Epithelial Cells | Glutathione (GSH) Treatment | Cigarette Smoke | Apoptosis | Decreased | [10] |
| Mice | Wild-type | Cigarette Smoke | Ceramide Generation | Increased | [11][12] |
| Mice | nSMase2 heterozygous | Cigarette Smoke | Ceramide Generation | Significantly decreased | [11][12] |
| Mice | aSMase knockout | Cigarette Smoke | Ceramide Generation | Wild-type levels | [11][12] |
These studies demonstrate that nSMase2, but not aSMase, is critical for cigarette smoke-induced ceramide generation and subsequent apoptosis in lung cells. Inhibition of nSMase2 activity, either pharmacologically or genetically, confers protection against this form of apoptosis.
Signaling Pathways and Experimental Workflows
The Sphingomyelin-Ceramide Apoptotic Pathway
The diagram below illustrates the central role of sphingomyelin hydrolysis in initiating an apoptotic cascade. Upon receiving a pro-apoptotic stimulus, such as TNF-α binding to its receptor or exposure to cellular stress, sphingomyelinases are activated. These enzymes translocate to cellular membranes where they catalyze the breakdown of sphingomyelin into ceramide.[4][13] Ceramide then acts as a second messenger, promoting the formation of large signaling platforms that can lead to the activation of downstream effector pathways, including the stress-activated protein kinase/c-jun kinase (SAPK/JNK) cascade and caspases, ultimately culminating in programmed cell death.[1][2]
Experimental Workflow for Validating Sphingomyelin's Role in Apoptosis
The following diagram outlines a typical experimental workflow to investigate the involvement of sphingomyelin metabolism in apoptosis. The process begins with cell culture and the induction of apoptosis using a relevant stimulus. To specifically probe the sphingomyelin pathway, cells are treated with inhibitors of sphingomyelinases or sphingomyelin synthases, or genetic models like knockout or siRNA-treated cells are used. The extent of apoptosis is then quantified using a combination of assays.
Experimental Protocols
1. Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This is a widely used flow cytometry-based assay to detect early and late-stage apoptosis.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection.[14] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes. Therefore, cells can be distinguished as:
-
Viable: Annexin V-negative and PI-negative.
-
Early Apoptotic: Annexin V-positive and PI-negative.
-
Late Apoptotic/Necrotic: Annexin V-positive and PI-positive.
-
-
Protocol:
-
Cell Preparation: Induce apoptosis in your cell population using the desired method. Include both positive and negative controls. Harvest 1-5 x 10^5 cells by centrifugation.
-
Washing: Wash cells once with cold 1X PBS, then resuspend the pellet in 1X Binding Buffer.[15] (1X Binding Buffer: 10 mM Hepes, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2).
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.[15]
-
PI Staining: Add 5 µL of propidium iodide staining solution.[15]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[14]
-
2. TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[16][17]
-
Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to incorporate labeled dUTPs onto the 3'-hydroxyl ends of fragmented DNA.[16][17] The incorporated label can be a fluorophore for direct detection by fluorescence microscopy or flow cytometry.
-
Protocol (for adherent cells):
-
Cell Fixation and Permeabilization: Grow cells on coverslips. After inducing apoptosis, wash with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Permeabilize with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.[17]
-
TdT Reaction: Prepare a TdT reaction cocktail according to the manufacturer's instructions. Incubate the samples with the reaction cocktail for 60 minutes at 37°C in a humidified chamber.[17]
-
Detection: If using a fluorescently labeled dUTP, wash the samples with PBS.
-
Microscopy: Mount the coverslips on microscope slides with an anti-fade mounting medium. Visualize the fluorescent signal using a fluorescence microscope. Apoptotic nuclei will show strong fluorescence.
-
3. Caspase-3 Activity Assay
Caspase-3 is a key executioner caspase in the apoptotic cascade.[18] Its activity can be measured to quantify apoptosis.
-
Principle: This assay uses a synthetic peptide substrate that contains the caspase-3 recognition sequence (DEVD) conjugated to a colorimetric (p-nitroaniline, pNA) or fluorometric (7-amino-4-methylcoumarin, AMC) reporter molecule.[19] When cleaved by active caspase-3 in a cell lysate, the reporter molecule is released and can be quantified using a spectrophotometer or fluorometer. The amount of reporter molecule released is proportional to the caspase-3 activity.[19]
-
Protocol (Colorimetric):
-
Cell Lysis: Induce apoptosis and prepare a control group of non-induced cells. Harvest cells and lyse them in a chilled lysis buffer on ice. Centrifuge to pellet cellular debris.[20]
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Assay Reaction: In a 96-well plate, add cell lysate (containing 50-200 µg of protein) to each well. Add reaction buffer and the DEVD-pNA substrate.[20]
-
Incubation: Incubate the plate at 37°C for 1-2 hours.[20]
-
Measurement: Read the absorbance at 400-405 nm using a microplate reader.[19] The fold-increase in caspase-3 activity can be determined by comparing the results from the induced samples to the non-induced control.[19]
-
4. Quantification of Ceramide
Measuring changes in cellular ceramide levels provides direct evidence for the activation of the sphingomyelin pathway.
-
Principle: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for quantifying different molecular species of ceramides.[21][22]
-
Protocol Outline:
-
Lipid Extraction: After experimental treatment, harvest cells and perform a total lipid extraction using a method such as the Bligh and Dyer technique.[21]
-
Sample Preparation: The lipid extract may require further purification, for example, by silica gel column chromatography, to isolate sphingolipids.[21]
-
LC-MS/MS Analysis: Inject the prepared sample into an HPLC system for separation of the different ceramide species, which are then detected and quantified by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.[21][22]
-
Quantification: Use a standard curve generated with known amounts of ceramide standards to determine the concentration of each ceramide species in the samples.[21]
-
References
- 1. Stress-induced apoptosis and the sphingomyelin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ceramide signaling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Acid sphingomyelinase in macrophage biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roles and regulation of Neutral Sphingomyelinase-2 in cellular and pathological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The sphingomyelin synthase family: proteins, diseases, and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. SMS overexpression and knockdown: impact on cellular sphingomyelin and diacylglycerol metabolism, and cell apoptosis. [vivo.weill.cornell.edu]
- 10. Neutral sphingomyelinase 2 is activated by cigarette smoke to augment ceramide-induced apoptosis in lung cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neutral sphingomyelinase 2: a novel target in cigarette smoke-induced apoptosis and lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neutral Sphingomyelinase 2: A Novel Target in Cigarette Smoke–Induced Apoptosis and Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The unexpected role of acid sphingomyelinase in cell death and the pathophysiology of common diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. caspase3 assay [assay-protocol.com]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. mpbio.com [mpbio.com]
- 21. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Sphingomyelin vs. Phosphatidylcholine: A Comparative Guide to Membrane Fluidity
For Researchers, Scientists, and Drug Development Professionals
The lipid composition of the cell membrane is a critical determinant of its biophysical properties, profoundly influencing cellular processes ranging from signal transduction to membrane trafficking. Among the myriad of lipid species, sphingomyelin (SM) and phosphatidylcholine (PC) are two major phospholipids that play pivotal, yet often contrasting, roles in modulating membrane fluidity. This guide provides an objective comparison of their effects on membrane dynamics, supported by experimental data, detailed methodologies, and visual representations of their involvement in cellular signaling.
Unveiling the Key Differences in Membrane Dynamics
Sphingomyelin, with its largely saturated acyl chain and the presence of a hydroxyl group and an amide linkage in its backbone, promotes a more ordered and less fluid membrane environment. This is in stark contrast to phosphatidylcholine, particularly species containing unsaturated fatty acyl chains, which introduce kinks in their structure, thereby increasing membrane fluidity.
The differential impact of these two phospholipids is fundamental to the concept of lipid rafts—specialized membrane microdomains enriched in sphingomyelin and cholesterol. These rafts represent regions of reduced fluidity that serve as platforms for the organization of signaling proteins and receptors.
Quantitative Comparison of Membrane Fluidity
The influence of sphingomyelin and phosphatidylcholine on membrane fluidity can be quantified using various biophysical techniques. Below is a summary of experimental data comparing key parameters of membrane fluidity in the presence of these lipids.
| Parameter | Method | Sphingomyelin-Containing Membrane | Phosphatidylcholine-Containing Membrane | Interpretation |
| Lateral Diffusion Coefficient (D) | Fluorescence Recovery After Photobleaching (FRAP) | Lower (e.g., ~0.38 x 10⁻⁷ cm²/s for PSM)[1] | Higher (e.g., ~1.27 x 10⁻⁷ cm²/s for DPPC)[1] | Slower lateral movement of molecules, indicating lower fluidity. |
| Fluorescence Anisotropy (r) of DPH | Fluorescence Polarization | Higher | Lower | More restricted rotational motion of the probe, indicating a more ordered and less fluid environment. |
Note: The specific values can vary depending on the exact lipid composition, temperature, and experimental conditions. PSM: Palmitoylsphingomyelin; DPPC: Dipalmitoylphosphatidylcholine; DPH: 1,6-diphenyl-1,3,5-hexatriene.
Experimental Protocols
Fluorescence Recovery After Photobleaching (FRAP)
FRAP is a widely used technique to measure the lateral mobility of fluorescently labeled molecules within a membrane.
Methodology:
-
Labeling: Incubate cells or liposomes with a fluorescent lipid analog (e.g., NBD-PE) or a fluorescently tagged protein of interest.
-
Pre-bleach Imaging: Acquire initial fluorescence images of the region of interest.
-
Photobleaching: Use a high-intensity laser beam to irreversibly photobleach the fluorophores in a defined region of the membrane.
-
Post-bleach Imaging: Acquire a time-series of images of the bleached region to monitor the recovery of fluorescence as unbleached molecules diffuse into it.
-
Data Analysis: The rate of fluorescence recovery is used to calculate the lateral diffusion coefficient (D) and the mobile fraction of the labeled molecules.
Fluorescence Polarization/Anisotropy
This technique measures the rotational mobility of a fluorescent probe embedded in the membrane, which is inversely related to membrane fluidity.
Methodology:
-
Probe Incorporation: Incubate cells or liposomes with a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH).
-
Excitation: Excite the sample with vertically polarized light.
-
Emission Detection: Measure the intensity of the emitted fluorescence in both the vertical (I∥) and horizontal (I⊥) planes relative to the polarized excitation light.
-
Calculation: Calculate the fluorescence anisotropy (r) using the following equation: r = (I∥ - G * I⊥) / (I∥ + 2 * G * I⊥) where G is a correction factor for the instrument's differential sensitivity to the two polarization directions.
-
Interpretation: Higher anisotropy values indicate more restricted rotational motion of the probe and thus, lower membrane fluidity.
Signaling Pathways Modulated by Membrane Fluidity
The distinct effects of sphingomyelin and phosphatidylcholine on membrane fluidity have profound implications for cellular signaling.
Sphingomyelin, Lipid Rafts, and CXCR4 Signaling
Sphingomyelin-rich lipid rafts act as platforms that can regulate the dynamics and signaling of membrane receptors. For example, the chemokine receptor CXCR4's organization and function are influenced by the local lipid environment. Depletion of sphingomyelin can alter membrane fluidity, leading to changes in CXCR4 nanoclustering and dynamics, which in turn can impact downstream signaling and cell migration.
Phosphatidylcholine and NF-κB Pathway Activation
Conversely, changes in phosphatidylcholine content can also modulate signaling pathways. For instance, exposure of macrophages to liposomes composed of palmitoyl-oleoyl-phosphatidylcholine (POPC) has been shown to activate the NF-κB signaling pathway. This suggests that an increase in the bioavailability of certain PC species can trigger inflammatory responses.
Conclusion
The choice between sphingomyelin and phosphatidylcholine in model membranes and drug delivery systems can have significant consequences for membrane fluidity and, by extension, cellular function. Sphingomyelin promotes a more ordered, less fluid state, contributing to the formation of signaling platforms, while phosphatidylcholine, especially with unsaturated acyl chains, enhances membrane fluidity. A thorough understanding of these differences, supported by quantitative experimental data, is crucial for researchers in basic science and drug development to effectively manipulate and study membrane-dependent processes.
References
A Comparative Analysis of Sphingomyelin and Ceramide Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingomyelin (SM) and ceramide are critical bioactive sphingolipids that play pivotal, yet often opposing, roles in cellular signaling. While structurally related, their influence on cell fate diverges significantly, with sphingomyelin predominantly contributing to cell survival and proliferation, and ceramide acting as a key mediator of anti-proliferative responses such as apoptosis and cell cycle arrest. This guide provides an objective comparison of their signaling pathways, supported by experimental data and detailed methodologies, to aid researchers in dissecting these complex lipid-mediated processes.
Core Comparison of Sphingomyelin and Ceramide Signaling
| Feature | Sphingomyelin (SM) Signaling | Ceramide (Cer) Signaling |
| Primary Role | Pro-survival, proliferation, membrane structural integrity | Pro-apoptosis, cell cycle arrest, stress responses |
| Generation | Synthesized from ceramide and phosphatidylcholine by sphingomyelin synthases (SMS1 and SMS2).[1][2][3] | Generated from sphingomyelin hydrolysis by sphingomyelinases (SMases), or through de novo synthesis.[1][4] |
| Subcellular Location of Signaling | Primarily at the plasma membrane, particularly within lipid rafts, and the Golgi apparatus.[1][3] | Plasma membrane, mitochondria, endoplasmic reticulum, and nucleus. |
| Key Downstream Effectors | Potentially Akt/PKB, growth factor receptors (by stabilizing them in lipid rafts). | Protein Phosphatase 1 (PP1), Protein Phosphatase 2A (PP2A), Protein Kinase C (PKC), Stress-Activated Protein Kinase/c-Jun N-terminal Kinase (SAPK/JNK), Caspases.[5] |
| Impact on Membrane Structure | Key component of lipid rafts, promoting membrane order and stability.[6] | Can induce the formation of large, ceramide-rich platforms by causing the coalescence of smaller lipid rafts, which can alter membrane fluidity and permeability.[4][6] |
Quantitative Data on Signaling Outcomes
The balance between sphingomyelin and ceramide is crucial for determining cell fate. Experimental manipulation of the enzymes that interconvert these lipids provides quantitative insights into their distinct signaling outputs.
Table 1: Effects of Sphingomyelin Synthase (SMS) Inhibition on Cellular Processes
Inhibition of SMS leads to a decrease in sphingomyelin and an accumulation of its precursor, ceramide.
| Cell Line | SMS Isoform Inhibited | Observation | Quantitative Effect | Reference |
| Ovarian Cancer Cells (OV-90, TOV-21-G) | SMS2 (siRNA) | Increased Apoptosis | ~2-fold increase in apoptotic cells | [2] |
| Ovarian Cancer Cells (OV-90, TOV-21-G) | SMS2 (siRNA) | Decreased Proliferation | Significant decrease in cell proliferation | [2] |
| Ovarian Cancer Cells (OV-90, TOV-21-G) | SMS2 (siRNA) | Decreased Migration | Significant decrease in cell migration | [2] |
| Huh7 Cells | SMS1 and SMS2 (siRNA) | Decreased de novo SM synthesis | ~70% reduction | [7] |
| Huh7 Cells | SMS1 and SMS2 (siRNA) | Increased Ceramide Levels | ~8-10% increase | [7] |
Table 2: Effects of Exogenous Ceramide on Cellular Processes
Direct addition of cell-permeable ceramide analogs allows for the specific study of its signaling effects.
| Cell Line | Ceramide Analog | Observation | Quantitative Effect | Reference |
| Human Diploid Fibroblasts (WI38) | C6-Ceramide | G0/G1 Cell Cycle Arrest | Significant increase in G0/G1 population | [5] |
| Human Diploid Fibroblasts (WI38) | C6-Ceramide | Inhibition of CDK2 activity | Significant decrease | [5] |
| Granulosa Cells | C6-Ceramide | Downregulation of PCNA expression | Dose-dependent decrease | [8] |
| Granulosa Cells | C6-Ceramide | G0/G1 Cell Cycle Arrest | Marked decrease in G0/G1 population with a concomitant increase in the A0 (apoptotic) phase | [8] |
Signaling Pathways
Sphingomyelin Signaling Pathway
Sphingomyelin's role in signaling is often associated with its structural function in organizing membrane microdomains known as lipid rafts. These platforms concentrate signaling molecules, thereby promoting cell survival and proliferation. Overexpression of sphingomyelin synthase (SMS), which increases sphingomyelin levels, has been shown to enhance resistance to apoptosis.[9] One of the proposed mechanisms for sphingomyelin's pro-survival effect is through the stabilization of growth factor receptors within lipid rafts, which can lead to the activation of downstream pro-survival kinases like Akt/PKB.[10]
Caption: Sphingomyelin promotes cell survival by organizing lipid rafts.
Ceramide Signaling Pathway
In contrast, ceramide acts as a second messenger in various stress-induced signaling cascades. Its generation, often through the hydrolysis of sphingomyelin by sphingomyelinases, triggers a cascade of events leading to apoptosis and cell cycle arrest. Ceramide can directly activate protein phosphatases, such as PP1 and PP2A.[5] These phosphatases can dephosphorylate and inactivate pro-survival kinases like Akt, and also dephosphorylate and activate proteins involved in cell cycle arrest, such as the retinoblastoma (Rb) protein.[5] Furthermore, ceramide can lead to the activation of the SAPK/JNK pathway, which promotes apoptosis. At the mitochondrial level, ceramide can form channels in the outer membrane, facilitating the release of pro-apoptotic factors like cytochrome c.[11][12]
Caption: Ceramide initiates apoptosis and cell cycle arrest pathways.
Experimental Protocols
Protocol 1: Isolation of Lipid Rafts (Detergent-Free Method)
This protocol is adapted from detergent-free methods to preserve the native structure of lipid rafts.[13][14]
Materials:
-
Cultured mammalian cells
-
PBS, ice-cold
-
Hypo-osmotic lysis buffer (e.g., 5 mM Tris-HCl, pH 7.5, with protease and phosphatase inhibitors)
-
Sucrose solutions (e.g., 40%, 35%, and 5% in a suitable buffer)
-
Ultracentrifuge and tubes
Procedure:
-
Wash cultured cells twice with ice-cold PBS.
-
Harvest cells and pellet by centrifugation at low speed (e.g., 1000 x g for 5 minutes).
-
Resuspend the cell pellet in hypo-osmotic lysis buffer and incubate on ice for 30 minutes to induce cell swelling.
-
Homogenize the cells using a Dounce homogenizer or by sonication.
-
Centrifuge the lysate at a low speed to remove nuclei and intact cells.
-
Centrifuge the resulting supernatant at high speed (e.g., 200,000 x g) to pellet the total membranes.
-
Resuspend the membrane pellet in a high-concentration sucrose solution (e.g., 40%).
-
Create a discontinuous sucrose gradient by layering lower concentrations of sucrose (e.g., 35% and 5%) on top of the membrane suspension.
-
Centrifuge at high speed (e.g., 200,000 x g) for several hours.
-
Lipid rafts will float to the interface of the lower sucrose concentrations (e.g., between the 5% and 35% layers) and can be collected for further analysis.
Protocol 2: Western Blot Analysis of Cyclin and CDK Expression
This protocol allows for the quantification of key cell cycle regulatory proteins affected by ceramide signaling.[5][15]
Materials:
-
Cell lysates from control and ceramide-treated cells
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against cyclin D1, cyclin E, CDK2, CDK4, p21, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Separate equal amounts of protein from cell lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again several times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine changes in protein expression.
Protocol 3: Fluorescence Microscopy for Sphingolipid Localization
This protocol uses fluorescently labeled sphingolipid analogs to visualize their distribution within the cell.[16][17]
Materials:
-
Cultured cells grown on coverslips
-
Fluorescently labeled sphingomyelin or ceramide analog (e.g., Bodipy-SM, NBD-ceramide)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Incubate live cells with the fluorescent sphingolipid analog for a specified time to allow for its incorporation into cellular membranes.
-
Wash the cells to remove excess unincorporated probe.
-
Fix the cells with a suitable fixative (e.g., paraformaldehyde) if endpoint analysis is desired.
-
Mount the coverslips on microscope slides.
-
Image the cells using a fluorescence microscope, capturing images of the fluorescent probe's distribution. This can reveal localization to specific organelles or membrane domains.
Conclusion
The dynamic balance between sphingomyelin and ceramide, often referred to as the "sphingolipid rheostat," is a critical determinant of cellular fate. While sphingomyelin contributes to a cellular environment that is conducive to growth and survival, the generation of ceramide triggers potent anti-proliferative and pro-apoptotic signaling cascades. A thorough understanding of these opposing pathways, supported by robust experimental methodologies, is essential for researchers in the fields of cell biology, oncology, and neurodegenerative diseases, and holds significant promise for the development of novel therapeutic strategies that target these fundamental lipid signaling networks.
References
- 1. Sphingomyelin and sphingomyelin synthase (SMS) in the malignant transformation of glioma cells and in 2-hydroxyoleic acid therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sphingomyelin synthase 2 but not sphingomyelin synthase 1 is upregulated in ovarian cancer and involved in migration, growth and survival via different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ceramide/Sphingomyelin Rheostat Regulated by Sphingomyelin Synthases and Chronic Diseases in Murine Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ceramide microdomains: the major influencers of the sphingolipid media platform - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of cyclin-dependent kinase 2 activity by ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sphingolipids and lipid rafts: Novel concepts and methods of analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of sphingomyelin synthase (SMS) affects intracellular sphingomyelin accumulation and plasma membrane lipid organization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochemical and morphological identification of ceramide-induced cell cycle arrest and apoptosis in cultured granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The activation of Akt/PKB signaling pathway and cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ceramide channels increase the permeability of the mitochondrial outer membrane to small proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ceramide Channels Increase the Permeability of the Mitochondrial Outer Membrane to Small Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isolation of Lipid Rafts from Cultured Mammalian Cells and Their Lipidomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isolation of Lipid Rafts by the Detergent-Based and Non-detergent-Based Methods for Localization of GPCRs with Immunoblotting and Laser Scanning Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Monitoring sphingolipid trafficking in cells using fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Unveiling the Functional Dichotomy: A Comparative Guide to Sphingomyelin and Dihydrosphingomyelin
For researchers, scientists, and drug development professionals, understanding the nuanced functional differences between structurally similar lipids is paramount. This guide provides an in-depth comparison of sphingomyelin (SM) and its metabolic precursor, dihydrosphingomyelin (DHSM), highlighting their distinct roles in membrane biophysics, cell signaling, and enzymatic interactions. Supported by experimental data and detailed protocols, this resource aims to facilitate a deeper understanding of sphingolipid biology and its therapeutic potential.
Sphingomyelin and dihydrosphingomyelin are two closely related sphingolipids that play critical roles in the structure and function of cellular membranes. The primary structural distinction between them lies in the sphingoid backbone: sphingomyelin contains a 4,5-trans double bond in its sphingosine moiety, whereas dihydrosphingomyelin possesses a saturated sphinganine backbone.[1][2] This seemingly subtle difference has profound implications for their biophysical properties and biological activities, influencing everything from membrane fluidity and lipid raft formation to the generation of critical second messengers.
Biophysical and Biochemical Properties: A Quantitative Comparison
The presence or absence of the 4,5-trans double bond significantly alters the physicochemical properties of these lipids, impacting their behavior within the cell membrane. Dihydrosphingomyelin generally exhibits properties associated with a more ordered and stable membrane environment compared to sphingomyelin.
| Property | Sphingomyelin (SM) | Dihydrosphingomyelin (DHSM) | Key Findings & Citations |
| Structure | Contains a 4,5-trans double bond in the sphingosine backbone. | Saturated sphinganine backbone (no double bond). | The defining structural difference that underlies their functional distinctions.[1][2] |
| Bilayer Melting Temperature (Tm) | 41.2 °C (for 16:0-SM) | 47.7 °C (for 16:0-DHSM) | DHSM forms more thermostable bilayers.[3] |
| Membrane Packing and Order | Forms ordered domains (lipid rafts). | Forms more ordered and condensed domains than SM.[4] | DHSM's saturated backbone allows for tighter packing and stronger van der Waals interactions.[4][5] |
| Interaction with Cholesterol | Interacts favorably, contributing to lipid raft formation. | Interacts more favorably than SM, leading to more condensed membranes.[3] | The absence of the double bond in DHSM allows for a more optimal interaction with cholesterol.[3] |
| Monolayer Properties | Forms star-shaped crystalline domains upon compression. | Does not form star-shaped domains. | This suggests differences in the lateral organization and phase behavior of the two lipids in monolayers.[3] |
| Surface Potential | Higher surface potential in monolayers. | Approximately 100 mV lower surface potential than SM monolayers. | The double bond in SM influences the orientation of the polar headgroup and surrounding water molecules.[3] |
| Susceptibility to Sphingomyelinase | Degraded by sphingomyelinase. | Degraded significantly faster (approx. 10-fold) by sphingomyelinase than SM. | The conformation of the sphingosine headgroup, influenced by the double bond, affects enzyme recognition and activity.[3] |
Differential Roles in Cellular Signaling
The functional divergence of sphingomyelin and dihydrosphingomyelin is most evident in their distinct roles in cellular signaling pathways. While sphingomyelin is a well-established precursor for the pro-apoptotic second messenger ceramide, dihydrosphingomyelin is now recognized as a bioactive lipid with its own unique signaling functions.
Sphingomyelin and the Ceramide Signaling Pathway:
The hydrolysis of sphingomyelin by sphingomyelinases generates ceramide, a central signaling molecule involved in a plethora of cellular processes, including apoptosis, cell cycle arrest, and inflammation.[6][7][8][9] The activation of sphingomyelinases in response to cellular stress leads to the rapid production of ceramide, which can then trigger downstream signaling cascades.
References
- 1. researchgate.net [researchgate.net]
- 2. abcam.com [abcam.com]
- 3. Membrane properties of D-erythro-N-acyl sphingomyelins and their corresponding dihydro species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Properties of Palmitoyl Phosphatidylcholine, Sphingomyelin, and Dihydrosphingomyelin Bilayer Membranes as Reported by Different Fluorescent Reporter Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanosized Phase Segregation of Sphingomyelin and Dihydrosphigomyelin in Unsaturated Phosphatidylcholine Binary Membranes without Cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Overview of Sphingolipid Metabolism Pathways | BioRender Science Templates [biorender.com]
- 8. Ceramide signaling in immunity: a molecular perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DPH Probe Method for Liposome-Membrane Fluidity Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
Sphingomyelin as a Biomarker: A Comparative Guide for Researchers
For Immediate Release
Objectively evaluating the performance of sphingomyelin and its derivatives as diagnostic and prognostic biomarkers, this guide provides researchers, scientists, and drug development professionals with a comprehensive comparison against current standards for Niemann-Pick disease, cardiovascular disease, and Alzheimer's disease. The following analysis is supported by experimental data and detailed methodologies to aid in the critical assessment of these potential biomarkers.
Niemann-Pick Disease: Lysosphingomyelin Takes Center Stage
Niemann-Pick disease, a group of rare, inherited metabolic disorders, is characterized by the harmful accumulation of lipids in various organs. While sphingomyelin accumulation is a hallmark, its deacylated form, lysosphingomyelin, has emerged as a more robust biomarker, particularly for Niemann-Pick disease type C (NPC).
Performance Comparison: Lysosphingomyelin vs. Alternative Biomarkers
| Biomarker | Disease Type | Sample Type | Sensitivity | Specificity | Key Findings |
| Lysosphingomyelin (Lyso-SPM) | Niemann-Pick Type C | Plasma | 100%[1] | 91.0%[1] | Significantly elevated in NPC patients with a clear distinction from healthy controls and carriers.[1] |
| Lysosphingomyelin (Lyso-SPM) | Niemann-Pick Type B | Dried Blood Spots | - | - | Elevated approximately five-fold in patients with no overlap with normal controls.[2] |
| Oxysterols (e.g., cholestane-3β,5α,6β-triol) | Niemann-Pick Type C | Plasma | High | High | Considered a sensitive and specific blood-based biomarker for NPC1. |
Sensitivity and specificity data for some biomarkers in specific contexts are not always available in the reviewed literature.
Experimental Protocol: Quantification of Lysosphingomyelin in Dried Blood Spots by LC-MS/MS
This protocol provides a general framework for the analysis of lysosphingolipids from dried blood spots (DBS), a common method for newborn screening and patient monitoring.
1. Sample Preparation:
-
A 3.2 mm punch is taken from the dried blood spot.
-
Lysosphingolipids are extracted using a solution of methanol:acetonitrile:water (80:15:5, v/v) containing stable isotope-labeled internal standards.[3]
2. Chromatographic Separation:
-
An ultra-high-performance liquid chromatography (UPLC) system is used.
-
Separation is achieved on a C18 column with a gradient of water and acetonitrile, both containing 0.1% formic acid.[3]
-
The total run time is typically short, around 4 minutes.[3]
3. Mass Spectrometric Detection:
-
A triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI) is used.
-
Detection is performed using multiple reaction monitoring (MRM) of specific precursor and product ion transitions for each lysosphingolipid and their internal standards.[3]
Logical Workflow for Niemann-Pick C Diagnosis
Cardiovascular Disease: Sphingomyelin as a Potential Risk Indicator
The association between plasma sphingomyelin levels and cardiovascular disease (CVD) has been a subject of investigation, with some studies suggesting its role as an independent risk factor. However, it faces stiff competition from well-established biomarkers.
Performance Comparison: Sphingomyelin vs. Standard Biomarkers
| Biomarker | Application | Sample Type | Performance Metric | Key Findings |
| Plasma Sphingomyelin | Coronary Artery Disease (CAD) Risk | Plasma | Odds Ratio (OR): 2.81 (highest vs. lowest quartile)[4][5] | Higher plasma sphingomyelin levels are independently associated with an increased risk of CAD.[4][5] |
| Cardiac Troponin (cTn) | Acute Myocardial Infarction (AMI) Diagnosis | Serum/Plasma | Sensitivity: 85-94%[6] | The gold standard for diagnosing myocardial injury, with high-sensitivity assays improving early detection.[7][8][9][10] |
| Specificity: 81-91%[6] | ||||
| C-Reactive Protein (CRP) | Inflammation/CVD Risk | Serum/Plasma | - | A well-established marker of inflammation, associated with increased CVD risk. |
Performance metrics for CRP are varied and context-dependent.
Experimental Protocol: Enzymatic Assay for Sphingomyelin Quantification
This protocol outlines a common colorimetric or fluorometric method for quantifying sphingomyelin in biological samples.
1. Principle:
-
Sphingomyelin is hydrolyzed by sphingomyelinase to yield phosphocholine and ceramide.
-
Alkaline phosphatase dephosphorylates phosphocholine to choline.
-
Choline is then oxidized by choline oxidase to produce hydrogen peroxide (H₂O₂).
-
The H₂O₂ reacts with a probe in the presence of horseradish peroxidase (HRP) to generate a colorimetric or fluorescent signal.[11]
2. Procedure (General Steps):
-
Prepare standards and samples (e.g., serum, plasma) and add to a 96-well plate.
-
Add a reaction mix containing sphingomyelinase, alkaline phosphatase, choline oxidase, HRP, and the probe.
-
Incubate the plate, typically at 37°C.
-
Measure the absorbance (e.g., at 570 nm) or fluorescence (e.g., excitation/emission at 530/590 nm).[12][13][14]
-
Calculate the sphingomyelin concentration by comparing the sample signal to a standard curve.
Sphingomyelin's Role in Atherosclerosis Signaling
Alzheimer's Disease: An Unclear Association
The role of sphingomyelin in Alzheimer's disease (AD) is complex and not yet fully elucidated. Studies have reported conflicting findings, with some suggesting a protective role while others indicate an association with pathology. The established biomarkers, amyloid-beta (Aβ) and tau, remain the cornerstones of AD diagnosis.
Performance Comparison: Sphingomyelin vs. Core AD Biomarkers
| Biomarker | Application | Sample Type | Sensitivity | Specificity | Key Findings |
| Sphingomyelin SM(d18:1/18:0) | AD Diagnosis | CSF | 66%[15] | 76%[15] | Significantly increased in CSF of patients with pathological Aβ42, tau, and P-tau-181 levels.[15] |
| Amyloid-PET | AD Diagnosis | - | 90-100%[16][17][18][19][20] | 80-92%[16][17][18][19][20] | Highly sensitive and specific for detecting amyloid plaques, a key pathological hallmark of AD.[16][17][18][19][20] |
| CSF Aβ42/p-tau Ratio | AD Diagnosis | CSF | ~90%[21] | - | Considered a reliable indicator of AD pathology.[21][22][23][24] |
Performance metrics for CSF biomarkers can vary depending on the specific assay and cutoff values used.
Experimental Workflow: Comparing a Candidate Biomarker to the Gold Standard for AD
Conclusion
Sphingomyelin and its derivatives show considerable promise as biomarkers, particularly lysosphingomyelin for Niemann-Pick disease. In the context of cardiovascular disease, certain sphingomyelin species may offer additional risk stratification, though they are unlikely to replace established markers like cardiac troponin. For Alzheimer's disease, the role of sphingomyelin remains an active area of research, with the current evidence being less definitive compared to the core Aβ and tau biomarkers. Continued research with standardized, high-throughput analytical methods is crucial to fully validate the clinical utility of sphingolipids in these and other diseases.
References
- 1. A novel, highly sensitive and specific biomarker for Niemann-Pick type C1 disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Plasma and dried blood spot lysosphingolipids for the diagnosis of different sphingolipidoses: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plasma sphingomyelin level as a risk factor for coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. researchgate.net [researchgate.net]
- 7. High-Sensitivity Cardiac Troponin and the 2021 Guidelines for Acute Chest Pain - American College of Cardiology [acc.org]
- 8. Analysis of Sensitivity, Specificity, and Predictive Values of High-Sensitivity Troponin T in a Secondary Care Setting: A Retrospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. cellbiolabs.com [cellbiolabs.com]
- 13. bioassaysys.com [bioassaysys.com]
- 14. Sphingomyelin Assay Kit | ABIN2345114 [antibodies-online.com]
- 15. Sphingomyelin SM(d18:1/18:0) is significantly enhanced in cerebrospinal fluid samples dichotomized by pathological amyloid-β42, tau, and phospho-tau-181 levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Amyloid‐β PET in Alzheimer's disease: A systematic review and Bayesian meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Diagnostic Accuracy of Amyloid versus FDG PET in Autopsy-Confirmed Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. diagnosticimaging.com [diagnosticimaging.com]
- 20. neurology.org [neurology.org]
- 21. Evaluation of the diagnostic efficacy of core biomarkers in cerebrospinal fluid for Alzheimer’s disease: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. P‐tau/Aβ42 and Aβ42/40 ratios in CSF are equally predictive of amyloid PET status - PMC [pmc.ncbi.nlm.nih.gov]
- 23. youtube.com [youtube.com]
- 24. academic.oup.com [academic.oup.com]
A Comparative Guide to Sphingomyelin Extraction Methods for Optimal Yield
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of sphingomyelin, a critical bioactive lipid involved in numerous cellular processes, is paramount for advancing research in areas ranging from signal transduction to drug development. The choice of extraction method significantly impacts the yield and purity of the isolated sphingomyelin, thereby influencing the reliability of downstream analyses. This guide provides an objective comparison of prevalent sphingomyelin extraction methods, supported by experimental data, to assist researchers in selecting the most appropriate technique for their specific sample type and analytical goals.
Comparison of Sphingomyelin Extraction Yields
The efficiency of sphingomyelin extraction varies considerably depending on the method employed and the biological matrix. The following table summarizes quantitative data on the recovery of sphingomyelin using different extraction techniques across various sample types.
| Extraction Method | Sample Type | Sphingomyelin Yield/Recovery | Reference |
| Methanol | Erythrocyte Membranes | 135.35 ± 1.04% (relative to Folch) | [1] |
| Methanol-based (simple, rapid) | Human Plasma | 96-101% | [2] |
| Folch (Chloroform:Methanol 2:1) | Human Plasma | 69-96% | [2] |
| Folch (Chloroform:Methanol 2:1) | Mouse Brain | ~55.60 pmol/μg protein | [3] |
| Bligh-Dyer (Chloroform:Methanol:Water) | Human Plasma | 35-72% | [2] |
| MTBE (Methyl-tert-butyl ether) | Human Plasma | 48-84% | [2] |
| MTBE (Methyl-tert-butyl ether) | Mouse Brain | Comparable to Folch | [4] |
The Sphingomyelin-Ceramide Signaling Pathway
Sphingomyelin is a key component of cellular membranes and a precursor to several bioactive signaling molecules. The enzymatic hydrolysis of sphingomyelin by sphingomyelinases generates ceramide, a central hub in a complex signaling network that regulates processes such as apoptosis, cell proliferation, and inflammation. Understanding this pathway is crucial for interpreting the biological significance of changes in sphingomyelin levels.
Caption: The Sphingomyelin-Ceramide signaling cascade.
Experimental Workflows
A generalized workflow for the extraction and analysis of sphingomyelin is depicted below. The specific steps and reagents will vary depending on the chosen extraction protocol.
Caption: A typical workflow for sphingomyelin extraction.
Detailed Experimental Protocols
Folch Method
The Folch method is a widely used technique for the total lipid extraction from tissues.[5] It involves homogenization of the sample in a chloroform and methanol mixture, followed by a wash step to remove non-lipid contaminants.[6]
Materials:
-
Chloroform
-
Methanol
-
0.9% NaCl solution (or water)
-
Homogenizer
-
Centrifuge
-
Rotary evaporator or nitrogen stream evaporator
Procedure:
-
Homogenize the tissue sample in a 2:1 (v/v) mixture of chloroform:methanol to a final volume 20 times that of the sample (e.g., 1 g of tissue in 20 mL of solvent mixture).[5]
-
Agitate the homogenate for 15-20 minutes at room temperature.[5]
-
Filter or centrifuge the homogenate to recover the liquid phase.[7]
-
Add 0.2 volumes of 0.9% NaCl solution to the liquid phase (e.g., 4 mL of NaCl solution to 20 mL of extract).[7]
-
Vortex the mixture for a few seconds and then centrifuge at low speed (e.g., 2000 rpm) to separate the phases.[7]
-
Carefully remove the upper aqueous phase. The lower chloroform phase contains the lipids.[7]
-
Evaporate the chloroform phase to dryness under a vacuum using a rotary evaporator or under a stream of nitrogen.[7]
-
Reconstitute the dried lipid extract in a suitable solvent for downstream analysis.
Bligh-Dyer Method
The Bligh-Dyer method is a modification of the Folch method that uses a smaller solvent-to-sample ratio and is particularly suitable for samples with high water content.[8]
Materials:
-
Chloroform
-
Methanol
-
Distilled water
-
Vortex mixer
-
Centrifuge
Procedure:
-
For a 1 mL sample (e.g., plasma or cell suspension), add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture and vortex thoroughly.[9]
-
Add 1.25 mL of chloroform and vortex again.[9]
-
Add 1.25 mL of distilled water and vortex to induce phase separation.[9]
-
Centrifuge the mixture at approximately 1000 rpm for 5 minutes to clearly separate the two phases.[9]
-
The lower organic phase contains the lipids. Carefully collect this phase using a Pasteur pipette.[9]
-
For higher purity, the collected organic phase can be washed with an "authentic upper phase" (prepared by performing the extraction with water instead of a sample).[9]
-
Evaporate the solvent from the organic phase and reconstitute the lipids as required.
Methyl-tert-butyl ether (MTBE) Method
The MTBE method is a more recent development that offers a safer alternative to chloroform-based extractions. Due to the lower density of MTBE, the lipid-containing organic phase forms the upper layer, simplifying its collection.[10]
Materials:
-
Methanol
-
Methyl-tert-butyl ether (MTBE)
-
Water (MS-grade)
-
Shaker
-
Centrifuge
Procedure:
-
To a 100 µL sample aliquot (e.g., plasma or tissue homogenate), add 750 µL of methanol and vortex for at least 10 seconds.[11]
-
Add 2.5 mL of MTBE and mix well by vortexing or sonication.[11]
-
Incubate the mixture at room temperature for 1 hour on a shaker.[11]
-
Add 625 µL of water to induce phase separation and let it stand at room temperature for 10 minutes.[11]
-
Centrifuge at 1000 x g for 10 minutes.[11]
-
The upper organic phase contains the lipids. Collect the supernatant.[11]
-
The lower aqueous phase can be re-extracted with an MTBE:methanol:water (10:3:2.5, v/v/v) mixture to improve yield.[10]
-
Combine the organic phases, evaporate the solvent, and reconstitute the lipid extract.
One-Step Methanol Extraction
This simple and rapid method is particularly advantageous for high-throughput applications and has shown high recovery rates for sphingolipids from plasma.[2][12]
Materials:
-
Methanol
-
Vortex mixer
-
Centrifuge
Procedure:
-
For a small sample volume (e.g., 10 µL of plasma), add a proportionally larger volume of cold methanol (e.g., 100 µL).
-
Vortex the mixture vigorously to precipitate proteins and extract lipids.
-
Incubate on ice to enhance protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 x g) to pellet the precipitated proteins.
-
The supernatant containing the extracted lipids can be directly used for analysis or dried and reconstituted in a suitable solvent.
Pros and Cons of Different Extraction Methods
| Method | Pros | Cons |
| Folch | - Well-established and widely referenced.[6] - High extraction efficiency for a broad range of lipids.[13] - Effective for solid tissue samples.[13] | - Uses toxic chlorinated solvent (chloroform). - Relatively large solvent volumes required.[8] - Can be labor-intensive. |
| Bligh-Dyer | - Reduced solvent consumption compared to Folch.[8] - Suitable for samples with high water content.[13] - Faster than the Folch method.[14] | - Uses toxic chlorinated solvent (chloroform). - May result in lower yields for samples with >2% lipid content compared to Folch.[8] |
| MTBE | - Safer alternative to chloroform.[10] - The upper organic phase simplifies lipid collection and is amenable to automation.[10] - Good recovery for most major lipid classes.[15] | - May have lower recovery for some polar lipids compared to other methods.[16] - MTBE is more polar than chloroform and may extract more water-soluble contaminants.[16] |
| One-Step Methanol | - Simple, rapid, and requires minimal sample volume.[12] - High-throughput friendly. - High recovery for sphingolipids in plasma.[2] - Uses less toxic solvent.[2] | - Primarily suitable for liquid samples like plasma. - May not be as effective for complex tissue matrices. - Incomplete recovery of less polar lipids.[17] |
Compatibility with Downstream Analysis
The choice of extraction method can influence the compatibility of the lipid extract with downstream analytical techniques.
-
Mass Spectrometry (MS): All the described methods are generally compatible with MS-based lipidomics. However, methods using chloroform (Folch and Bligh-Dyer) can be problematic for direct infusion and some liquid chromatography (LC)-MS systems, often requiring a solvent evaporation and reconstitution step.[18] MTBE and methanol-based extractions are often more directly compatible with LC-MS analysis.[18][19] The purity of the extract is crucial to avoid ion suppression effects in the mass spectrometer.
-
High-Performance Liquid Chromatography (HPLC): The final lipid extract from any of the methods needs to be reconstituted in a solvent that is miscible with the initial mobile phase of the HPLC system.[14] For normal-phase HPLC, a non-polar solvent is typically used for reconstitution, while for reversed-phase HPLC, a more polar solvent is required. The presence of non-lipid contaminants can interfere with chromatographic separation, making the wash steps in the Folch and Bligh-Dyer methods advantageous for producing cleaner extracts suitable for HPLC.[20]
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative Analysis of Sphingomyelin by High-Performance Liquid Chromatography after Enzymatic Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Extraction, chromatographic and mass spectrometric methods for lipid analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cusabio.com [cusabio.com]
- 8. vliz.be [vliz.be]
- 9. MTBE Lipid Extraction - Protocol - OneLab [onelab.andrewalliance.com]
- 10. Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Extraction of Lipid from Tissue Sample by MTBE —Bio-101 [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sphingomyelin: Mechanisms, Functions, Extraction, and Detection - Creative Proteomics [creative-proteomics.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
- 19. Lipid Extraction for Mass Spectrometry Lipidomics [protocols.io]
- 20. Protocol for Untargeted Lipid ID via UHPLC-Tandem MS - Creative Proteomics [creative-proteomics.com]
A Researcher's Guide to Sphingomyelin Quantification: A Cross-Validation of Leading Techniques
For researchers, scientists, and drug development professionals navigating the complexities of sphingolipid biology, the accurate quantification of sphingomyelin (SM) is paramount. As a key structural component of cell membranes and a precursor to bioactive signaling molecules, fluctuations in SM levels are implicated in a host of cellular processes and disease states. This guide provides an objective comparison of the three principal techniques for sphingomyelin quantification: High-Performance Liquid Chromatography (HPLC) with enzymatic hydrolysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and enzymatic/fluorometric assays. We present supporting data, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate method for your research needs.
At a Glance: Performance Comparison of Sphingomyelin Quantification Techniques
The choice of a quantification technique is often a trade-off between sensitivity, specificity, throughput, and cost. The following table summarizes the key performance characteristics of the three major methods for sphingomyelin quantification.
| Feature | HPLC with Enzymatic Hydrolysis | LC-MS/MS | Enzymatic/Fluorometric Assays |
| Principle | Separation of enzymatically released sphingosine followed by fluorescent detection. | Separation and identification based on mass-to-charge ratio. | Enzymatic cascade leading to a colorimetric or fluorescent signal. |
| Specificity | High, especially when combined with HPTLC. | Very High, can distinguish between different SM species. | Moderate, potential for interference from other choline-containing lipids. |
| Sensitivity (LOD) | ~5 pmol[1][2] | 1.4–5.55 nM | ~1 µM (colorimetric) |
| Sensitivity (LOQ) | ~20 pmol[1][2] | 11.8–178.1 nM | Not consistently reported |
| Linearity Range | 10–1000 pmol[1] | Varies by instrument and species | Varies by kit |
| Throughput | Moderate | High (with automation) | High |
| Cost (Instrument) | Moderate | High | Low |
| Cost (Per Sample) | Low to Moderate | High | Low |
| Expertise Required | Moderate | High | Low |
In-Depth Methodologies and Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with Enzymatic Hydrolysis
This method offers a balance of sensitivity and cost-effectiveness. It relies on the enzymatic hydrolysis of sphingomyelin to release sphingosine, which is then derivatized and quantified by HPLC with fluorescence detection.[1][2]
-
Lipid Extraction: Extract total lipids from the sample (e.g., plasma, tissue homogenate, or cultured cells) using a suitable solvent system, such as chloroform/methanol.
-
HPTLC Separation (Optional but Recommended): Separate sphingomyelin from other lipids by High-Performance Thin-Layer Chromatography (HPTLC) to minimize interference.[1]
-
Enzymatic Hydrolysis:
-
Derivatization:
-
Derivatize the released sphingosine with o-phthalaldehyde (OPA) to form a fluorescent product.[1]
-
-
HPLC Analysis:
-
Perform reversed-phase HPLC using a C18 column.
-
An isocratic mobile phase of methanol/distilled water/triethylamine (92:8:0.1, v/v/v) can be used.[1]
-
Detect the OPA-derivatized sphingosine using a fluorescence detector.
-
References
A Comparative Guide to the Roles of Sphingomyelin and Other Sphingolipids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingolipids, a class of complex lipids, are integral components of cellular membranes and critical signaling molecules involved in a myriad of cellular processes. Once thought to be mere structural elements, it is now understood that the intricate interplay between different sphingolipid species governs fundamental cellular decisions, from proliferation and survival to apoptosis and senescence. This guide provides an objective comparison of the roles of sphingomyelin (SM) and other key sphingolipids—ceramide (Cer), sphingosine-1-phosphate (S1P), and glucosylceramide (GlcCer)—supported by experimental data, detailed methodologies, and pathway visualizations.
At the heart of sphingolipid signaling is the concept of the "sphingolipid rheostat," which posits that the balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate dictates cell fate[1][2][3]. Sphingomyelin, a major constituent of mammalian cell membranes, occupies a central position in this rheostat, as its hydrolysis by sphingomyelinases is a primary route for generating ceramide[4][5]. This guide will delve into the distinct and often opposing roles of these molecules, providing a comprehensive resource for researchers in the field.
Comparative Analysis of Sphingolipid Functions
The functional diversity of sphingolipids stems from their distinct structures and subcellular localizations. While sphingomyelin is a key structural component of the plasma membrane, its metabolites, ceramide and S1P, act as potent second messengers with often antagonistic effects. Glucosylceramide, another derivative of ceramide, plays crucial roles in cellular processes and is a precursor for a vast array of complex glycosphingolipids[6].
Data Presentation
The following tables summarize quantitative data from various studies to provide a comparative overview of the effects of different sphingolipids.
Table 1: Comparative Antiproliferative Effects of Sphingomyelin and Ceramide [7][8]
| Cell Line | Compound | Solvent | IC50 (µM) |
| C6 (Rat Glioma) | Ceramide | DMSO | 32.7 |
| Sphingomyelin | DMSO | 0.25 | |
| HT-29 (Human Colon Carcinoma) | Ceramide | DMSO | Not Determined |
| Sphingomyelin | DMSO | 0.25 | |
| OV2008 (Human Ovarian Carcinoma) | Ceramide | DMSO | Not Determined |
| Sphingomyelin | DMSO | Not Determined | |
| CCD-18Co (Normal Human Colon Fibroblasts) | Ceramide | DMSO | 56.91 |
| Sphingomyelin | DMSO | 0.45 | |
| C6 (Rat Glioma) | Ceramide | Ethanol | Not Determined |
| Sphingomyelin | Ethanol | 0.25 | |
| HT-29 (Human Colon Carcinoma) | Ceramide | Ethanol | Not Determined |
| Sphingomyelin | Ethanol | 0.28 | |
| OV2008 (Human Ovarian Carcinoma) | Ceramide | Ethanol | Not Determined |
| Sphingomyelin | Ethanol | 0.28 | |
| CCD-18Co (Normal Human Colon Fibroblasts) | Ceramide | Ethanol | 0.33 |
| Sphingomyelin | Ethanol | >0.8 |
Table 2: Comparative Effects of Sphingolipids on Cell Viability [9][10]
| Cell Line | Compound | Concentration | Effect on Cell Viability |
| SGBS (Human Preadipocytes) | S1P | 1000-5000 nM | Increased (12-28%) |
| 3T3-L1 (Mouse Preadipocytes) | S1P | 90-5000 nM | Increased (15-46%) |
| Differentiated SGBS Adipocytes | S1P | 500-5000 nM | Decreased (10-25%) |
| Differentiated 3T3-L1 Adipocytes | S1P | 90-5000 nM | Decreased (8-21%) |
| OVCAR3 (Human Ovarian Cancer) | S1P | 300 nM | Increased |
| SKOV3 (Human Ovarian Cancer) | S1P | 300 nM | Increased |
Table 3: Comparative Effects on Membrane Biophysical Properties
| Sphingolipid | Effect on Membrane Order/Fluidity | Experimental Observation |
| Sphingomyelin | Fluid-like behavior in monolayers[11]. | Forms liquid-ordered domains, especially with cholesterol. |
| Ceramide | Increases membrane order and rigidity[12]. | Induces formation of gel-like domains and increases the order parameter of the fluid plasma membrane[13][14]. |
| Sphingosine-1-Phosphate | Modulates membrane properties indirectly through receptor signaling. | Affects cytoskeletal organization and cell shape. |
| Glucosylceramide | Contributes to the formation of ordered membrane domains. | Precursor to complex glycosphingolipids that influence membrane organization. |
Signaling Pathways and Molecular Interactions
The distinct biological outcomes elicited by sphingolipids are a direct consequence of their engagement in different signaling pathways.
-
Sphingomyelin: Primarily a structural component, its role in signaling is largely as a precursor to ceramide. The enzymatic hydrolysis of sphingomyelin by sphingomyelinase is a key initiating step in many stress-induced signaling cascades[4][5].
-
Ceramide: This pro-apoptotic lipid acts as a second messenger that can be generated through the hydrolysis of sphingomyelin or via de novo synthesis. Ceramide can activate protein phosphatases (like PP1 and PP2A) and protein kinases (like JNK), leading to the dephosphorylation of pro-survival proteins and the activation of stress-response pathways[1][15]. It can also directly affect mitochondrial membrane permeability to promote apoptosis[6][16].
-
Sphingosine-1-Phosphate (S1P): In contrast to ceramide, S1P is a potent pro-survival and pro-proliferative signaling molecule. It is generated by the phosphorylation of sphingosine (derived from ceramide) by sphingosine kinases (SphK1 and SphK2). S1P can act intracellularly, but it is most well-known for its extracellular signaling through a family of five G protein-coupled receptors (S1PR1-5)[17]. This receptor-mediated signaling activates downstream pathways such as PI3K/Akt and Ras/ERK, promoting cell survival, proliferation, and migration[18].
-
Glucosylceramide: This sphingolipid is formed by the addition of a glucose molecule to ceramide. Its synthesis can reduce the intracellular levels of pro-apoptotic ceramide, thereby promoting cell survival and contributing to multidrug resistance in cancer cells[6]. It is also the foundational molecule for the synthesis of a wide variety of complex glycosphingolipids with diverse functions.
Mandatory Visualizations
Caption: The Sphingolipid Rheostat: Interplay of key sphingolipids in cell fate decisions.
Caption: General experimental workflow for quantitative sphingolipid analysis by LC-MS/MS.
Experimental Protocols
Quantification of Sphingolipids by LC-MS/MS
This protocol provides a general method for the extraction and quantification of sphingomyelin, ceramide, and sphingosine-1-phosphate from cultured cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS)[11][19][20].
1. Materials:
-
Cultured cells (1-5 x 10^6 cells)
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (LC-MS grade)
-
Chloroform (LC-MS grade)
-
Internal standards for each lipid class (e.g., C17-sphingosine, C17-ceramide, d18:1/12:0-SM)
-
LC-MS/MS system with a C18 reverse-phase column
2. Lipid Extraction (Bligh-Dyer Method):
-
Harvest cells and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in 100 µL of PBS.
-
Add 375 µL of chloroform:methanol (1:2, v/v) and vortex thoroughly.
-
Add the internal standard mixture.
-
Incubate on ice for 15 minutes.
-
Add 125 µL of chloroform and vortex.
-
Add 125 µL of water and vortex.
-
Centrifuge at 1,000 x g for 5 minutes to induce phase separation.
-
Carefully collect the lower organic phase into a new tube.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipids in a suitable solvent for LC-MS/MS analysis (e.g., methanol).
3. LC-MS/MS Analysis:
-
Inject the reconstituted lipid extract onto a C18 column.
-
Separate the lipids using a gradient of mobile phases, typically consisting of water, acetonitrile, and isopropanol with additives like formic acid and ammonium formate to improve ionization.
-
Detect the lipids using a mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-product ion transitions for each sphingolipid and internal standard are monitored for quantification.
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This protocol describes a common method to quantify apoptosis induced by sphingolipids using flow cytometry[21].
1. Materials:
-
Cultured cells
-
Sphingolipid of interest (e.g., C6-ceramide)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
2. Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with the desired concentrations of the sphingolipid or vehicle control for a specified time (e.g., 24 hours).
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Membrane Fluidity Measurement using Laurdan GP
This protocol outlines a method to assess changes in membrane fluidity using the fluorescent probe Laurdan and measuring its generalized polarization (GP)[20].
1. Materials:
-
Cultured cells or liposomes
-
Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene)
-
Fluorescence spectrophotometer or microscope capable of measuring emission at two wavelengths.
2. Procedure:
-
Label cells or liposomes with 5 µM Laurdan for 30-60 minutes at 37°C.
-
Wash the samples to remove excess probe.
-
Treat the labeled samples with the sphingolipid of interest.
-
Measure the fluorescence intensity at two emission wavelengths (e.g., 440 nm for the ordered phase and 490 nm for the disordered phase) with excitation at 350 nm.
-
Calculate the Generalized Polarization (GP) value using the following formula: GP = (I_440 - I_490) / (I_440 + I_490)
-
An increase in the GP value indicates a decrease in membrane fluidity (more ordered).
-
A decrease in the GP value indicates an increase in membrane fluidity (more disordered).
-
Conclusion
The study of sphingolipids has revealed a complex and elegant regulatory network that is central to cellular homeostasis. Sphingomyelin, far from being a passive structural lipid, is a critical node in this network, serving as the primary source for the potent signaling molecule, ceramide. The antagonistic relationship between ceramide and sphingosine-1-phosphate, the so-called "sphingolipid rheostat," provides a framework for understanding how cells integrate various signals to decide between life and death. Furthermore, the conversion of ceramide to glucosylceramide adds another layer of regulation, highlighting the intricate control of these bioactive lipids. A thorough understanding of the distinct roles of each of these sphingolipids, supported by robust quantitative data and standardized experimental protocols, is essential for the development of novel therapeutic strategies targeting diseases where sphingolipid metabolism is dysregulated, such as cancer and neurodegenerative disorders.
References
- 1. search.library.brandeis.edu [search.library.brandeis.edu]
- 2. Sphingolipids: regulators of crosstalk between apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Revisiting the sphingolipid rheostat: evolving concepts in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. Cell death/survival signal by ceramide and sphingosine-1-phosphate - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Methods for Analyzing Sphingosine-1-Phosphate Signaling in Human and Mouse Primary Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of Sphingosine-1-Phosphate on Cell Viability, Differentiation, and Gene Expression of Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sphingosine-1-phosphate promotes ovarian cancer cell proliferation by disrupting Hippo signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorescent Probes For Membrane Fluidity Approach | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 13. Quantification of Sphingosine-1-Phosphate and Related Sphingolipids by Liquid Chromatography Coupled to Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 14. Fluorescence Polarization (FP) Assay for Measuring Staphylococcus aureus Membrane Fluidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Sphingolipids and mitochondrial apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. arrow.tudublin.ie [arrow.tudublin.ie]
differential sphingomyelin composition in healthy vs diseased tissues
An In-depth Analysis of Differential Sphingomyelin Composition in Healthy and Diseased Tissues for Researchers, Scientists, and Drug Development Professionals.
Sphingomyelins (SMs), a class of sphingolipids, are integral components of cellular membranes and play crucial roles in signal transduction. Emerging evidence highlights significant alterations in SM composition in various pathological conditions, positioning them as potential biomarkers and therapeutic targets. This guide provides a comprehensive comparison of SM profiles in healthy versus diseased tissues, supported by experimental data and detailed methodologies, to aid in the advancement of research and drug development.
Data Presentation: Sphingomyelin Composition in Health and Disease
The following tables summarize quantitative data from various studies, illustrating the differential composition of sphingomyelin and related metabolites in diseased tissues compared to healthy controls.
Table 1: Alterations in Sphingomyelin Species in Cancer
| Cancer Type | Tissue/Cell Line | Sphingomyelin Species | Change in Diseased vs. Healthy | Reference |
| Ovarian Cancer | Tumor Tissue | Total Sphingomyelin | ↓ (20% decrease) | [1] |
| Ovarian Cancer Cells (SMS2 depleted) | Ceramide | ↑ (~1.7-fold increase) | [1] | |
| Breast Cancer | Tumor Tissue | Sphingomyelin Synthase 2 (SGMS2) | ↑ (High expression associated with metastasis) | [2] |
| Hematologic Malignancies | Serum | SMs with odd chain fatty acids | ↓ | [3] |
| Myelodysplastic Syndrome Serum | SM (C20:0), SM (C22:0), SM (C18:1), SM (C20:1), SM (C22:1) | ↓ | [3] | |
| Renal Cell Carcinoma | Plasma | SM (32:1;O2), SM (33:1;O2), SM (39:1;O2), SM (40:1;O2), SM (41:1;O2) | ↓ | [4] |
| Lung, Colon, Endometrial, Head & Neck Cancer | Tumor Tissue | Various SM species (e.g., 14:0, 16:0, 22:0, 24:1, 24:0, 26:1) | ↑ (Species- and cancer-type dependent) | [5] |
Table 2: Alterations in Sphingomyelin Species in Neurodegenerative Diseases
| Disease | Brain Region/Sample | Sphingomyelin Species/Metabolite | Change in Diseased vs. Healthy | Reference |
| Alzheimer's Disease | Middle Frontal Gyrus | Total Sphingomyelin | ↓ | [6][7] |
| Brain | Ceramide | ↑ | [6][7] | |
| Brain | Acid Sphingomyelinase (ASM) | ↑ (Activation) | [7] | |
| Plasma | SM (d18:1/16:0) | ↑ (Associated with faster cognitive decline) | [8] | |
| Plasma | SM (d18:1/22:0) | ↓ (Higher levels associated with slower cognitive decline) | [8] | |
| Parkinson's Disease with GBA mutations | Serum | Ceramide, Hexosylceramide, Lactosylceramide | ↑ (Mild increases) | [9] |
Table 3: Alterations in Sphingomyelin Species in Cardiovascular Disease
| Disease | Tissue/Sample | Sphingomyelin Species | Change in Diseased vs. Healthy | Reference |
| Atherosclerosis | Human Carotid Plaques | Several Sphingomyelin Species | ↑ (Correlated with inflammatory cytokines) | [10] |
| Macrophage-rich regions of plaques | This compound | ↑ (Relatively high levels) | [10] | |
| Advanced Atherosclerotic Plaques | Ceramide-PE (38:1) | Discriminating feature of atherosclerotic segments | [11] | |
| Coronary Artery Disease | Serum | 34 Sphingomyelin Species | Correlated with serum HDL cholesterol | [12][13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments in sphingomyelin analysis.
Lipid Extraction from Tissues
Two common methods for total lipid extraction are the Folch and Bligh & Dyer methods.
a) Folch Method
This method utilizes a chloroform and methanol mixture to efficiently extract lipids from biological samples.[10][14][15][16]
Procedure:
-
Homogenize 1 gram of tissue in 20 mL of a 2:1 (v/v) chloroform:methanol mixture using a homogenizer.
-
Agitate the homogenate for 15-20 minutes at room temperature on an orbital shaker.
-
Filter the homogenate through a filter paper or centrifuge to separate the liquid phase.
-
Wash the filtrate with 0.2 volumes (e.g., 4 mL for 20 mL of filtrate) of a 0.9% NaCl solution.
-
Centrifuge the mixture at a low speed to separate it into two phases.
-
The lower chloroform phase, containing the lipids, is carefully collected.
-
Evaporate the solvent under a stream of nitrogen or using a rotary evaporator to obtain the total lipid extract.
-
Re-dissolve the lipid extract in a suitable solvent for downstream analysis.
b) Bligh & Dyer Method
This is a rapid method for total lipid extraction and purification.[6][12][17][18]
Procedure:
-
For each 1 gram of tissue (or 1 mL of aqueous sample), add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture and vortex thoroughly.
-
Add 1.25 mL of chloroform and vortex again.
-
Add 1.25 mL of distilled water and vortex to induce phase separation.
-
Centrifuge the sample at 1000 x g for 5 minutes to separate the aqueous (upper) and organic (lower) phases.
-
Carefully collect the lower organic phase containing the lipids using a Pasteur pipette.
-
For a cleaner preparation, the organic phase can be "washed" by adding an equal volume of the upper phase from a blank extraction (prepared with water instead of sample), vortexing, centrifuging, and re-collecting the lower phase.
-
Evaporate the solvent to obtain the lipid extract.
Sphingomyelin Quantification by HPLC-MS/MS
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the quantification of individual sphingomyelin species.[3][17][19][20][21][22]
Procedure:
-
Sample Preparation:
-
Reconstitute the dried lipid extract in a suitable solvent, typically the initial mobile phase of the HPLC gradient (e.g., a mixture of acetonitrile, isopropanol, and water with formic acid).
-
Spike the sample with an internal standard (e.g., a non-naturally occurring odd-chain sphingomyelin) for accurate quantification.
-
-
Chromatographic Separation:
-
Inject the sample onto an HPLC system equipped with a suitable column (e.g., a C18 or HILIC column).
-
Use a gradient elution program with a binary solvent system (e.g., Mobile Phase A: water with 0.1% formic acid; Mobile Phase B: acetonitrile/isopropanol with 0.1% formic acid) to separate the different lipid species.
-
-
Mass Spectrometric Detection:
-
The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in positive ion mode for sphingomyelin analysis.
-
Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion of a particular SM species) and a specific product ion (a characteristic fragment, often the phosphocholine headgroup at m/z 184.2) for each SM species to be quantified.
-
-
Data Analysis:
-
Integrate the peak areas for each SM species and the internal standard.
-
Generate a calibration curve using known concentrations of SM standards.
-
Calculate the concentration of each SM species in the sample by comparing its peak area to that of the internal standard and the calibration curve.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts in sphingomyelin research.
Caption: Sphingomyelin-Ceramide Signaling Pathway in Apoptosis.
References
- 1. General methodologies | Cyberlipid [cyberlipid.gerli.com]
- 2. Differential Effects of Sphingolipids on Cell Death and Antioxidant Defenses in Type 1 and Type 2 Endometrial Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medrxiv.org [medrxiv.org]
- 5. Lipidomic Profiling Reveals Biological Differences between Tumors of Self-Identified African Americans and Non-Hispanic Whites with Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. Comparative lipidomics profiling of human atherosclerotic plaques. — The Kennedy Institute of Rheumatology [kennedy.ox.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Sphingolipids in neurodegenerative diseases [frontiersin.org]
- 10. Lipid extraction by folch method | PPTX [slideshare.net]
- 11. Spatial lipidomics of coronary atherosclerotic plaque development in a familial hypercholesterolemia swine model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tabaslab.com [tabaslab.com]
- 13. aquaculture.ugent.be [aquaculture.ugent.be]
- 14. repository.seafdec.org [repository.seafdec.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Lipids in microalgae: The Extraction by modified Folch solvent [protocols.io]
- 17. biochem.wustl.edu [biochem.wustl.edu]
- 18. m.youtube.com [m.youtube.com]
- 19. ahajournals.org [ahajournals.org]
- 20. lipidmaps.org [lipidmaps.org]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
A Comparative Guide to the Validation of Sphingomyelin Inhibitors in Cellular Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of commonly used inhibitors targeting key enzymes in the sphingomyelin metabolic pathway. The performance of these inhibitors is evaluated using experimental data from various cellular models. Detailed protocols for essential validation assays are provided to support the reproducibility of these findings.
Introduction to Sphingomyelin Metabolism
Sphingomyelin is a critical sphingolipid in animal cell membranes, particularly abundant in the myelin sheath of nerve cells.[1] It is a key component of lipid rafts, microdomains in the plasma membrane that serve as platforms for signal transduction.[1][2] The metabolism of sphingomyelin is a central hub in cellular signaling, producing bioactive lipids like ceramide and sphingosine-1-phosphate (S1P) that regulate a multitude of cellular processes, including proliferation, differentiation, apoptosis, and inflammatory responses.[2][3][4][5]
The two primary enzymes responsible for sphingomyelin synthesis are Sphingomyelin Synthase 1 (SMS1) and SMS2, which catalyze the transfer of a phosphocholine head group from phosphatidylcholine to ceramide.[6][7] Conversely, sphingomyelin is hydrolyzed back into ceramide and phosphocholine by sphingomyelinases (SMases).[8] These enzymes are classified based on their optimal pH into acid sphingomyelinase (aSMase) and neutral sphingomyelinase (nSMase).[8] Given their role in regulating the balance of pro-apoptotic ceramide and other signaling lipids, these enzymes have emerged as significant therapeutic targets for a range of diseases, including cancer, atherosclerosis, and neurodegenerative disorders.[3][9]
Comparison of Sphingomyelin Pathway Inhibitors
The validation of sphingomyelin inhibitors requires robust cellular models and assays. The following tables summarize quantitative data for several commonly used inhibitors targeting different enzymes in the pathway.
Table 1: Neutral Sphingomyelinase (nSMase) Inhibitors
| Inhibitor | Target(s) | IC50 | Cell Model / Assay Condition | Reference |
| GW4869 | nSMase2 | 1 µM | Rat brain nSMase (noncompetitive) | [10] |
| Cambinol | nSMase2 | 7 µM (Ki) | Recombinant human nSMase2 (uncompetitive) | [10] |
| Carbamate 76 | nSMase | 2.8 µM | Rat brain microsomes | [10] |
| Carbamate 77 | nSMase | 1.8 µM | Rat brain microsomes | [10] |
| ID 5728450 | nSMase2 | ~1.0 µM | In vitro enzymatic assay | [11] |
| ID 4011505 | nSMase2 | ~11.7 µM | In vitro enzymatic assay | [11] |
Table 2: Acid Sphingomyelinase (aSMase) Inhibitors
| Inhibitor | Target(s) | IC50 | Cell Model / Assay Condition | Reference |
| Fendiline | aSMase | Not specified | Functional inhibitor in MDCK cells | [12] |
| Compound 58 | aSMase | 0.48 µM | Human aSMase from Huh7 cell lysates (competitive) | [10] |
| Various FIASMAs | aSMase | 1.7 - 38.2 µM | High-throughput screen with human L-ASM | [5][8] |
FIASMAs: Functional Inhibitors of Acid SphingoMyelinAse
Table 3: Sphingomyelin Synthase (SMS) Inhibitors
| Inhibitor | Target(s) | IC50 | Selectivity | Cell Model / Assay Condition | Reference |
| D609 | SMS1, SMS2 | Not specified | Broad SMS inhibitor | Various cell lines | [13] |
| 2-quinolone derivative | SMS2 | 950 nM | >100-fold vs SMS1 | Human SMS2 enzyme assay | [14] |
| PAL-1 | SMS2 | 0.37 µM | High selectivity vs SMS1 | Enzymatic inhibitory activity study | [14] |
Table 4: Other Related Inhibitors
| Inhibitor | Target(s) | IC50 | Cell Model / Assay Condition | Reference |
| Fumonisin B1 | Ceramide Synthase (CerS) | 0.1 µM | Rat liver microsomes | [10] |
| FTY720 (Fingolimod) | Ceramide Synthase (CerS) | Not specified | Sphingosine-like molecule | [10] |
| GT11 | Dihydroceramide Desaturase 1 (DES1) | Not specified | Early described DES1 inhibitor | [10] |
| Compound 11/12 | Dihydroceramide Desaturase 1 (DES1) | 1 nM | Jurkat cells | [10] |
Experimental Protocols
Detailed methodologies are crucial for the validation of sphingomyelin inhibitors. Below are protocols for key experiments.
Quantification of Sphingomyelin by HPLC
This method allows for sensitive and specific quantification of sphingomyelin levels in various biological samples.[15][16]
-
Lipid Extraction:
-
Homogenize cells or tissues in a chloroform/methanol mixture (2:1, v/v) using a well-established method like the Folch extraction.[2]
-
Separate the organic and aqueous phases by centrifugation.
-
Collect the lower organic phase containing the lipids, including sphingomyelin.
-
Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in an appropriate solvent.
-
-
Separation (Optional but recommended):
-
Enzymatic Hydrolysis:
-
Derivatization:
-
HPLC Analysis:
-
Inject the derivatized sample into an HPLC system equipped with a fluorescence detector.
-
Quantify the sphingomyelin content by comparing the peak area to a standard curve generated with known concentrations of a sphingomyelin standard.[15] The limit of quantification can reach picomole levels.[15][16]
-
Sphingomyelinase (SMase) Activity Assay
This protocol describes a high-throughput enzymatic assay to screen for SMase inhibitors using a natural substrate.[8]
-
Reagent Preparation:
-
Prepare an assay buffer at the optimal pH for the target enzyme (e.g., pH 5.0 for aSMase).
-
Prepare a reaction reagent mix containing the natural substrate (sphingomyelin), alkaline phosphatase, choline oxidase, horseradish peroxidase (HRP), and a fluorescent probe.[18]
-
-
Assay Procedure:
-
Dispense the test compounds (potential inhibitors) and controls (e.g., known inhibitor like GW4869, and no-inhibitor control) into a 96- or 1536-well plate.[8][11]
-
Add the purified SMase enzyme to each well.
-
Initiate the reaction by adding the reaction reagent mix to all wells. The principle is that SMase hydrolyzes sphingomyelin to phosphocholine, which is then acted upon by the cascade of enzymes to produce a fluorescent signal.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes), protected from light.[18]
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex: 530-570 nm, Em: 590-600 nm).[18]
-
Calculate the percent inhibition for each compound relative to the controls.
-
Determine the IC50 value for active compounds by performing a dose-response analysis.
-
Cell Viability and Cytotoxicity Assay
This protocol assesses the effect of sphingomyelin inhibitors on cell health, which is crucial as accumulation of ceramide can induce apoptosis.[1][2]
-
Cell Seeding:
-
Seed cells (e.g., NIH3T3, MDCK, or a relevant cancer cell line) in a 96-well plate at a predetermined density (e.g., 10,000 cells/well) and allow them to adhere overnight.[6]
-
-
Inhibitor Treatment:
-
Treat the cells with a range of concentrations of the sphingomyelin inhibitor for a specified duration (e.g., 24, 48, or 72 hours). Include vehicle-only controls.
-
-
Viability Measurement (e.g., using PrestoBlue):
-
After the incubation period, add a viability reagent like PrestoBlue HS to each well (to a final concentration of 10% v/v).[6]
-
Incubate the plate for 1-4 hours at 37°C. Viable cells will reduce the resazurin-based reagent into the fluorescent resorufin.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence on a microplate reader.
-
Calculate the percentage of cell viability for each inhibitor concentration compared to the vehicle control.
-
This data helps differentiate between specific inhibition of sphingomyelin metabolism and general cellular toxicity.[10] For more specific apoptosis measurement, an Annexin V binding assay can be performed and analyzed by flow cytometry.[12]
-
References
- 1. Sphingomyelin - Wikipedia [en.wikipedia.org]
- 2. Sphingomyelin: Mechanisms, Functions, Extraction, and Detection - Creative Proteomics [creative-proteomics.com]
- 3. Drug targeting of sphingolipid metabolism: sphingomyelinases and ceramidases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Analysis of Novel Sphingosine Kinase-1 Inhibitors to Improve Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Novel Functional Inhibitors of Acid Sphingomyelinase | PLOS One [journals.plos.org]
- 6. Pathogenic variants of sphingomyelin synthase SMS2 disrupt lipid landscapes in the secretory pathway | eLife [elifesciences.org]
- 7. Pathogenic variants of sphingomyelin synthase SMS2 disrupt lipid landscapes in the secretory pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A high-throughput sphingomyelinase assay using natural substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The sphingomyelin synthase family: proteins, diseases, and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Small Molecule Inhibitors Targeting Biosynthesis of Ceramide, the Central Hub of the Sphingolipid Network - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Inhibition of Acid Sphingomyelinase Depletes Cellular Phosphatidylserine and Mislocalizes K-Ras from the Plasma Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of sphingomyelin synthase (SMS) affects intracellular sphingomyelin accumulation and plasma membrane lipid organization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Quantitative Analysis of Sphingomyelin by High-Performance Liquid Chromatography after Enzymatic Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. cellbiolabs.com [cellbiolabs.com]
Safety Operating Guide
Navigating the Safe Disposal of Sphingomyelins in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of sphingomyelins is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols for chemical waste management ensures a safe working environment and compliance with regulatory standards. This guide provides essential, step-by-step information for the proper disposal of sphingomyelin waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) department and review local and national regulations for chemical waste disposal.[1] While sphingomyelin derived from natural sources like bovine spinal cord is not classified as a hazardous substance, some synthetic this compound may present hazards such as acute toxicity, skin irritation, or eye irritation.[2][3] Therefore, treating all sphingomyelin waste with a consistent level of caution is the most prudent approach.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling sphingomyelin waste. This includes:
-
Skin Protection: Chemical-resistant gloves and a lab coat.[1][4]
-
Respiratory Protection: Generally not required for non-volatile solids, but if aerosolization is possible, a NIOSH-approved respirator should be used.[5]
Quantitative Hazard Data for this compound
The hazard classification of this compound can vary depending on their origin (natural vs. synthetic) and specific chemical structure. The following table summarizes available hazard data.
| Sphingomyelin Type | Hazard Classification | NFPA/HMIS Ratings |
| Sphingomyelin (bovine spinal cord) | Not classified as hazardous according to GHS.[2] | Health: 0, Fire: 0, Reactivity: 0[2] |
| C16 Sphingomyelin (d18:1/16:0) | Acute toxicity, Oral (Category 4), Skin irritation (Category 2), Eye irritation (Category 2A), Specific target organ toxicity - single exposure (Category 3, Respiratory system).[3] | Not provided |
| C18 Sphingomyelin (d18:1/18:0) | Not classified as hazardous. | Not provided |
Step-by-Step Disposal Procedures
The disposal of sphingomyelin waste should follow the general principles of hazardous chemical waste management.
1. Waste Identification and Segregation:
-
Determine if the sphingomyelin waste is in a solid, liquid (dissolved in solvent), or contaminated material form.
-
Do not mix sphingomyelin waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.[1] Incompatible wastes, such as acids and bases, must be kept separate.[6]
2. Waste Containment:
-
Solid Sphingomyelin Waste:
-
Dispose of solid sphingomyelin powder in its original manufacturer's container if possible.[7]
-
If the original container is not available, use a new, compatible container that can be securely sealed.[6][8]
-
For lab trash contaminated with sphingomyelin (e.g., weigh boats, gloves, kimwipes), double-bag the waste in clear plastic bags to allow for visual inspection.[7]
-
-
Liquid Sphingomyelin Waste:
-
Collect liquid waste containing this compound (e.g., solutions in organic solvents) in a compatible, leak-proof container with a screw-on cap.[7] Corks and parafilm are not acceptable closures.[7]
-
Ensure the container material is unreactive to the solvent used. For instance, do not use steel containers for acidic solutions.[6]
-
Do not fill liquid waste containers beyond 90% capacity to allow for expansion.[6]
-
-
Empty Containers:
-
Empty containers that held sphingomyelin should be triple-rinsed with an appropriate solvent capable of removing the residue.[8]
-
The rinsate must be collected and treated as hazardous waste.[8] After rinsing, the container can often be disposed of in the regular trash, but confirm this with your EHS department.[8]
-
3. Labeling and Storage:
-
Clearly label all waste containers with the words "Hazardous Waste," the full chemical name ("Sphingomyelin" and any solvent), concentration, and associated hazards.[1][7][8]
-
Store the sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA).[6]
-
The SAA must be located at or near the point of generation and under the control of the laboratory personnel.
-
Ensure secondary containment is used for liquid waste to capture any potential leaks.[7] A secondary container should be chemically compatible and able to hold 110% of the volume of the primary container.[7]
4. Waste Pickup and Disposal:
-
Request a hazardous waste collection from your institution's EHS department before time or quantity limits are reached.[7]
-
Typically, hazardous waste must be collected within 90 days of the container being filled or reaching a certain volume limit (e.g., 55 gallons).[7]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of sphingomyelin waste.
Caption: Workflow for the safe disposal of different forms of sphingomyelin waste.
By following these procedures, researchers can ensure the safe and compliant disposal of sphingomyelin waste, thereby protecting themselves, their colleagues, and the environment.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. broadpharm.com [broadpharm.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
Personal protective equipment for handling Sphingomyelins
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of sphingomyelins. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment. The following procedural guidance covers personal protective equipment (PPE), operational plans for handling, and appropriate disposal methods.
While many naturally derived this compound, such as those from bovine spinal cord, are not classified as hazardous substances under the Globally Harmonized System (GHS), some synthetic versions may present hazards.[1][2] For instance, C16 Sphingomyelin (d18:1/16:0) can be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[3] Therefore, it is imperative to consult the specific Safety Data Sheet (SDS) for the particular sphingomyelin compound being used and to handle all chemicals with a precautionary approach.
Personal Protective Equipment (PPE)
Consistent use of appropriate PPE is the most critical barrier against potential exposure. The following table summarizes the recommended equipment for handling this compound in a laboratory setting.
| Equipment | Specification | Purpose | Source |
| Eye/Face Protection | Safety glasses with side shields or goggles. A face shield may be required for splash hazards. | To protect eyes from dust particles and chemical splashes.[2][4] | [2][4][5] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile, PVC).[4] | To prevent skin contact. Disposable nitrile gloves are suitable for incidental contact but should be changed immediately after exposure.[4][6] | [2][3][4] |
| Body Protection | Standard lab coat. | To protect skin and personal clothing from contamination.[2][7] | [2][7] |
| Respiratory Protection | Generally not required for non-hazardous this compound with adequate ventilation. For hazardous forms or when dust/aerosols may be generated, a NIOSH-approved respirator should be worn.[1][2] | To prevent inhalation of airborne particles, especially when handling powders. | [2][3][5] |
Operational Plan: Handling and Preparation of Solutions
Working in a well-ventilated area, such as a chemical fume hood, is crucial, especially when handling sphingomyelin in powdered form to minimize inhalation risks.[3][8]
Step-by-Step Handling Protocol:
-
Preparation and Inspection:
-
Before handling, ensure the work area is clean and uncluttered.
-
Inspect all PPE for integrity (e.g., no cracks in gloves or glasses).
-
Confirm that a chemical spill kit and eye wash station are readily accessible.
-
-
Weighing Sphingomyelin Powder:
-
Perform this step in a chemical fume hood or a ventilated balance enclosure to control airborne dust.
-
Use non-sparking tools to handle the compound.[8]
-
Carefully weigh the desired amount of sphingomyelin powder onto weighing paper or into a suitable container.
-
-
Preparing a Sphingomyelin Solution:
-
Add the weighed powder to the chosen solvent in a suitable flask or vial.
-
Cap the container securely and mix by vortexing or sonicating until the sphingomyelin is fully dissolved.
-
Properly label the container with the chemical name, concentration, date, and any relevant hazard information.
-
-
Storage:
Disposal Plan
Proper disposal is a critical step in the laboratory workflow to ensure environmental safety and regulatory compliance.
-
Waste Segregation: Do not mix sphingomyelin waste with other waste streams unless permitted by your institution's guidelines.[9]
-
Containment: Collect all sphingomyelin waste, including contaminated consumables (e.g., gloves, weighing paper, pipette tips), into a designated, sealed, and clearly labeled container.[8][9]
-
Disposal Procedure: Dispose of sphingomyelin waste as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) department or a licensed disposal company, in accordance with local, regional, and national regulations.[3][9]
Visual Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting, from initial preparation to final disposal.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. broadpharm.com [broadpharm.com]
- 4. uah.edu [uah.edu]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. benchchem.com [benchchem.com]
- 8. targetmol.com [targetmol.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
